Dimethyl 3-methylhexanedioate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 3-methylhexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(6-9(11)13-3)4-5-8(10)12-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUQYONBQJFBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334670 | |
| Record name | Dimethyl 3-methylhexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54576-13-5 | |
| Record name | Dimethyl 3-methylhexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 3-methylhexanedioate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of Dimethyl 3-methylhexanedioate, a branched-chain aliphatic diester. As a valuable chemical intermediate, a thorough understanding of its preparation and analytical validation is crucial for its application in research and development, including as a building block in the synthesis of novel pharmacophores and materials. This document moves beyond a simple recitation of methods to provide a rationale for the procedural choices, ensuring a deeper understanding of the underlying chemical principles.
Section 1: Strategic Approach to the Synthesis of Dimethyl 3-methylhexanedioate
The synthesis of Dimethyl 3-methylhexanedioate is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 3-methylhexanedioic acid, followed by its esterification to yield the desired dimethyl ester. This strategic approach allows for the purification of the intermediate dicarboxylic acid, ensuring a high-purity final product.
Synthesis of the Precursor: 3-Methylhexanedioic Acid
3-Methylhexanedioic acid serves as the foundational building block for our target molecule. Its synthesis can be accomplished via the oxidative cleavage of 3-methylcyclohexanone. This oxidation reaction effectively breaks the cyclic ketone ring to form the linear dicarboxylic acid.
A robust method for this transformation involves the use of an oxidizing agent such as nitric acid or a mixture of transition metal catalysts with a co-oxidant.[1] The choice of oxidizing system is critical to achieve high yield and selectivity, minimizing the formation of byproducts. The reaction progress should be carefully monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
Upon completion, the 3-methylhexanedioic acid is isolated and purified. Due to its solid nature at room temperature, recrystallization is an effective purification method.[2] The purity of the isolated 3-methylhexanedioic acid should be confirmed by melting point determination and spectroscopic analysis before proceeding to the esterification step.
Esterification to Dimethyl 3-methylhexanedioate
With the purified 3-methylhexanedioic acid in hand, the subsequent step is a diesterification to yield Dimethyl 3-methylhexanedioate. The Fischer-Speier esterification is a classic and highly effective method for this transformation. This reaction involves heating the dicarboxylic acid in an excess of methanol with a catalytic amount of a strong acid, typically sulfuric acid or p-toluenesulfonic acid. The large excess of methanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ester product.
The reaction is typically performed under reflux to ensure a sufficient reaction rate. The water produced during the reaction can be removed azeotropically to further drive the equilibrium, although the large excess of methanol is often sufficient for achieving high conversion.
The overall synthetic workflow can be visualized as follows:
Figure 1: Synthetic workflow for Dimethyl 3-methylhexanedioate.
Section 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Protocol for the Synthesis of 3-Methylhexanedioic Acid
Materials:
-
3-Methylcyclohexanone
-
Nitric acid (concentrated)
-
Vanadium(V) oxide (catalyst)
-
Distilled water
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
To the flask, add 3-methylcyclohexanone and a catalytic amount of Vanadium(V) oxide.
-
Slowly add concentrated nitric acid to the stirred mixture, controlling the initial exothermic reaction with an ice bath.
-
Once the initial reaction subsides, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the 3-methylhexanedioic acid.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold distilled water.
-
Recrystallize the crude product from hot water to obtain purified 3-methylhexanedioic acid.
-
Dry the purified crystals under vacuum and determine the melting point to assess purity.
Protocol for the Synthesis of Dimethyl 3-methylhexanedioate
Materials:
-
3-Methylhexanedioic acid (purified)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask, add the purified 3-methylhexanedioic acid and a large excess of anhydrous methanol.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to obtain the crude Dimethyl 3-methylhexanedioate.
-
Purify the crude ester by vacuum distillation to yield the final product as a clear liquid.[3]
Section 3: Comprehensive Characterization of Dimethyl 3-methylhexanedioate
A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized Dimethyl 3-methylhexanedioate. This involves a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. For Dimethyl 3-methylhexanedioate, both ¹H and ¹³C NMR are highly informative. While experimental spectra for this specific molecule are not widely published, we can predict the key features based on the closely related dimethyl adipate and the known effects of alkyl substitution.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the different proton environments.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.67 | Singlet | 6H | -OCH₃ (two equivalent methyl esters) |
| ~2.2-2.4 | Multiplet | 4H | -CH₂-C=O (protons alpha to the carbonyls) |
| ~1.9-2.1 | Multiplet | 1H | -CH(CH₃)- |
| ~1.4-1.6 | Multiplet | 2H | -CH₂-CH(CH₃)- |
| ~1.2-1.4 | Multiplet | 2H | -CH₂-CH₂-CH(CH₃)- |
| ~0.95 | Doublet | 3H | -CH(CH₃) |
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Predicted Chemical Shift (ppm) | Assignment |
| ~173-174 | C=O (ester carbonyls) |
| ~51-52 | -OCH₃ (ester methyls) |
| ~35-40 | -CH(CH₃)- |
| ~30-35 | -CH₂-C=O |
| ~25-30 | -CH₂-CH(CH₃)- |
| ~20-25 | -CH₂-CH₂-CH(CH₃)- |
| ~15-20 | -CH(CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Dimethyl 3-methylhexanedioate will be characterized by the following key absorptions:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~1735 | C=O stretch | Ester |
| ~1200 and ~1150 | C-O stretch | Ester |
The strong absorption around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of Dimethyl 3-methylhexanedioate is available from the NIST WebBook.[4][5] The molecular ion peak ([M]⁺) is expected at m/z 188, corresponding to the molecular formula C₉H₁₆O₄. Key fragment ions would arise from the loss of methoxy groups (-OCH₃, m/z 31) and cleavage of the carbon chain.
Gas Chromatography (GC)
Gas chromatography is an excellent technique for assessing the purity of the final product. A single, sharp peak under appropriate GC conditions would indicate a high degree of purity. The retention time will be specific to the compound and the GC method used. Coupling the GC to a mass spectrometer (GC-MS) allows for both separation and identification of the compound, confirming the molecular weight of the eluting peak.
The relationship between these characterization techniques is illustrated below:
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Spectroscopic Characterization of Dimethyl 3-methylhexanedioate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic signature of Dimethyl 3-methylhexanedioate (CAS 54576-13-5), a diester of significant interest in synthetic organic chemistry. Due to the limited availability of published experimental spectra for this specific compound in public-access databases, this guide leverages predictive modeling and comparative analysis with structurally related molecules to construct a detailed and scientifically grounded spectroscopic profile. We present predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). Furthermore, this document provides detailed, field-proven protocols for the acquisition of high-quality spectroscopic data for this class of compounds, intended to serve as a practical reference for researchers, scientists, and professionals in drug development and materials science.
Introduction and Molecular Structure
Dimethyl 3-methylhexanedioate is a diester with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol .[1] Its structure features a six-carbon backbone with a methyl group at the C3 position and two methyl ester functionalities at the termini. The asymmetric center at the C3 position implies that the adjacent methylene protons (C2) are diastereotopic. Understanding the full spectroscopic profile is essential for its unambiguous identification, purity assessment, and structural confirmation in synthetic and analytical workflows.
This guide is structured to provide not just the data, but the scientific rationale behind the expected spectral features and the experimental design for their acquisition.
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An In-depth Technical Guide to the Physical Properties of 3-Methyladipic Acid Dimethyl Ester
Introduction
3-Methyladipic acid dimethyl ester, also known as dimethyl 3-methylhexanedioate, is a dicarboxylic acid ester with the molecular formula C9H16O4.[1][2][3] This molecule is a derivative of adipic acid, a key monomer in the production of nylon. The introduction of a methyl group on the carbon chain influences the physical and chemical properties of the parent dimethyl adipate molecule, making it a subject of interest for researchers in polymer chemistry, specialty solvents, and as a potential plasticizer. This guide provides a comprehensive overview of the known physical properties of 3-methyladipic acid dimethyl ester, alongside comparative data for the parent compound, dimethyl adipate, to offer a clearer perspective for its potential applications.
Core Physical Properties
The physical characteristics of 3-methyladipic acid dimethyl ester are crucial for its handling, processing, and application in various scientific and industrial fields. Below is a summary of its key physical properties, with comparative data for dimethyl adipate.
| Property | 3-Methyladipic Acid Dimethyl Ester | Dimethyl Adipate (for comparison) |
| CAS Number | 54576-13-5[1][2][3] | 627-93-0[4][5] |
| Molecular Formula | C9H16O4[1][2][3] | C8H14O4[4][5] |
| Molecular Weight | 188.22 g/mol [1][2][3] | 174.19 g/mol [4][5] |
| Appearance | Not specified, likely a liquid | Colorless liquid[4][5] |
| Boiling Point | 122-122.5 °C at 18 Torr[1] | 109-110 °C at 14 mmHg[4][5][6] |
| Melting Point | Not specified | 8-11 °C[7] |
| Density | 1.0372 g/cm³[1] | 1.063 g/cm³ at 20 °C[4] |
| Refractive Index | Not specified | 1.4283 at 20 °C[4][5] |
| Solubility | Not specified | Soluble in alcohol, ether, and acetic acid[4] |
Experimental Protocols
Synthesis of 3-Methyladipic Acid Dimethyl Ester via Fischer Esterification
The most common and straightforward method for the synthesis of 3-methyladipic acid dimethyl ester is the Fischer esterification of 3-methyladipic acid with methanol in the presence of an acid catalyst. This well-established reaction provides good yields of the desired diester.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyladipic acid (1 equivalent).
-
Addition of Reagents: Add an excess of methanol (e.g., 10-20 equivalents) to the flask. Methanol acts as both the solvent and the reactant.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05 equivalents) or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter. The solvent is then removed under reduced pressure to yield the crude product.
-
Final Purification: The crude dimethyl 3-methyladipate can be further purified by vacuum distillation to obtain the final, high-purity product.
Causality Behind Experimental Choices:
-
The use of excess methanol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.
-
The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
The aqueous work-up with a weak base is essential to remove the acid catalyst and any unreacted diacid, preventing potential hydrolysis of the ester product during purification.
-
Vacuum distillation is the preferred method for purifying liquid esters with relatively high boiling points, as it allows for distillation at a lower temperature, preventing thermal decomposition.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3-methyladipic acid dimethyl ester.
Caption: Workflow for the synthesis of dimethyl 3-methyladipate.
Spectroscopic Data
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-methyladipic acid dimethyl ester. While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for dimethyl adipate can provide guidance. Dimethyl adipate may be harmful by inhalation, ingestion, or skin absorption and may cause irritation.[6] It is recommended to use personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12329, Dimethyladipate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5365366, 3-Hexenedioic acid, dimethyl ester, (Z)-. Retrieved from [Link]
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ChemBK. (n.d.). 3-Methylhexanedioic acid dimethyl ester. Retrieved from [Link]
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NIST. (n.d.). Hexanedioic acid, 3-methyl-, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Chemsrc. (2025). 3-Methylhexanedioic acid dimethyl ester. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12292, (+-)-3-Methyladipic acid. Retrieved from [Link]
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MDPI. (2024). Catalytic Conversion of Cyclopentanone into Dimethyl Adipate over Solid Basic Catalysts with Dimethyl Carbonate. Retrieved from [Link]
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Navigating the Chemical Landscape of Dimethyl 3-Methyladipate (CAS 54576-13-5): A Technical Guide for Researchers
Preamble: Charting a Course Through Scarcity
In the vast expanse of chemical compounds, some are extensively characterized, their properties and applications meticulously documented. Others, like Dimethyl 3-Methyladipate (CAS 54576-13-5), remain in the relative shadows of scientific literature. This technical guide is crafted for researchers, scientists, and drug development professionals who find themselves at the frontier of discovery, where data is sparse, and inference, grounded in solid chemical principles, becomes a critical tool.
This document will provide a comprehensive overview of what is known about Dimethyl 3-Methyladipate, leveraging data from its parent diacid, 3-methyladipic acid, and its close structural analog, dimethyl adipate. We will delve into its chemical identity, postulate its properties and synthesis, and explore its potential, yet largely untapped, applications in biomedical research and drug development. Our approach is one of scientific integrity, clearly delineating established facts from reasoned extrapolation.
Section 1: Chemical Identity and Physicochemical Properties
Dimethyl 3-Methyladipate, systematically named dimethyl 3-methylhexanedioate, is a dicarboxylic acid ester. The introduction of a methyl group at the 3-position of the hexanedioate backbone introduces a chiral center, a feature of significant interest in medicinal chemistry.
Due to a lack of extensive experimental data for Dimethyl 3-Methyladipate, we can extrapolate its physicochemical properties from its unmethylated analog, Dimethyl Adipate (CAS 627-93-0). The presence of the additional methyl group is expected to slightly increase its molecular weight and lipophilicity (logP), while potentially lowering its boiling and melting points due to a disruption in crystal packing.
| Property | Dimethyl Adipate (CAS 627-93-0) | Dimethyl 3-Methyladipate (CAS 54576-13-5) (Predicted) |
| Molecular Formula | C8H14O4 | C9H16O4 |
| Molecular Weight | 174.19 g/mol [1] | 188.22 g/mol |
| Appearance | Colorless liquid[1] | Colorless liquid |
| Density | 1.06 g/cm³ (20 °C)[1] | Slightly lower than 1.06 g/cm³ |
| Melting Point | 10.3 °C[1] | Likely lower than 10.3 °C |
| Boiling Point | 227 °C[1] | Similar to or slightly lower than 227 °C |
| Solubility in Water | < 1 g/L[1] | Lower than Dimethyl Adipate |
| logP (Octanol/Water) | 1.03 | > 1.03 |
Section 2: Synthesis and Characterization
The synthesis of Dimethyl 3-Methyladipate would most logically proceed via the esterification of 3-methyladipic acid with methanol. This reaction is typically acid-catalyzed.
Proposed Experimental Protocol: Synthesis of Dimethyl 3-Methyladipate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyladipic acid (1 equivalent) and an excess of methanol (10-20 equivalents).
-
Catalysis: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum.
Caption: Proposed synthesis of Dimethyl 3-Methyladipate.
Characterization
The synthesized product should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
-
Gas Chromatography (GC): To assess purity.
Section 3: Potential Applications in Research and Drug Development
While direct applications of Dimethyl 3-Methyladipate are not documented, its structural components suggest several avenues for research, particularly in the context of metabolic diseases and medicinal chemistry.
A Potential Biomarker and Research Tool in Refsum Disease
Adult Refsum Disease is a rare genetic disorder characterized by the accumulation of phytanic acid due to a deficiency in the α-oxidation pathway.[2] In these patients, the ω-oxidation pathway becomes more prominent, leading to the formation and excretion of metabolites, including 3-methyladipic acid.[2][3]
The quantification of 3-methyladipic acid in urine and plasma serves as a valuable biomarker for diagnosing and monitoring this disease.[3] Dimethyl 3-Methyladipate, as a stable, derivatized form of the parent diacid, could be invaluable as an internal standard for quantitative analytical methods like GC-MS and LC-MS/MS.
Caption: Role of Dimethyl 3-Methyladipate in Refsum Disease research.
The "Magic Methyl" Effect in Drug Design
The introduction of a methyl group can have profound effects on the pharmacological and pharmacokinetic properties of a molecule, an observation often referred to as the "magic methyl" effect.[4] Methylation can:
-
Enhance Potency: By promoting favorable hydrophobic interactions with the target protein.
-
Improve Metabolic Stability: By blocking sites of metabolism.
-
Increase Selectivity: By altering the conformation of the molecule to favor binding to one target over another.
-
Modulate Physicochemical Properties: Affecting solubility and cell permeability.
The chiral center introduced by the methyl group in Dimethyl 3-Methyladipate allows for the exploration of stereospecific interactions in biological systems. This makes it an interesting scaffold for the design of novel bioactive compounds.
A Building Block for Novel Chemical Entities
As a difunctional ester, Dimethyl 3-Methyladipate can serve as a versatile building block in organic synthesis. The ester groups can be hydrolyzed back to carboxylic acids, reduced to alcohols, or reacted with a variety of nucleophiles to construct more complex molecules. This opens up possibilities for its use in the synthesis of novel polymers, lubricants, and, pertinent to our audience, new drug candidates.
Section 4: Safety and Handling
No specific toxicological data for Dimethyl 3-Methyladipate is available. However, based on the low acute toxicity of its analog, dimethyl adipate, it is expected to have a similar safety profile.[1] Standard laboratory safety precautions should be observed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation, ingestion, and skin contact.
Conclusion: A Call for Further Investigation
Dimethyl 3-Methyladipate (CAS 54576-13-5) represents a chemical entity with underexplored potential. While a comprehensive dataset on its properties and applications is currently lacking, its structural relationship to compounds of biological and industrial significance makes it a compelling subject for future research. This guide has aimed to provide a foundational understanding by integrating established chemical principles with data from analogous compounds. It is our hope that this will serve as a catalyst for further investigation into the properties and uses of this intriguing molecule, particularly within the realms of analytical chemistry and drug discovery.
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An In-depth Technical Guide to the Solubility of Dimethyl 3-methylhexanedioate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Dimethyl 3-methylhexanedioate (CAS 54576-13-5). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the theoretical principles governing its dissolution in various organic solvents. We present a detailed physicochemical profile of the compound, a predictive assessment of its solubility based on solvent polarity, and a rigorous, step-by-step experimental protocol for precise quantitative determination. The guide emphasizes the causality behind experimental design and the molecular interactions that dictate solubility, empowering researchers to make informed decisions in solvent selection for applications ranging from reaction chemistry to formulation.
Introduction
Dimethyl 3-methylhexanedioate is a diester of significant interest in chemical synthesis as a precursor and intermediate.[1][2] Understanding its behavior in various solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. Solubility is not merely a physical constant but a complex interplay of intermolecular forces, thermodynamics, and the specific chemical nature of both the solute and the solvent.[3][4] This guide moves beyond simple data provision to offer a foundational understanding of why Dimethyl 3-methylhexanedioate exhibits specific solubility profiles and equips the reader with the methodology to determine these properties empirically.
Physicochemical Profile of Dimethyl 3-methylhexanedioate
The solubility behavior of a compound is intrinsically linked to its molecular structure and properties. The key physicochemical parameters for Dimethyl 3-methylhexanedioate are summarized below.
| Property | Value | Source | Significance for Solubility |
| CAS Number | 54576-13-5 | [1] | Unique chemical identifier. |
| Molecular Formula | C₉H₁₆O₄ | [1][5] | Indicates the atomic composition. |
| Molecular Weight | 188.22 g/mol | [1][5] | Influences the energy required to disrupt the crystal lattice. |
| Polar Surface Area (PSA) | 52.60 Ų | [1] | The two ester groups create a significant polar region, suggesting potential for dipole-dipole interactions and hydrogen bond acceptance. |
| LogP (Octanol-Water Partition Coefficient) | 1.13880 | [1] | A positive LogP indicates a preference for non-polar environments over water, but the value is low enough to suggest moderate overall polarity and some affinity for polar solvents. |
The structure contains two ester functional groups which can act as hydrogen bond acceptors with protic solvents, but the lack of acidic protons means the molecule cannot act as a hydrogen bond donor.[6][7] The seven-carbon backbone is non-polar. This duality—a polar "head" with two ester groups and a non-polar hydrocarbon "tail"—suggests that solubility will be highly dependent on the solvent's ability to interact favorably with both regions of the molecule.
The Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9] This means that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[10][11]
-
Polar Solvents: These solvents possess large dipole moments and high dielectric constants. They are further divided into:
-
Protic Solvents (e.g., Methanol, Ethanol): Contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. They are effective at solvating ions and polar molecules that can participate in hydrogen bonding.[7][12]
-
Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Lack O-H or N-H bonds and cannot donate hydrogen bonds, but their polarity allows them to engage in strong dipole-dipole interactions.[12]
-
-
Non-Polar Solvents (e.g., Hexane, Toluene): Have low dipole moments and dielectric constants. The dominant intermolecular forces are weak London dispersion forces.[10]
The dissolution process is governed by thermodynamics, specifically the Gibbs free energy change (ΔG = ΔH - TΔS). A substance dissolves when ΔG is negative. This involves an enthalpy change (ΔH), related to the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions, and an entropy change (ΔS), related to the increase in disorder of the system.[3][8] For most solids dissolving in liquids, the process is endothermic (ΔH > 0), meaning solubility typically increases with temperature.[13]
Predictive Solubility Profile
| Solvent Class | Example Solvents | Dominant Solvent Interactions | Predicted Solubility of Dimethyl 3-methylhexanedioate | Rationale |
| Non-Polar | Hexane, Cyclohexane, Toluene | London Dispersion Forces | Low to Moderate | The non-polar solvent can interact with the hydrocarbon backbone, but provides poor solvation for the polar ester groups, limiting overall solubility. Toluene may show slightly better solubility than hexane due to some polarizability. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | Dipole-Dipole Interactions | High | These solvents offer a favorable balance. Their polarity effectively solvates the ester groups via dipole-dipole interactions, while their organic nature is compatible with the carbon chain. This class is predicted to be the most effective. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Moderate to High | These solvents can act as hydrogen bond donors to the ester oxygens, providing strong solute-solvent interactions.[6] However, the strong solvent-solvent hydrogen bonding network must be disrupted, which can be energetically costly, potentially limiting solubility compared to optimal aprotic solvents. |
| Highly Polar | Water | Hydrogen Bonding | Very Low / Insoluble | While water can form hydrogen bonds with the ester groups, the energetic cost of breaking the strong water-water hydrogen bonding network to accommodate the non-polar hydrocarbon chain is thermodynamically unfavorable.[6] |
Standard Protocol for Experimental Solubility Determination
To move from prediction to quantification, a rigorous experimental approach is necessary. The isothermal shake-flask method is a gold standard for determining thermodynamic equilibrium solubility.[14][15]
Objective: To determine the concentration of a saturated solution of Dimethyl 3-methylhexanedioate in a chosen organic solvent at a constant temperature.
Materials:
-
Dimethyl 3-methylhexanedioate (solute)
-
Selected organic solvent (high purity)
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, GC-FID)
Methodology:
-
Preparation: Add an excess amount of Dimethyl 3-methylhexanedioate to a vial. The key is to ensure solid material remains after equilibrium is reached, confirming saturation.
-
Solvent Addition: Add a known volume or mass of the selected solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[14] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the undissolved solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any suspended microcrystals. This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Analysis: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC or GC).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L).
Caption: Experimental workflow for the shake-flask solubility determination method.
Key Factors Influencing Solubility
Temperature
For most solid solutes, the dissolution process is endothermic (absorbs heat).[13] Therefore, according to Le Châtelier's principle, increasing the temperature will increase the solubility of Dimethyl 3-methylhexanedioate.[3] This relationship should be determined experimentally if the compound will be used across a range of temperatures.
Solvent-Solute Molecular Interactions
The specific interactions between the solute and solvent molecules dictate the extent of dissolution. The diagram below illustrates the primary forces at play with different solvent types.
Caption: Dominant intermolecular forces governing solubility.
Safety and Handling Considerations
When conducting solubility studies, it is imperative to adhere to standard laboratory safety practices.
-
Always handle organic solvents in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for Dimethyl 3-methylhexanedioate and each solvent used to understand specific hazards, handling, and disposal requirements.[16][17]
-
Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Dimethyl 3-methylhexanedioate is a moderately polar compound whose solubility is dictated by a balance of its polar ester functionalities and its non-polar hydrocarbon structure. It is predicted to be most soluble in polar aprotic solvents like acetone, ethyl acetate, and THF, with moderate to high solubility in polar protic solvents such as ethanol and methanol. Its solubility is expected to be low in non-polar solvents like hexane and very low in water. This guide provides both the theoretical foundation for these predictions and a detailed, actionable protocol for their precise experimental verification, enabling researchers to confidently select and utilize appropriate solvent systems.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Dimethyl 3-methylhexanedioate
Abstract
This technical guide provides a comprehensive walkthrough for performing quantum chemical calculations on Dimethyl 3-methylhexanedioate, a diester of significant interest in various chemical fields. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols necessary for robust computational analysis. We will delve into the rationale behind methodological choices, from the initial construction of the molecular geometry to the final analysis of its electronic and vibrational properties. The methodologies presented herein are grounded in widely accepted computational practices, ensuring a self-validating and reproducible workflow. All technical claims are substantiated with citations to authoritative literature, and key processes are visualized to enhance comprehension.
Introduction: The "Why" and "What"
Dimethyl 3-methylhexanedioate (C9H16O4) is a dicarboxylic acid ester whose molecular structure and electronic properties can be pivotal in understanding its reactivity, stability, and potential interactions in a larger system.[1][2] Quantum chemical calculations offer a powerful, non-experimental route to elucidate these characteristics at the atomic level. By solving approximations of the Schrödinger equation for this molecule, we can predict a wealth of information, including its three-dimensional structure, vibrational frequencies (which correspond to its infrared spectrum), and the distribution of electrons within the molecule.[3][4]
This guide will focus on a robust and widely applicable workflow using Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost, making it a workhorse for molecules of this size.[5][6]
Theoretical Foundations: Choosing the Right Tools
Before embarking on the practical steps, it is crucial to understand the theoretical choices that underpin the entire calculation. The accuracy of any quantum chemical calculation rests on two main pillars: the theoretical method and the basis set .
The Method: Hartree-Fock and Density Functional Theory (DFT)
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[7][8][9] It provides a foundational understanding of molecular orbitals but has a significant limitation: it does not adequately account for electron correlation—the way electrons instantaneously react to each other's motion.[8] This omission can lead to inaccuracies, especially in predicting reaction energies.
-
Density Functional Theory (DFT): DFT offers a more pragmatic and often more accurate alternative. Instead of calculating the complex many-electron wavefunction, DFT determines the molecule's energy based on its electron density.[6] The core of DFT lies in the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.[5][10]
-
The B3LYP Functional: For this guide, we will employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional.[11] B3LYP is a "hybrid" functional because it mixes a portion of the "exact" exchange from Hartree-Fock theory with exchange and correlation functionals from other sources.[10][11] This approach has proven to be remarkably successful for a vast range of organic molecules, providing reliable geometries and energies.[10][12]
-
The Basis Set: The Language of Electrons
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation.
-
Pople-style Basis Sets (e.g., 6-31G(d)): These are popular and efficient basis sets. The nomenclature can be decoded as follows:
-
6-31G : This is a "split-valence" basis set, meaning it uses more functions to describe the valence electrons (which are involved in bonding) than the core electrons.[13] Specifically, core orbitals are described by a single function (a contraction of 6 primitive Gaussian functions), while valence orbitals are split into two functions (an inner part with 3 primitives and an outer part with 1 primitive).[14]
-
(d) or *****: This indicates the addition of "polarization" functions.[13][15] These are functions of higher angular momentum (d-functions for heavy atoms like carbon and oxygen) that allow the shape of the orbitals to be more flexible and accurately represent the distortions that occur during chemical bonding.[14] Their inclusion is crucial for accurate geometry and frequency calculations.[14]
-
For our study of Dimethyl 3-methylhexanedioate, the B3LYP/6-31G(d) level of theory provides a well-validated and efficient starting point for obtaining high-quality results.[16]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the essential steps for a complete quantum chemical analysis, from building the molecule to interpreting the results. This workflow is applicable to most modern quantum chemistry software packages like Gaussian, ORCA, or PySCF.[3][17][18]
Caption: A standard workflow for quantum chemical calculations.
Protocol 1: Geometry Optimization
The first computational step is to find the most stable 3D arrangement of the atoms—the molecule's equilibrium geometry.
-
Construct the Input File:
-
Build an initial 3D structure of Dimethyl 3-methylhexanedioate using a molecular editor like GaussView or Avogadro.[19] The exact starting geometry is not critical, as the optimization algorithm will find the nearest energy minimum.
-
Create a text input file specifying the calculation type. For the Gaussian software package, the "route section" (the line specifying the calculation) would look like this: #p B3LYP/6-31G(d) Opt
-
#p: Requests enhanced print output.
-
B3LYP/6-31G(d): Specifies the method and basis set.
-
Opt: The keyword for a geometry optimization.
-
-
-
Define Molecular Specification: Below the route section, specify the molecular charge (0 for a neutral molecule) and spin multiplicity (1 for a closed-shell singlet), followed by the Cartesian coordinates of the initial structure.
-
Execute the Calculation: Submit the input file to the quantum chemistry program. The software will iteratively adjust the positions of the atoms, calculating the energy and forces at each step, until it finds a geometry where the forces on all atoms are essentially zero. This is known as a stationary point.
Protocol 2: Frequency Analysis
An optimization finds a stationary point, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation is essential to validate the result.[20]
-
Construct the Input File:
-
Use the optimized geometry from the previous step as the input structure.
-
Modify the route section to: #p B3LYP/6-31G(d) Freq
-
Freq: The keyword for a frequency calculation.
-
-
-
Execute and Analyze:
-
Run the calculation. The output will contain a list of vibrational frequencies.
-
Crucial Validation Step: Check the output for imaginary frequencies.
-
Zero imaginary frequencies: This confirms that the optimized structure is a true energy minimum.[21]
-
One imaginary frequency: This indicates the structure is a first-order saddle point, or a transition state for a reaction. If you were seeking a stable molecule, you must re-optimize, perhaps by distorting the structure along the imaginary frequency's vibrational mode.
-
-
The frequency calculation also provides valuable thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.[22]
Data Presentation and Interpretation
The output from these calculations is rich with data. Presenting it clearly is key to extracting meaningful insights.
Molecular Geometry
The final optimized coordinates define the molecule's structure. Key internal coordinates (bond lengths, angles, and dihedral angles) should be tabulated for clarity.
Table 1: Selected Calculated Geometric Parameters for Dimethyl 3-methylhexanedioate at the B3LYP/6-31G(d) level.
| Parameter | Atoms Involved | Value |
| Bond Lengths | (Å) | |
| C=O (ester 1) | 1.21 | |
| C-O (ester 1) | 1.35 | |
| C=O (ester 2) | 1.21 | |
| C-O (ester 2) | 1.35 | |
| Bond Angles | (°) | |
| O=C-O (ester 1) | 124.5 | |
| C-C-C (backbone) | 112.8 | |
| Dihedral Angles | (°) | |
| C-C-C-C (backbone) | -178.5 | |
| Note: These are representative values for a plausible conformer. The actual values will depend on the specific lowest-energy conformer found. |
Vibrational Frequencies (IR Spectrum)
The calculated frequencies correspond to the molecule's fundamental vibrational modes.[23][24] These can be directly compared to an experimental IR spectrum. It is standard practice to scale calculated harmonic frequencies by an empirical factor (typically ~0.96-0.98 for B3LYP) to better match experimental anharmonic frequencies.
Table 2: Prominent Calculated Vibrational Frequencies.
| Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Vibrational Assignment |
| ~2950 | High | C-H stretching (methyl/methylene) |
| ~1735 | Very High | C=O stretching (symmetric, esters) |
| ~1730 | Very High | C=O stretching (asymmetric, esters) |
| ~1240 | High | C-O stretching (esters) |
Electronic Properties: Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap: The energy difference between these orbitals is a rough indicator of chemical reactivity and electronic excitability. A smaller gap suggests the molecule is more easily excited.
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Navigating the Toxicological Landscape of Dimethyl 3-methylhexanedioate: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the available toxicological and safety data for Dimethyl 3-methylhexanedioate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical safety assessment. Due to the limited publicly available data specific to Dimethyl 3-methylhexanedioate, this guide employs a scientifically rigorous read-across approach. This methodology leverages data from structurally similar compounds, namely other branched-chain aliphatic esters, to infer the potential toxicological profile of the target molecule. This document is structured to provide not only the available data but also the scientific rationale behind the toxicological assessment of such compounds, including detailed experimental protocols and data interpretation frameworks.
Introduction and the Principle of Read-Across
Dimethyl 3-methylhexanedioate is a branched-chain aliphatic diester. A thorough search of scientific literature and regulatory databases reveals a significant lack of specific toxicological studies for this compound. In such data-poor scenarios, a read-across approach is a scientifically accepted method for hazard assessment.[1] This involves identifying and using data from structurally and metabolically similar chemicals (analogues) to predict the toxicity of the target chemical.
The fundamental premise is that similar chemical structures will have similar physicochemical properties, leading to comparable absorption, distribution, metabolism, and excretion (ADME) profiles, and consequently, similar toxicological effects. For Dimethyl 3-methylhexanedioate, appropriate analogues include other branched-chain dialkyl esters and linear aliphatic esters for which more extensive toxicological data exist.
Sources
An In-depth Technical Guide to the Environmental Fate and Biodegradability of Dimethyl 3-methylhexanedioate
This guide provides a comprehensive technical overview of the environmental fate and biodegradability of Dimethyl 3-methylhexanedioate, a diester of significant interest in various industrial applications. By synthesizing data from analogous compounds and established scientific principles, this document offers researchers, scientists, and drug development professionals a detailed understanding of the molecule's behavior in the environment.
Introduction and Physicochemical Profile
Dimethyl 3-methylhexanedioate (C9H16O4) is a branched-chain aliphatic diester.[1][2][3] Understanding its environmental persistence and degradation pathways is crucial for assessing its ecological impact. The molecule's structure, characterized by two ester linkages and a methyl branch, dictates its susceptibility to both abiotic and biotic degradation processes.
Physicochemical Properties
A substance's environmental transport and partitioning are largely governed by its physical and chemical properties. The following table summarizes the key properties of Dimethyl 3-methylhexanedioate, compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C9H16O4 | [1][2] |
| Molecular Weight | 188.22 g/mol | [2][3] |
| LogP (Octanol-Water Partition Coefficient) | 1.13880 | [2] |
| Polar Surface Area (PSA) | 52.60 Ų | [2] |
The LogP value suggests a low potential for bioaccumulation, indicating that the compound is more likely to partition into aqueous phases rather than accumulating in fatty tissues of organisms.[4]
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis, photolysis, and atmospheric oxidation.
Hydrolysis
The ester linkages in Dimethyl 3-methylhexanedioate are susceptible to hydrolysis, a chemical reaction with water that results in the cleavage of these bonds. This process is a primary degradation pathway for esters in aqueous environments.[5] The rate of hydrolysis is significantly influenced by pH and temperature.
Under both acidic and alkaline conditions, the ester groups can be hydrolyzed. Alkaline-catalyzed hydrolysis is typically more rapid than acid-catalyzed hydrolysis for simple esters. The initial hydrolysis product would be the monoester, methyl 3-methylhexanedioate, followed by the complete hydrolysis to 3-methylhexanedioic acid and methanol.[6][7]
Photolysis
Direct photolysis, the breakdown of a molecule by direct absorption of sunlight, is generally not a significant degradation pathway for aliphatic esters like Dimethyl 3-methylhexanedioate, as they do not contain chromophores that absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm).[5]
Indirect photolysis, mediated by photosensitized reactions with other atmospheric components, could contribute to its degradation, but this is expected to be a minor pathway compared to hydrolysis and biodegradation. Studies on other dimethyl esters, such as dimethyl carbonate, also indicate that photolysis is not a primary route of dissipation.[9]
Atmospheric Oxidation
For volatile and semi-volatile organic compounds, reaction with hydroxyl radicals (•OH) in the troposphere is a major atmospheric degradation pathway.[10] The rate of this reaction is a key determinant of a chemical's atmospheric lifetime.
The atmospheric oxidation of Dimethyl 3-methylhexanedioate is expected to be initiated by hydrogen abstraction by •OH radicals.[11] The estimated atmospheric half-life, based on structure-activity relationships, is likely to be on the order of days, similar to other volatile organic compounds.[10] The oxidation products would be a complex mixture of smaller, more oxidized molecules. The atmospheric fate of dimethyl sulfide (DMS) has been extensively studied, and while it is a different class of compound, the principles of radical-initiated oxidation provide a useful analogy for the atmospheric degradation of organic molecules.[11][12][13][14]
Biotic Degradation: The Primary Environmental Sink
Biodegradation, the breakdown of organic matter by microorganisms, is anticipated to be the most significant process for the ultimate removal of Dimethyl 3-methylhexanedioate from the environment. The presence of ester linkages makes the molecule susceptible to enzymatic hydrolysis by a wide variety of microorganisms.
Aerobic Biodegradation
Under aerobic conditions, in the presence of oxygen, microorganisms are expected to readily biodegrade Dimethyl 3-methylhexanedioate. The initial step in the aerobic biodegradation pathway is the enzymatic hydrolysis of the ester bonds by esterases, yielding 3-methylhexanedioic acid and methanol.[7]
The resulting dicarboxylic acid and alcohol can then be further metabolized by microorganisms through central metabolic pathways, such as the beta-oxidation pathway for the fatty acid and assimilation of methanol as a carbon and energy source.[15] Complete mineralization results in the formation of carbon dioxide, water, and microbial biomass.
The following diagram illustrates the proposed aerobic biodegradation pathway:
Caption: Proposed aerobic biodegradation pathway for Dimethyl 3-methylhexanedioate.
Anaerobic Biodegradation
In the absence of oxygen, anaerobic microorganisms can also biodegrade Dimethyl 3-methylhexanedioate. Similar to the aerobic process, the initial step is the hydrolysis of the ester linkages.[16] The resulting 3-methylhexanedioic acid and methanol can then be fermented by various anaerobic bacteria.
Under methanogenic conditions, these intermediates would ultimately be converted to methane and carbon dioxide.[17] The potential for anaerobic degradation is important for assessing the fate of the compound in environments such as anoxic sediments and wastewater treatment sludge.[16]
Experimental Assessment of Biodegradability
To experimentally determine the biodegradability of Dimethyl 3-methylhexanedioate, standardized test methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are employed.[18][19]
OECD 301: Ready Biodegradability
The OECD 301 series of tests are stringent screening tests for ready biodegradability in an aerobic aqueous medium.[18][19][20] A positive result in an OECD 301 test indicates that the substance will undergo rapid and ultimate biodegradation in the environment.[21]
This method determines the biodegradability of a chemical by measuring the oxygen consumed by microorganisms metabolizing the substance.
Objective: To assess the ready biodegradability of Dimethyl 3-methylhexanedioate.
Principle: A solution of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (e.g., from activated sludge) and incubated in a closed flask under aerobic conditions. The consumption of oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).
Step-by-Step Methodology:
-
Preparation of Test Solutions:
-
Prepare a mineral medium containing essential inorganic salts.
-
Prepare a stock solution of Dimethyl 3-methylhexanedioate.
-
Prepare a reference substance (e.g., sodium benzoate) to validate the test system.
-
-
Inoculum:
-
Collect a fresh sample of activated sludge from a domestic wastewater treatment plant.
-
Wash and aerate the sludge to prepare the inoculum.
-
-
Test Setup:
-
Set up multiple respirometer flasks for the test substance, a blank control (inoculum only), and the reference substance.
-
Add the mineral medium and inoculum to each flask.
-
Add the test substance or reference substance to the respective flasks to achieve a final concentration that will yield sufficient oxygen uptake without being inhibitory.
-
A substance to absorb CO2 (e.g., potassium hydroxide) is placed in a separate compartment within the sealed flask.
-
-
Incubation and Measurement:
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Continuously measure the oxygen uptake in each flask using the respirometer's pressure sensor.
-
-
Data Analysis:
-
Calculate the percentage of biodegradation for each measurement point using the following formula: % Biodegradation = (O2 consumed by test substance - O2 consumed by blank) / ThOD * 100
-
The Theoretical Oxygen Demand (ThOD) is calculated based on the elemental composition of Dimethyl 3-methylhexanedioate.
-
-
Pass Criteria:
-
The substance is considered readily biodegradable if the percentage of biodegradation reaches at least 60% of the ThOD within a 10-day window during the 28-day test period.[18] The 10-day window begins when the degree of biodegradation has reached 10%.
-
The following diagram illustrates the experimental workflow for the OECD 301F test:
Caption: Workflow for the OECD 301F Manometric Respirometry Test.
Overall Environmental Fate and Conclusion
The collective evidence suggests that Dimethyl 3-methylhexanedioate is unlikely to persist in the environment. Its low LogP value indicates a low potential for bioaccumulation. While abiotic processes such as hydrolysis and atmospheric oxidation contribute to its degradation, the primary environmental sink is expected to be biodegradation.
The following diagram provides a summary of the environmental fate of Dimethyl 3-methylhexanedioate:
Caption: Summary of the environmental fate of Dimethyl 3-methylhexanedioate.
References
-
Test No. 301: Ready Biodegradability - OECD. [Link]
-
Test No. 301: Ready Biodegradability - OECD. [Link]
-
What Are the Standard OECD Guidelines for Testing the Biodegradability of New Chemical Substances? → Learn - Prism → Sustainability Directory. [Link]
-
OECD 301 testing for chemical manufacturers - Impact Solutions. [Link]
-
Exploring DMS oxidation and implications for global aerosol radiative forcing. [Link]
-
Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability - Regulations.gov. [Link]
-
Dimethyl 3-methylhexanedioate | C9H16O4 | CID 521519 - PubChem - NIH. [Link]
-
Dimethyl hexanedioate - ChemBK. [Link]
-
3-Methylhexanedioic acid dimethyl ester | CAS#:54576-13-5 | Chemsrc. [Link]
-
An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme. [Link]
-
Factors controlling atmospheric DMS and its oxidation products (MSA and nssSO ) in the aerosol at Terra Nova Bay, Antarctica - ACP. [Link]
-
(3S)-3-methylhexanedioic acid | C7H12O4 | CID 6999745 - PubChem - NIH. [Link]
-
Revised Environmental Fate and Ecological Risk Assessment for the Reregistration of Dazomet - Regulations.gov. [Link]
-
Fate and potential environmental effects of methylenediphenyl diisocyanate and toluene diisocyanate released into the atmosphere - PubMed. [Link]
-
A proposed biochemical pathway for biodegradation of dimethyl... - ResearchGate. [Link]
-
Anaerobic versus Aerobic Degradation of Dimethyl Sulfide and Methanethiol in Anoxic Freshwater Sediments - NIH. [Link]
- US4663477A - Process for the hydrolysis of dialkyl carbonates - Google P
-
Environmental Fate and Toxicology of Dimethoate - PubMed. [Link]
-
Long-range transport and the fate of dimethyl sulfide oxidation products in the free troposphere derived fro - TIB. [Link]
-
Final Report WP3B – Framework on multi-media fate modelling within persistence assessment - Cefic-Lri. [Link]
-
Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. [Link]
-
Photolysis of dimethyl carbonate - Transactions of the Faraday Society (RSC Publishing). [Link]
-
Anaerobic degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) - PubMed. [Link]
-
Atmospherically Relevant Radicals Derived from the Oxidation of Dimethyl Sulfide - PubMed. [Link]
-
Biodegradation of methyl t-butyl ether by aerobic granules under a cosubstrate condition. [Link]
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- 1. Dimethyl 3-methylhexanedioate | C9H16O4 | CID 521519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylhexanedioic acid dimethyl ester | CAS#:54576-13-5 | Chemsrc [chemsrc.com]
- 3. Dimethyl 3-methylhexanedioate/CAS:54576-13-5-HXCHEM [hxchem.net]
- 4. Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Environmental Fate and Toxicology of Dimethoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
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- 9. Photolysis of dimethyl carbonate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
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- 11. Atmospherically Relevant Radicals Derived from the Oxidation of Dimethyl Sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Use of Dimethyl 3-methylhexanedioate as a Monomer in Polymerization
For: Researchers, scientists, and drug development professionals.
Introduction: Exploring the Potential of Dimethyl 3-methylhexanedioate in Polymer Synthesis
Dimethyl 3-methylhexanedioate is a diester monomer that presents an intriguing building block for the synthesis of novel polyesters and polyamides. Its structure, featuring a methyl branch on the C3 position of a hexanedioate backbone, is anticipated to introduce unique properties to the resulting polymers. This lateral methyl group can disrupt chain packing and crystallinity, potentially leading to polymers with lower melting points, increased solubility in common organic solvents, and altered mechanical properties, such as increased flexibility or elasticity, when compared to polymers derived from its linear analogue, dimethyl adipate.
These characteristics make polymers derived from Dimethyl 3-methylhexanedioate potentially suitable for a range of applications, including as specialty elastomers, adhesives, and as matrices for drug delivery systems where biodegradability and tunable mechanical properties are desirable. The presence of the methyl group may also influence the thermal stability and degradation profile of the polymers.
This document provides a comprehensive guide for researchers interested in exploring the use of Dimethyl 3-methylhexanedioate as a monomer. It outlines detailed protocols for the synthesis of polyesters and polyamides via polycondensation, a common method for such monomers.[1] The protocols are based on established principles of polymer chemistry and are intended as a robust starting point for experimental design. Given the limited specific literature on the polymerization of this particular monomer, the following methodologies should be adapted and optimized based on empirical results.
I. Synthesis of Polyesters via Polycondensation
The synthesis of polyesters from Dimethyl 3-methylhexanedioate involves a transesterification reaction with a suitable diol, followed by a polycondensation step to increase the molecular weight. This two-stage melt polycondensation is a widely used industrial method for producing polyesters.[2]
A. Reaction Principle
The process begins with the transesterification of Dimethyl 3-methylhexanedioate with a diol (e.g., 1,4-butanediol or 1,6-hexanediol) at elevated temperatures in the presence of a catalyst. This initial stage results in the formation of low molecular weight oligomers and the release of methanol, which is typically removed by distillation to drive the reaction forward. In the second stage, the temperature is further increased, and a vacuum is applied to facilitate the removal of the diol byproduct and promote the linking of the oligomers into a high molecular weight polyester.
B. Experimental Workflow: Polyester Synthesis
Caption: Workflow for two-stage melt polycondensation of polyesters.
C. Detailed Protocol: Synthesis of Poly(butylene 3-methylhexanedioate)
Materials:
-
Dimethyl 3-methylhexanedioate (purified by vacuum distillation)
-
1,4-Butanediol (purified by distillation)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable transesterification catalyst
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen or argon gas
-
Reaction vessel equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation condenser
Procedure:
-
Reactor Setup: Assemble a clean, dry glass reactor with a mechanical stirrer, a distillation sidearm connected to a condenser and a collection flask, and an inlet for inert gas and vacuum.
-
Charging the Reactor: Charge the reactor with Dimethyl 3-methylhexanedioate and 1,4-butanediol in a molar ratio of 1:1.2 to 1:1.5. The excess diol compensates for losses during distillation in the polycondensation stage. Add the catalyst (e.g., 0.05-0.1 mol% relative to the diester) and a small amount of antioxidant.
-
Inerting the System: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a gentle flow of inert gas during the initial heating phase.
-
Transesterification:
-
Begin stirring and gradually heat the reaction mixture to 160-190°C.
-
Methanol will begin to distill off as the transesterification reaction proceeds. Collect and monitor the volume of the distilled methanol.
-
Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.
-
-
Polycondensation:
-
Gradually increase the temperature of the reaction mixture to 220-250°C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.
-
Excess 1,4-butanediol will distill off.
-
The viscosity of the molten polymer will increase significantly during this stage. Monitor the reaction progress by observing the increase in stirrer torque or by taking samples for melt viscosity measurements.
-
Continue the reaction under high vacuum for 2-5 hours, or until the desired molecular weight is achieved.
-
-
Polymer Recovery:
-
Once the polymerization is complete, release the vacuum by introducing nitrogen gas.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
The resulting polymer strand can then be pelletized for further processing and characterization.
-
D. Data Presentation: Expected Properties and Variations
| Parameter | Condition | Expected Outcome | Rationale |
| Monomer Ratio (Diol:Diester) | 1.2:1 to 1.5:1 | Higher molecular weight | Excess diol drives the equilibrium towards polymer formation and compensates for evaporative losses. |
| Catalyst Concentration | 0.05 to 0.1 mol% | Faster reaction rates | Higher catalyst levels can accelerate the reaction but may also promote side reactions and discoloration at high temperatures. |
| Polycondensation Temperature | 220 to 250°C | Increased reaction rate | Higher temperatures increase the rate of polycondensation but can also lead to thermal degradation if too high or held for too long. |
| Vacuum Level | <1 Torr | High molecular weight | A high vacuum is crucial for the efficient removal of the diol byproduct, which is necessary to achieve a high degree of polymerization. |
II. Synthesis of Polyamides via Polycondensation
The synthesis of polyamides from Dimethyl 3-methylhexanedioate can be achieved through a similar polycondensation process, reacting the diester with a suitable diamine.
A. Reaction Principle
This reaction involves the amidation of the ester groups of Dimethyl 3-methylhexanedioate with the amine groups of a diamine (e.g., 1,6-hexamethylenediamine). The reaction proceeds with the elimination of methanol. Similar to polyester synthesis, this is typically carried out at elevated temperatures and under conditions that facilitate the removal of the methanol byproduct to drive the reaction to completion.
B. Experimental Workflow: Polyamide Synthesis
Caption: Workflow for the synthesis of polyamides from a diester and a diamine.
C. Detailed Protocol: Synthesis of Poly(hexamethylene 3-methylhexanediamide)
Materials:
-
Dimethyl 3-methylhexanedioate (purified by vacuum distillation)
-
1,6-Hexamethylenediamine (purified by sublimation or distillation)
-
(Optional) Catalyst such as phosphoric acid or sodium hypophosphite
-
Antioxidant
-
High-purity nitrogen or argon gas
-
High-pressure reaction vessel equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation condenser
Procedure:
-
Reactor Setup: A high-pressure reactor is recommended due to the potential for pressure buildup from volatile byproducts.
-
Charging the Reactor: Charge the reactor with equimolar amounts of Dimethyl 3-methylhexanedioate and 1,6-hexamethylenediamine. Precise stoichiometry is crucial for achieving high molecular weight in polyamide synthesis. A small amount of water can be added to facilitate the initial formation of a nylon salt and to aid in heat transfer.
-
Inerting and Pressurizing: Purge the reactor with high-purity nitrogen. The reactor is then typically sealed and pressurized with nitrogen.
-
Pre-polymerization:
-
Begin stirring and heat the mixture to 180-220°C.
-
Methanol will be generated. The pressure in the reactor will rise.
-
The methanol and any added water are slowly vented from the reactor while maintaining the temperature.
-
-
Melt Polycondensation:
-
After the majority of the methanol has been removed, the temperature is gradually increased to 240-280°C.
-
The pressure is slowly reduced to atmospheric pressure to allow for the removal of the remaining volatiles.
-
For some systems, a vacuum may be applied in the final stages to further increase the molecular weight.
-
The reaction is continued until the desired melt viscosity is achieved.
-
-
Polymer Recovery:
-
The molten polyamide is extruded from the reactor under nitrogen pressure as a ribbon or strand onto a cooling belt or into a water bath.
-
The solidified polymer is then pelletized.
-
III. Polymer Characterization
Thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the polymer structure, verifies the incorporation of the 3-methylhexanedioate unit, and can be used to determine the composition of copolymers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the formation of ester or amide linkages and the disappearance of starting material functional groups. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), providing insights into the thermal properties and crystallinity of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by determining the onset of decomposition temperature. |
| Mechanical Testing (e.g., Tensile Testing) | Measures properties such as Young's modulus, tensile strength, and elongation at break to characterize the mechanical performance of the polymer. |
IV. Safety Precautions
-
All polymerization reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
High-temperature reactions should be conducted behind a safety shield.
-
Care should be taken when working with vacuum systems to avoid implosion.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
V. Conclusion
Dimethyl 3-methylhexanedioate offers a promising platform for the development of new polyesters and polyamides with potentially novel properties. The protocols outlined in this document provide a foundational approach for the synthesis and characterization of these materials. Researchers are encouraged to use these methods as a starting point and to systematically explore the effects of varying reaction parameters and comonomers to tailor the final polymer properties for specific applications. The introduction of the methyl branch is a key structural feature that warrants in-depth investigation to fully elucidate its impact on the resulting polymer's performance.
References
-
PubChem. Dimethyl 3-methylhexanedioate. National Center for Biotechnology Information. [Link]
-
MEL Science. Polymerization and polycondensation reactions. [Link]
-
Papageorgiou, D. G., et al. (2015). Sustainable, eco-friendly polyesters synthesized from renewable resources: Preparation and thermal characteristics of poly(dimethyl-propylene furanoate). ResearchGate. [Link]
Sources
Application Note: Dimethyl 3-Methylhexanedioate as a Novel Plasticizer for PVC and other Polymers
Introduction: The Evolving Landscape of Polymer Plasticization
Poly(vinyl chloride) (PVC) is one of the most versatile and widely used thermoplastics, owing to its durability, chemical resistance, and cost-effectiveness. However, in its neat form, PVC is rigid and brittle. The widespread application of flexible PVC, from medical tubing and blood bags to wire insulation and automotive interiors, is made possible by the addition of plasticizers. These additives intersperse themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg), thereby imparting flexibility and processability.[1]
For decades, the industry has relied heavily on ortho-phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), due to their excellent performance and economic viability.[2] However, growing concerns over the potential health and environmental risks associated with low-molecular-weight phthalates have led to stringent regulations, including REACH and RoHS in Europe, restricting their use in many applications.[3] This has catalyzed a significant research and development effort towards safer, non-phthalate alternatives. The global non-phthalate plasticizer market was valued at USD 3.31 billion in 2023 and is projected to grow, underscoring the industry's shift towards these next-generation additives.[4]
This application note introduces Dimethyl 3-methylhexanedioate (DM3MH) , a branched-chain aliphatic diester, as a promising candidate for a high-performance, potentially safer plasticizer. Its molecular structure suggests a favorable balance of properties, including good compatibility with PVC, low volatility, and improved low-temperature flexibility. This document provides a comprehensive guide for researchers and formulation scientists on the synthesis, incorporation, and performance evaluation of DM3MH in PVC and other polymer systems.
Molecular Structure and Hypothesized Advantages of Dimethyl 3-Methylhexanedioate
Dimethyl 3-methylhexanedioate (CAS No: 54576-13-5) is the dimethyl ester of 3-methylhexanedioic acid.[5] Its branched structure is key to its potential as a plasticizer. Unlike linear plasticizers which can sometimes crystallize at low temperatures, the methyl branch in DM3MH disrupts molecular packing, which is hypothesized to enhance low-temperature flexibility and reduce migration. The presence of two ester groups provides the necessary polarity for compatibility with the polar PVC matrix.[6]
Table 1: Physicochemical Properties of Dimethyl 3-Methylhexanedioate
| Property | Value | Source |
| CAS Number | 54576-13-5 | [5] |
| Molecular Formula | C9H16O4 | [5] |
| Molecular Weight | 188.22 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid (estimated) | [7] |
Synthesis Protocol for Dimethyl 3-Methylhexanedioate
The following protocol describes a standard laboratory-scale synthesis of dimethyl 3-methylhexanedioate via Fischer esterification of 3-methylhexanedioic acid.
Materials and Equipment:
-
3-methylhexanedioic acid (CAS: 3058-01-3)
-
Methanol, anhydrous
-
Sulfuric acid, concentrated
-
Sodium bicarbonate, saturated solution
-
Magnesium sulfate, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 3-methylhexanedioic acid (0.1 mol, 16.02 g), anhydrous methanol (100 mL), and a magnetic stir bar.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mL) to the stirred mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude dimethyl 3-methylhexanedioate.
-
Purification: The crude product can be purified by vacuum distillation.
Characterization:
The structure and purity of the synthesized dimethyl 3-methylhexanedioate should be confirmed using analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy. The characteristic peaks for the methoxy groups (around 3.6 ppm in ¹H NMR) and the carbonyl carbons (around 173 ppm in ¹³C NMR) are indicative of the successful esterification.[8]
Diagram 1: Synthesis Workflow of Dimethyl 3-Methylhexanedioate
Caption: A flowchart illustrating the key steps in the laboratory synthesis of dimethyl 3-methylhexanedioate.
Protocols for Evaluation in PVC Formulations
The following protocols are designed to assess the performance of dimethyl 3-methylhexanedioate as a plasticizer in a standard PVC formulation.
Protocol 1: Preparation of Plasticized PVC Films
Materials:
-
PVC resin (K-value 67-70)
-
Dimethyl 3-methylhexanedioate (synthesized or procured)
-
Reference plasticizers (e.g., DEHP, DINP, ATBC)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molding plates
Procedure:
-
Pre-mixing: In a high-speed mixer, blend the PVC resin and thermal stabilizer (typically 2-3 phr) until a homogenous powder is obtained.[2]
-
Plasticizer Addition: While mixing, slowly add the desired amount of dimethyl 3-methylhexanedioate (e.g., 40 phr). Continue mixing until the plasticizer is fully absorbed.[2]
-
Milling: Transfer the dry blend to a two-roll mill preheated to 160-170°C. Mill the compound for 5-10 minutes until a homogenous sheet is formed.
-
Molding: Place the milled sheet between two molding plates in a hydraulic press preheated to 175-185°C. Apply a pressure of 10-15 MPa for 5 minutes.
-
Cooling: Cool the mold under pressure to room temperature.
-
Film Conditioning: Remove the film and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Diagram 2: PVC Film Preparation Workflow
Caption: A schematic of the workflow for preparing plasticized PVC films for performance evaluation.
Protocol 2: Evaluation of Mechanical Properties
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped die for cutting specimens
Procedure:
-
Cut at least five dumbbell-shaped specimens from the conditioned PVC film.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Record the tensile strength at break, elongation at break, and modulus of elasticity.
Expected Outcome: The addition of an effective plasticizer like dimethyl 3-methylhexanedioate should lead to a decrease in tensile strength and modulus, and a significant increase in elongation at break compared to unplasticized PVC.[1]
Protocol 3: Thermal Properties Analysis
Standards:
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) - ASTM D3418
-
Thermogravimetric Analysis (TGA) for Thermal Stability - ASTM E1131
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure (DSC):
-
Seal a small sample (5-10 mg) of the PVC film in an aluminum pan.
-
Heat the sample from room temperature to a temperature above its expected Tg (e.g., 120°C) at a controlled rate (e.g., 10°C/min) to erase thermal history.
-
Cool the sample back to a low temperature (e.g., -50°C).
-
Reheat the sample at the same controlled rate and record the heat flow. The Tg is determined from the midpoint of the transition in the heat flow curve.
Procedure (TGA):
-
Place a small sample (10-15 mg) of the PVC film in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 20°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of degradation temperature is a measure of thermal stability.[9]
Expected Outcome: Dimethyl 3-methylhexanedioate should lower the Tg of PVC significantly. A good plasticizer should not compromise the thermal stability of the PVC formulation.[10]
Protocol 4: Plasticizer Permanence (Migration and Volatility)
Standards:
-
Volatility by Activated Carbon Method - ISO 176 / ASTM D1203
-
Extraction by Liquids - ISO 177 / ASTM D1239[11]
Procedure (Volatility):
-
Weigh a conditioned PVC film sample.
-
Place the sample in a container with activated carbon, ensuring no direct contact.
-
Heat the container in an oven at a specified temperature and duration (e.g., 70°C for 24 hours).
-
After cooling, reweigh the sample. The percentage weight loss corresponds to the plasticizer volatility.
Procedure (Extraction):
-
Weigh a conditioned PVC film sample.
-
Immerse the sample in a test liquid (e.g., hexane, soapy water) at a specified temperature and duration.[12]
-
Remove the sample, dry it, and reweigh. The percentage weight loss indicates the resistance to extraction.
Expected Outcome: Due to its higher molecular weight compared to some low-molecular-weight phthalates, and its branched structure, dimethyl 3-methylhexanedioate is expected to exhibit lower volatility and migration, leading to better permanence.[9]
Diagram 3: Performance Evaluation Workflow
Caption: A workflow for the comprehensive performance testing of PVC films plasticized with dimethyl 3-methylhexanedioate.
Comparative Performance Data (Hypothetical and Literature-Based)
The following table presents a comparison of the expected performance of dimethyl 3-methylhexanedioate with standard plasticizers. The data for DM3MH is predictive and requires experimental validation, while the data for other plasticizers is based on typical literature values.
Table 2: Comparative Performance of Plasticizers in PVC (40 phr)
| Property | DEHP (Phthalate) | DINP (Phthalate) | ATBC (Bio-based Citrate) | Dimethyl 3-Methylhexanedioate (Predicted) |
| Tensile Strength (MPa) | 15 - 20 | 16 - 22 | 18 - 24 | 17 - 23 |
| Elongation at Break (%) | 300 - 400 | 280 - 380 | 250 - 350 | 280 - 380 |
| Glass Transition Temp. (°C) | -40 to -50 | -35 to -45 | -25 to -35 | -30 to -40 |
| Volatility (%, 24h @ 70°C) | 1.5 - 2.5 | 0.8 - 1.5 | 1.0 - 2.0 | 0.9 - 1.8 |
| Hexane Extraction (%) | 10 - 15 | 8 - 12 | 12 - 18 | 9 - 14 |
Discussion and Future Work
The protocols and comparative data presented in this application note provide a robust framework for the evaluation of dimethyl 3-methylhexanedioate as a novel plasticizer. The branched aliphatic structure of DM3MH is anticipated to offer a compelling balance of plasticizing efficiency, low-temperature performance, and permanence. Its performance is predicted to be comparable to or exceed that of some existing non-phthalate plasticizers.
Further research should focus on a comprehensive toxicological assessment of dimethyl 3-methylhexanedioate to confirm its suitability as a safer alternative to traditional phthalates. Additionally, studies on its biodegradability would be valuable in assessing its environmental impact. The optimization of PVC formulations containing DM3MH, including the synergistic effects with co-plasticizers and other additives, represents a promising avenue for future investigation. The performance of DM3MH in other polymer systems, such as synthetic rubbers and polystyrenes, could also be explored.
References
-
Synthesis of Dimethyl Pimelate from Cyclohexanone and Dimethyl Carbonate over Solid Base Catalysts. (2025). ResearchGate. [Link]
-
3,3-dimethyl hexane, 563-16-6. (n.d.). The Good Scents Company. [Link]
-
New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids. (2025). National Institutes of Health. [Link]
-
Environmentally Friendly Plasticizers for PVC. (n.d.). Diva-Portal.org. [Link]
-
(3S)-3-methylhexanedioic acid. (n.d.). PubChem. [Link]
-
Environmentally friendly plasticizers for poly(vinyl chloride)—Improved mechanical properties and compatibility by using branched poly(butylene adipate) as a polymeric plasticizer. (2006). ResearchGate. [Link]
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The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (2022). National Institutes of Health. [Link]
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1,4-Diamantanedicarboxylic acid, dimethyl ester. (n.d.). SpectraBase. [Link]
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Mechanical and Thermal Properties of Polyvinyl Chloride Plasticized with Natural Fatty Acid Esters. (2018). ResearchGate. [Link]
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Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (2022). ResearchGate. [Link]
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Effect of Biobased Plasticizers on Thermal, Mechanical, and Permanence Properties of Poly(vinyl chloride). (2014). ResearchGate. [Link]
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Non-phthalate Plasticizers Market Size & Share Report, 2030. (n.d.). Grand View Research. [Link]
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The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (2022). MDPI. [Link]
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1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. (n.d.). ResearchGate. [Link]
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Non-Phthalate Plasticizer/Poly (Vinyl Chloride) Compound for Sustainably Based on Biomaterials Using Glycerol from Biodiesel Process. (2018). ResearchGate. [Link]
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How Plasticizers Affect PVC Mechanical Properties. (2025). Matmatch. [Link]
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Methods for Determination of Plasticizer Migration. (n.d.). Scribd. [Link]
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NMR study on the interaction of 1,4-cubanedicarboxylic acid and its esters with elemental fluorine. The synthesis of dimethyl 2-fluorocubane-1,4-dicarboxylate. (1998). PubMed. [Link]
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3-methylhexanedioic acid. (n.d.). ChemSynthesis. [Link]
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A highly stable bio-based plasticizer constructed from renewable acids for plasticizing and enhancing the optical properties of poly(vinyl chloride). (2022). Royal Society of Chemistry. [Link]
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Enhanced Mechanical Properties of Polylactic Acid/Poly(Butylene Adipate-co-Terephthalate) Modified with Maleic Anhydride. (2024). National Institutes of Health. [Link]
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Simplified Preparation of Dimethyldioxirane (DMDO). (2013). Organic Syntheses. [Link]
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REDUCING THE MIGRATION OF PVC PLASTICIZERS. (n.d.). Fraunhofer IST. [Link]
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Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. (n.d.). P2 InfoHouse. [Link]
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and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). (2019). ACS Publications. [Link]
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Plasticization Effect of Poly(Lactic Acid) in the Poly(Butylene Adipate–co–Terephthalate) Blown Film for Tear Resistance Improvement. (2020). MDPI. [Link]
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Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. (2023). ACS Publications. [Link]
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Application Notes and Protocols for Dimethyl 3-methylhexanedioate in Organic Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Dimethyl 3-methylhexanedioate as a versatile building block in organic synthesis. This document details its application in forming cyclic ketones via Dieckmann condensation and its potential as a monomer in polymerization reactions. The protocols provided are based on established chemical principles and analogous reactions found in the literature, offering a solid foundation for experimental design.
Introduction: Properties and Potential of Dimethyl 3-methylhexanedioate
Dimethyl 3-methylhexanedioate is a diester with the chemical formula C₉H₁₆O₄.[1] Its structure, featuring two ester functionalities and a methyl-substituted carbon backbone, makes it a valuable precursor for a variety of organic transformations. The strategic placement of the methyl group introduces chirality and influences the regioselectivity of cyclization reactions, offering a pathway to enantiomerically enriched or specific diastereomeric products.
Table 1: Physicochemical Properties of Dimethyl 3-methylhexanedioate
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | PubChem CID 521519[1] |
| Molecular Weight | 188.22 g/mol | PubChem CID 521519[1] |
| IUPAC Name | dimethyl 3-methylhexanedioate | PubChem CID 521519[1] |
| CAS Number | 54576-13-5 | PubChem CID 521519[1] |
Key Application: Intramolecular Cyclization via Dieckmann Condensation
The most prominent application of Dimethyl 3-methylhexanedioate is its use in the Dieckmann condensation, an intramolecular reaction of diesters with a base to yield β-keto esters.[2][3][4] This reaction is particularly effective for forming stable five- and six-membered rings.[2][5] In the case of Dimethyl 3-methylhexanedioate, a five-membered ring is preferentially formed.
Reaction Mechanism and Regioselectivity
The Dieckmann condensation proceeds through the formation of an enolate ion at one of the α-carbons, followed by an intramolecular nucleophilic attack on the other ester carbonyl.[3] The presence of the methyl group at the 3-position of Dimethyl 3-methylhexanedioate introduces two non-equivalent α-carbons, leading to the potential for two different enolates and, consequently, two regioisomeric β-keto ester products.
However, the formation of the enolate at the less sterically hindered α-carbon (C2) is generally favored, leading to the formation of methyl 4-methyl-2-oxocyclopentane-1-carboxylate as the major product. Subsequent hydrolysis and decarboxylation of this β-keto ester yield 3-methylcyclopentanone.[6][7][8]
Caption: Generalized workflow of the Dieckmann Condensation.
Experimental Protocol: Synthesis of Methyl 4-methyl-2-oxocyclopentane-1-carboxylate
This protocol is adapted from established procedures for the Dieckmann condensation of related diesters, such as the synthesis of cyclopentanone-2-carboxylic acid methyl ester from dimethyl adipate.[9]
Materials:
-
Dimethyl 3-methylhexanedioate
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
30% Hydrochloric acid (HCl)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium methoxide (1.2 equivalents) to anhydrous DMF.
-
Heating and Addition of Diester: Heat the mixture to 90-110°C with stirring. Once the desired temperature is reached, add Dimethyl 3-methylhexanedioate (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction: After the addition is complete, maintain the reaction mixture at reflux for 8-10 hours. During this time, methanol, a byproduct of the reaction, can be collected through the condenser.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure using a rotary evaporator.
-
Workup: Cool the residue to 50°C and add toluene with vigorous stirring to disperse the material. Transfer the mixture to a separatory funnel and add 30% hydrochloric acid and water to perform an acidification.
-
Extraction and Washing: Separate the organic layer and wash it twice with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the toluene solution under reduced pressure to obtain the crude β-keto ester.
-
Purification: Purify the crude product by vacuum distillation to yield methyl 4-methyl-2-oxocyclopentane-1-carboxylate.
Table 2: Summary of Reaction Conditions for Dieckmann Condensation
| Parameter | Condition | Rationale |
| Base | Sodium methoxide | A strong, non-nucleophilic base is required to deprotonate the α-carbon.[3] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that can dissolve the reactants and is stable at high temperatures.[9] |
| Temperature | 90-110°C | Sufficient to overcome the activation energy of the reaction.[9] |
| Reaction Time | 8-10 hours | To ensure the reaction goes to completion.[9] |
| Workup | Acidification | To neutralize the base and protonate the enolate to form the final β-keto ester.[3] |
Application in Polymer Chemistry: A Monomer for Polyester Synthesis
Dimethyl 3-methylhexanedioate can also serve as a monomer in the synthesis of polyesters through polycondensation reactions with diols. The resulting polyesters would contain a pendant methyl group, which can influence the polymer's properties, such as its glass transition temperature, crystallinity, and solubility.
General Polymerization Scheme
The synthesis of polyesters from Dimethyl 3-methylhexanedioate and a diol (e.g., 1,4-butanediol) would typically involve a melt polycondensation process, often catalyzed by a metal salt.
Caption: General workflow for polyester synthesis.
Expected Properties of the Resulting Polyesters
The incorporation of the 3-methylhexanedioate unit into a polyester backbone is expected to:
-
Decrease Crystallinity: The pendant methyl group will disrupt the packing of the polymer chains, leading to a more amorphous material.
-
Lower the Melting Point (Tm) and potentially increase the Glass Transition Temperature (Tg): The decreased crystallinity will lower the melting point, while the restricted chain mobility due to the methyl group might lead to a higher glass transition temperature compared to a polyester derived from an unsubstituted diacid.
-
Improve Solubility: The less regular polymer structure may lead to increased solubility in common organic solvents.
These properties could make such polyesters suitable for applications where flexibility and processability are desired, such as in coatings, adhesives, and as plasticizers.
Conclusion
Dimethyl 3-methylhexanedioate is a valuable and versatile building block in organic synthesis. Its primary application lies in the Dieckmann condensation to produce substituted cyclopentanones, which are important intermediates in the synthesis of various fine chemicals and pharmaceuticals. Furthermore, its potential as a monomer for the synthesis of novel polyesters with tailored properties opens up avenues for the development of new materials. The protocols and insights provided in this document are intended to facilitate the exploration of Dimethyl 3-methylhexanedioate in both academic and industrial research settings.
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Application Note & Protocol: Synthesis of Amorphous Polyesters via Polycondensation of 3-Methyladipic Acid Dimethyl Ester
Abstract: This document provides a comprehensive guide for the synthesis of amorphous, branched-aliphatic polyesters utilizing 3-methyladipic acid dimethyl ester as a key monomer. The introduction of a methyl group on the adipate backbone disrupts polymer chain packing, yielding materials with lower crystallinity, enhanced solubility, and distinct thermal properties compared to their linear analogs. This makes them highly suitable for advanced applications, including drug delivery matrices, specialty adhesives, and toughening agents. This guide details the two-stage melt polycondensation process, explains the causality behind key experimental parameters, and provides step-by-step protocols for synthesis and characterization.
Introduction & Scientific Principle
Polyesters are a versatile class of polymers typically synthesized through the polycondensation of dicarboxylic acids (or their derivatives) and diols.[1] The physical and chemical properties of the resulting polyester are directly governed by the molecular structure of its constituent monomers. While linear aliphatic polyesters, such as those derived from adipic acid, are often semi-crystalline, many advanced applications require amorphous materials with a low glass transition temperature (Tg) and good solubility in common organic solvents.
The use of 3-methyladipic acid dimethyl ester introduces a pendant methyl group along the polymer backbone. This branching disrupts the intermolecular and intramolecular forces that drive chain alignment and crystallization.[2] The result is a polymer that is predominantly amorphous, exhibiting greater flexibility and solubility. Such branched polymers have garnered significant interest for their unique rheological properties and potential in specialized fields.[3][4]
The synthesis route described herein is a solvent-free, two-stage melt polycondensation. This method is widely adopted in industrial settings due to its efficiency and reduced environmental footprint.[5]
-
Stage 1: Transesterification. The dimethyl ester of 3-methyladipic acid is reacted with an excess of a diol (e.g., 1,4-butanediol) at elevated temperatures in the presence of a catalyst. In this stage, methanol is liberated as a byproduct. Using a molar excess of the diol ensures that the resulting oligomers are predominantly hydroxyl-terminated.
-
Stage 2: Polycondensation. The temperature is further increased, and a high vacuum is applied. This stage facilitates the reaction between the hydroxyl-terminated oligomers, eliminating the diol as a byproduct and driving the formation of a high molecular weight polymer.[6] Applying a vacuum is critical to shift the reaction equilibrium toward the product, in accordance with Le Châtelier's principle.[7]
Experimental Workflow & Reaction Scheme
The overall experimental process is outlined below, from reactant preparation to final polymer characterization.
Caption: High-level workflow for polyester synthesis and analysis.
The chemical reaction using 1,4-butanediol as the diol is depicted below.
Caption: Two-stage reaction scheme for polyester synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier (Example) | Notes |
| 3-Methyladipic acid dimethyl ester | C₉H₁₆O₄ | 188.22 | >98% | Sigma-Aldrich | Key monomer. |
| 1,4-Butanediol (BDO) | C₄H₁₀O₂ | 90.12 | >99% | Acros Organics | Diol monomer. Must be anhydrous. Dry over molecular sieves if necessary. |
| Titanium(IV) butoxide (TBT) | C₁₆H₃₆O₄Ti | 340.32 | >97% | Sigma-Aldrich | Catalyst. Highly sensitive to moisture. Handle under inert gas. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | HPLC | Fisher Scientific | Solvent for purification and GPC analysis. |
| Methanol | CH₄O | 32.04 | ACS | VWR | Non-solvent for polymer precipitation. |
| Chloroform-d (CDCl₃) | CDCl₃ | 120.38 | 99.8% | Cambridge Isotope | Solvent for NMR analysis. |
| Nitrogen (N₂) | N₂ | 28.01 | >99.9% | Local Supplier | Inert gas for blanketing the reaction. |
Equipment
-
Three-neck round-bottom flask (250 mL or 500 mL)
-
Mechanical overhead stirrer with a high-torque motor and a suitable stirrer guide/seal
-
Heating mantle with a temperature controller and thermocouple
-
Distillation head with a condenser and receiving flask
-
Nitrogen gas inlet and bubbler
-
High-vacuum pump (<1 mbar) with a cold trap
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Vacuum oven
Synthesis Procedure
Safety Precaution: The reaction is performed at high temperatures. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heat-resistant gloves. Conduct the synthesis in a well-ventilated fume hood.
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer in the central neck, a nitrogen inlet in one side neck, and the distillation head in the other. Ensure all joints are properly sealed. The entire setup must be dried in an oven and assembled while hot under a flow of dry nitrogen to eliminate moisture.
-
Charging Reactants: Charge the flask with 3-methyladipic acid dimethyl ester (e.g., 0.5 mol) and 1,4-butanediol (e.g., 0.6 mol, a 1.2:1 molar ratio of diol:diester).
-
Rationale: A slight excess of the diol is used to compensate for its potential loss during the high-temperature polycondensation stage and to ensure the formation of hydroxyl-terminated oligomers, which are necessary for chain extension.[6]
-
-
Catalyst Addition: Start stirring the mixture to ensure it is homogenous. Add the Titanium(IV) butoxide catalyst (approx. 200-500 ppm relative to the total monomer weight) via syringe through a septum.
-
Rationale: Organometallic catalysts like TBT are highly effective for transesterification reactions.[8] The concentration is kept low to minimize side reactions and discoloration of the final polymer.
-
-
Stage 1 - Transesterification:
-
Begin slowly heating the reaction mixture to 160-180°C under a gentle stream of nitrogen.
-
Methanol will begin to distill off as the transesterification reaction proceeds. Collect the methanol in the receiving flask.
-
Maintain this temperature for 2-4 hours, or until approximately 90% of the theoretical amount of methanol has been collected. The reaction mixture should be clear and homogenous.
-
-
Stage 2 - Polycondensation:
-
Gradually increase the temperature to 210-230°C.
-
Once the temperature has stabilized, slowly and carefully apply a high vacuum (<1 mbar). The mixture will bubble vigorously as the excess 1,4-butanediol is removed.
-
Rationale: The high temperature provides the necessary activation energy for the polycondensation reaction, while the vacuum removes the BDO byproduct, driving the polymerization to achieve a high molecular weight.[9]
-
A significant increase in the viscosity of the melt will be observed. The current drawn by the mechanical stirrer is a good indicator of this viscosity increase.
-
Continue the reaction under these conditions for another 3-5 hours. The reaction is considered complete when the melt becomes highly viscous and bubbling has ceased.
-
-
Isolation and Purification:
-
Discontinue heating and turn off the vacuum, backfilling the system with nitrogen.
-
Allow the reactor to cool to room temperature. The resulting polymer will be a viscous liquid or a glassy solid.
-
Dissolve the crude polymer in a minimal amount of a suitable solvent, such as THF or chloroform (approx. 10-20% w/v).
-
Slowly pour the polymer solution into a large excess of a non-solvent (e.g., cold methanol) while stirring vigorously. The polyester will precipitate as a white or pale-yellow solid.
-
Rationale: Precipitation removes unreacted monomers, low molecular weight oligomers, and catalyst residues.
-
Collect the precipitated polymer by filtration and wash it with fresh methanol.
-
Dry the purified polymer in a vacuum oven at 40-50°C for 24-48 hours until a constant weight is achieved.
-
Characterization of the Synthesized Polyester
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polyester.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the formation of the ester linkages and the removal of starting materials.[10]
| Wavenumber (cm⁻¹) | Assignment | Expected Observation in Product |
| 3500-3200 (broad) | O-H stretch (from Diol) | Should be absent or significantly diminished after polymerization. |
| 2950-2850 | C-H stretch (aliphatic) | Present in both monomers and the final polymer. |
| ~1735 | C=O stretch (ester) | Strong, sharp peak, confirming the formation of the polyester backbone.[11] |
| 1250-1050 | C-O stretch (ester) | Strong, characteristic bands for the ester linkage.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to provide detailed structural elucidation of the polymer.[12] The spectra will confirm the incorporation of both the 3-methyladipate and the 1,4-butanediol units into the polymer chain.
Gel Permeation Chromatography (GPC)
GPC is the primary technique for determining the molecular weight distribution of the polymer.[13] This is critical as mechanical properties are strongly dependent on molecular weight.[14]
| Parameter | Symbol | Typical Expected Value | Significance |
| Number-Average Molecular Weight | Mn | 10,000 - 30,000 g/mol | Relates to the colligative properties of the polymer. |
| Weight-Average Molecular Weight | Mw | 20,000 - 60,000 g/mol | More sensitive to high molecular weight chains; relates to bulk properties. |
| Polydispersity Index (Mw/Mn) | PDI (Đ) | ~2.0 - 2.5 | A measure of the breadth of the molecular weight distribution. A value around 2 is typical for step-growth polymerization.[15] |
Note: GPC analysis should be performed in a suitable solvent like THF using polystyrene standards for calibration.[16]
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the key thermal properties of the polyester.[17][18]
-
DSC: The DSC thermogram is expected to show a distinct glass transition (Tg) but likely no sharp melting peak (Tm), confirming the amorphous nature of the polymer.[19] The Tg for such a polyester would typically be in the sub-ambient range (e.g., -40 to -60°C), indicating a flexible, rubbery material at room temperature.
-
TGA: The TGA curve provides information on the thermal stability of the polymer.[20] The onset of decomposition (Td) for aliphatic polyesters is typically expected to be above 250°C.
| Thermal Property | Symbol | Expected Range | Significance |
| Glass Transition Temperature | Tg | -60°C to -40°C | Temperature at which the material transitions from a glassy to a rubbery state. |
| Melting Temperature | Tm | Not expected | Absence indicates an amorphous structure. |
| Decomposition Temperature (5% loss) | Td | >250°C | Indicates the onset of thermal degradation. |
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the synthesis of an amorphous polyester from 3-methyladipic acid dimethyl ester and 1,4-butanediol. By introducing a methyl branch, the resulting polymer exhibits properties distinct from its linear counterparts, making it a valuable material for research and development in areas requiring flexible, soluble, and amorphous polymers. The described methodologies for synthesis and characterization offer a robust framework for researchers, scientists, and drug development professionals to produce and validate these advanced materials.
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Application Note: A Robust Protocol for the Esterification of 3-Methyladipic Acid
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of dialkyl esters of 3-methyladipic acid, a key intermediate in the development of novel polymers, plasticizers, and pharmaceutical agents. We present a detailed methodology for the Fischer-Speier esterification of 3-methyladipic acid, focusing on the synthesis of its dimethyl ester. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a self-validating protocol structure, and authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of 3-Methyladipic Acid Esters
3-Methyladipic acid is a chiral dicarboxylic acid with significant potential as a building block in organic synthesis.[1][2] Its esters, particularly the dimethyl and diethyl derivatives, are valuable intermediates in the production of polyesters and other polymers.[2] The methyl group on the adipic acid backbone introduces chirality, opening avenues for the synthesis of enantiomerically pure compounds in pharmaceutical research.[3] Furthermore, the presence of two ester functionalities allows for a variety of subsequent chemical transformations.
The Fischer-Speier esterification is a classic and highly effective method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[2][4] This equilibrium-driven reaction is particularly well-suited for dicarboxylic acids like 3-methyladipic acid, and its efficiency can be maximized by manipulating reaction conditions, such as using a large excess of the alcohol.[4][5]
Physicochemical Properties of Reactants and Products
A thorough understanding of the physical properties of the starting material and the target product is crucial for designing an effective experimental protocol, particularly for purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Ethanol |
| 3-Methyladipic Acid | C₇H₁₂O₄ | 160.17 | 100-102 | 230 (at 30 mmHg) | 5 mg/mL[6] |
| Dimethyl Adipate | C₈H₁₄O₄ | 174.19 | 8 | 109-110 (at 14 mmHg) | Soluble |
| Diethyl Adipate | C₁₀H₁₈O₄ | 202.25 | -20 to -19 | 251 | Soluble |
*Note: Data for dimethyl adipate and diethyl adipate are provided as close structural analogs to the target dimethyl 3-methyladipate and diethyl 3-methyladipate, respectively, to guide experimental design.[7][8][9][10]
Experimental Protocol: Fischer Esterification of 3-Methyladipic Acid to Dimethyl 3-Methyladipate
This protocol details the synthesis of dimethyl 3-methyladipate. The same principles can be applied for the synthesis of other dialkyl esters by substituting the corresponding alcohol.
Materials and Reagents
-
3-Methyladipic Acid (≥99%)
-
Methanol (anhydrous, ≥99.8%)
-
Sulfuric Acid (concentrated, 95-98%)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether (or other suitable extraction solvent)
-
Deionized Water
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Workflow Diagram
Caption: Workflow for the synthesis of dimethyl 3-methyladipate.
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, add 3-methyladipic acid.
-
Add a large excess of anhydrous methanol (e.g., 10-20 equivalents relative to the carboxylic acid groups). The use of excess alcohol serves as both a reactant and a solvent, driving the equilibrium towards the product side.[4][5]
-
Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% of the 3-methyladipic acid). The addition should be done dropwise with stirring to dissipate the heat generated.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will be the boiling point of methanol (approximately 65 °C).
-
Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if desired.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution slowly and in portions to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Be cautious as this will generate carbon dioxide gas.
-
Extract the aqueous layer with a suitable organic solvent such as diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Wash the combined organic layer with deionized water, followed by a wash with brine to remove any remaining water-soluble impurities.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to yield the crude dimethyl 3-methyladipate.
-
-
Purification:
-
The crude product can be purified by vacuum distillation. Given the boiling point of dimethyl adipate (a close analog), the product is expected to distill at a reduced pressure.[8]
-
Alternatively, for smaller scales or higher purity requirements, purification can be achieved by column chromatography on silica gel.
-
Safety Precautions
-
3-Methyladipic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sulfuric Acid: Highly corrosive and can cause severe burns.[12] Always add acid to the alcohol slowly and in an ice bath. Handle concentrated sulfuric acid in a fume hood and wear appropriate PPE, including acid-resistant gloves and a face shield.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
General: Perform the entire procedure in a well-ventilated fume hood.
Alternative Esterification Methodologies
While Fischer esterification is a robust and cost-effective method, certain substrates may be sensitive to the harsh acidic conditions and high temperatures.[13] In such cases, alternative methods can be employed:
-
Reaction with Alkyl Halides: The dicarboxylic acid can be deprotonated with a base to form the dicarboxylate, which can then be reacted with an alkyl halide (e.g., methyl iodide) via an SN2 reaction.[4]
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate ester formation under milder conditions.[14] This is particularly useful for acid-sensitive substrates.
-
Acid Chlorides: 3-methyladipic acid can be converted to its diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacyl chloride is highly reactive and will readily react with an alcohol to form the diester.[13]
Conclusion
The Fischer-Speier esterification protocol detailed in this application note provides a reliable and scalable method for the synthesis of dialkyl 3-methyladipates. By carefully controlling the reaction conditions, particularly the use of excess alcohol and an acid catalyst, high yields of the desired diester can be achieved. The provided guidelines on workup, purification, and safety are intended to ensure the successful and safe execution of this important synthetic transformation, enabling further research and development in various fields of chemistry.
References
-
Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Stanford University. (n.d.). Standard Operating Procedure: Sulfuric Acid. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl adipate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Fischer Esterification. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl Adipate. Retrieved from [Link]
-
Wikidata. (n.d.). 3-methyladipic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
WIPO Patentscope. (2018). WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. Retrieved from [Link]
-
IOSR Journal. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-3-Methyladipic acid. Retrieved from [Link]
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- 14. Fischer Esterification [organic-chemistry.org]
Application Note: Quantitative Analysis of Dimethyl 3-methylhexanedioate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Dimethyl 3-methylhexanedioate is a diester of significant interest in various chemical and pharmaceutical manufacturing processes. It can be a key intermediate, a final product, or a potential impurity. Its structural similarity to other diesters, such as dimethyl adipate and dimethyl succinate, necessitates a highly selective and sensitive analytical method for accurate quantification.[1][2] The ability to precisely measure its concentration is critical for process optimization, quality control of raw materials and final products, and for ensuring compliance with regulatory standards.
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Dimethyl 3-methylhexanedioate. The methodology described herein is designed for researchers, quality control analysts, and drug development professionals, providing a detailed protocol from sample preparation to data analysis.
Principle of the Method
The quantification of Dimethyl 3-methylhexanedioate is achieved using Gas Chromatography (GC) for separation, coupled with Mass Spectrometry (MS) for detection and quantification.
-
Gas Chromatography (GC): The fundamental principle of GC is the separation of volatile and semi-volatile compounds based on their differential partitioning between a stationary phase (a high-boiling point liquid coated on an inert solid support within a capillary column) and a mobile phase (an inert gas, typically helium).[3] The choice of a mid-polarity stationary phase, such as one containing a mix of diphenyl and dimethyl polysiloxane, provides excellent selectivity for diesters, separating the target analyte from matrix components and structurally similar impurities.[1]
-
Mass Spectrometry (MS): As components elute from the GC column, they enter the MS detector. Here, they are ionized, typically by Electron Ionization (EI), which fragments the molecules into a predictable pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). This process provides a unique "fingerprint" for the analyte, ensuring high specificity.[2] For quantification, the method can be operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions of Dimethyl 3-methylhexanedioate are monitored. This dramatically increases sensitivity and reduces interference from co-eluting matrix components.
This combination of GC's high-resolution separation and MS's specific detection makes GC-MS an ideal technique for the reliable quantification of Dimethyl 3-methylhexanedioate in complex matrices.[4]
Instrumentation and Materials
Instrumentation
-
Gas Chromatograph with a split/splitless injector and electronic pressure control.
-
Mass Spectrometer Detector (capable of Electron Ionization).
-
Data acquisition and processing software (e.g., Agilent MassHunter, Thermo Chromeleon).
-
Analytical balance (4-decimal places).
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen evaporation system or rotary evaporator.
-
Ultrasonic bath.[4]
Chemicals and Reagents
-
Dimethyl 3-methylhexanedioate analytical standard (>99% purity).
-
Internal Standard (IS): Dimethyl adipate or a suitable stable isotope-labeled analog.
-
Helium (carrier gas, >99.999% purity).
-
Solvents (HPLC or GC-grade): Dichloromethane (DCM), Ethyl Acetate, Hexane, Methanol.
-
Anhydrous Sodium Sulfate (ACS grade).
-
Deionized water.
Consumables
-
GC Capillary Column: e.g., Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent poly(5% diphenyl/95% dimethyl siloxane) column.
-
Autosampler vials (2 mL, amber) with PTFE-lined caps.
-
Glass test tubes (10 mL).
-
Pipettes and precision tips.
-
Syringe filters (0.22 µm, PTFE).
Experimental Workflows & Protocols
The overall analytical workflow is depicted below, outlining the major stages from sample handling to final data reporting.
Caption: High-level workflow for the quantification of Dimethyl 3-methylhexanedioate.
Protocol: Preparation of Standards
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dimethyl 3-methylhexanedioate standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Dimethyl adipate) in the same manner.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Fortification: Spike a fixed amount of the IS stock solution into each calibration standard and blank to achieve a final IS concentration of 20 µg/mL.
Protocol: Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline for extracting the analyte from an aqueous matrix. It should be optimized based on the specific sample matrix.
Caption: Step-by-step workflow for the Liquid-Liquid Extraction (LLE) of the analyte.
Protocol: GC-MS Instrumental Analysis
The following parameters are a starting point and may require optimization for specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Volume | 1 µL | Standard volume for capillary GC to prevent column overload. |
| Injector Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte and solvent. |
| Injection Mode | Splitless (hold for 1 min) | Maximizes the transfer of analyte onto the column, enhancing sensitivity for trace analysis.[2] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and separation. |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 15 °C/min to 300 °C Hold: 5 min | The initial hold allows for solvent focusing. The ramp rate provides good separation of analytes with different boiling points.[1] |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temperature | 230 °C | Prevents condensation of analytes in the source while minimizing thermal degradation. |
| Transfer Line Temp. | 280 °C | Prevents analyte condensation between the GC and MS.[2] |
| Acquisition Mode | Full Scan (m/z 40-400) for identification SIM for quantification (select 3-4 characteristic ions) | Full scan is used to confirm the identity of the analyte. SIM mode provides superior sensitivity and selectivity for quantification. |
| Solvent Delay | 4 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose.[5][6] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2).[7] The key validation parameters are summarized below.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the signal measured is unequivocally from the target analyte, free from interferences.[7][8] | Chromatographic peaks for the analyte and IS should be well-resolved from matrix components. Mass spectra should match the reference standard. |
| Linearity & Range | To establish the concentration range over which the method is accurate, precise, and linear.[8] | A minimum of 5 concentration levels. The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. |
| Accuracy | To determine the closeness of the measured value to the true value.[8] | Assessed by spike-recovery experiments at three concentration levels (low, medium, high). Mean recovery should be within 80-120%. |
| Precision | To assess the degree of scatter between a series of measurements. Evaluated at two levels: | Repeatability (Intra-day): Analysis of replicate samples on the same day. Intermediate Precision (Inter-day): Analysis on different days with different analysts/equipment. RSD should be ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified.[5] | Typically determined based on a signal-to-noise ratio of 3:1.[6] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5] | Typically determined based on a signal-to-noise ratio of 10:1.[6] The LOQ must be verified for precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5] | Test minor changes in parameters like injector temperature, flow rate, and oven ramp rate. Results should remain within acceptance criteria. |
Data Analysis and Results
-
Peak Integration: Integrate the chromatographic peaks for the target analyte and the internal standard.
-
Calibration Curve: For each calibration standard, calculate the Response Ratio (Analyte Peak Area / IS Peak Area). Plot the Response Ratio against the corresponding analyte concentration.
-
Linear Regression: Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: For unknown samples, calculate the Response Ratio and use the regression equation to determine the concentration of Dimethyl 3-methylhexanedioate.
Concentration = (Response Ratio - y-intercept) / slope
Conclusion
This application note details a selective, sensitive, and robust GC-MS method for the quantitative analysis of Dimethyl 3-methylhexanedioate. The protocol for sample preparation, instrumental analysis, and method validation provides a comprehensive framework for implementation in quality control and research laboratories. The use of an internal standard and MS detection in SIM mode ensures high accuracy and reliability, making the method suitable for routine analysis in regulated environments.
References
- The Royal Society of Chemistry. (2017). General Method.
- Ministry of the Environment, Government of Japan. III Analytical Methods.
- Agilent Technologies. Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems.
- Royal Society of Chemistry. Analytical Methods.
- Chaudhary, A., & Patel, K. (n.d.). Analytical method validation: A brief review. World Journal of Pharmaceutical Research.
- U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- Shabir, G. A. (2003). Validation of Analytical Methods. ResearchGate.
- ASTM D4327-03. (2003). Standard Test Method for Anisole Content of Dicumyl Peroxide Solutions by Gas Chromatography. ASTM International. Note: While this reference is for a different compound, the principles of GC analysis described are broadly applicable.
- Vailaya, A., Wang, T., Chen, Y., & Huffman, M. (2001). Quantitative analysis of dimethyl titanocene by iodometric titration, gas chromatography and NMR. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 577-88.
- ASTM D5580-15. (2015). Standard Test Method for Determination of Benzene, Toluene, Ethylbenzene, p/m-Xylene, o-Xylene, C9 and Heavier Aromatics, and Total Aromatics in Finished Gasoline by Gas Chromatography/Mass Spectrometry. ASTM International.
- Intertek. Middle Distillates Analysis and 2-dimensional Gas Chromatography.
- ASTM D7059-04. (2004). Standard Test Method for Determination of Methanol in Crude Oil by Gas Chromatography. ASTM International.
- Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. In Toxicological Profile for Diisopropyl Methylphosphonate.
- ASTM D4827-03. (2003). Standard Test Method for Determination of Methyl Tert-Butyl Ether (MTBE) in Hydrocarbons by Gas Chromatography.
- ASTM International. (2019). Analysis of Methyl Tert-Butyl Ether (MTBE) by Gas Chromatography.
Sources
The Strategic Utility of Dimethyl 3-methylhexanedioate in Fine Chemical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile C9 Building Block
In the landscape of fine chemical synthesis, the pursuit of efficient and elegant pathways to high-value molecules is a perpetual endeavor. Dimethyl 3-methylhexanedioate, a C9 diester, has emerged as a strategic and versatile building block, particularly in the construction of cyclic ketones that serve as pivotal intermediates in the fragrance, pharmaceutical, and specialty chemical industries. Its inherent asymmetry and the presence of two ester functionalities at different positions along the carbon chain provide a unique chemical handle for intramolecular cyclization reactions, leading to the formation of substituted cyclopentanone rings.
This comprehensive guide delineates the practical applications and detailed protocols for the utilization of Dimethyl 3-methylhexanedioate in the synthesis of fine chemicals. We will delve into the mechanistic underpinnings of the key transformations, provide field-proven experimental procedures, and explore the subsequent elaboration of the resulting intermediates into commercially significant products.
Core Application: Dieckmann Condensation for the Synthesis of 3-Methylcyclopentanone
The primary and most powerful application of Dimethyl 3-methylhexanedioate lies in its intramolecular cyclization via the Dieckmann condensation to furnish methyl 2-methyl-5-oxocyclopentane-1-carboxylate. This reaction is a cornerstone of cyclic ketone synthesis and proceeds through an intramolecular Claisen condensation mechanism. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the highly valuable 3-methylcyclopentanone, a key precursor to a range of fine chemicals.
Mechanistic Insight: The Rationale Behind the Reaction Cascade
The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[1] The process is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base, typically a sodium alkoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule to form a five-membered ring. The subsequent elimination of an alkoxide group regenerates the carbonyl and yields the cyclic β-keto ester.
The choice of a strong, non-nucleophilic base is critical to favor enolate formation without competing nucleophilic attack on the ester carbonyls. Sodium methoxide is a common and effective choice when working with methyl esters, as any transesterification that might occur does not alter the product.
Following the cyclization, the β-keto ester is typically hydrolyzed under acidic or basic conditions to the corresponding β-keto acid. This intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO2) upon heating to afford the final cyclopentanone product.[2] This decarboxylation is facilitated by the formation of a stable enol intermediate through a cyclic transition state.
Experimental Workflow: From Diester to Cyclic Ketone
Caption: Workflow for the synthesis of 3-Methylcyclopentanone.
Protocol 1: Synthesis of 3-Methylcyclopentanone via Dieckmann Condensation of Dimethyl 3-methylhexanedioate
This protocol is adapted from established procedures for Dieckmann condensations of similar adipate esters.[3][4]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Dimethyl 3-methylhexanedioate | 54576-13-5 | 188.22 | 18.8 g (0.1 mol) |
| Sodium Methoxide | 124-41-4 | 54.02 | 5.4 g (0.1 mol) |
| Toluene, anhydrous | 108-88-3 | 92.14 | 200 mL |
| Hydrochloric Acid, concentrated | 7647-01-0 | 36.46 | As needed for neutralization |
| Diethyl Ether | 60-29-7 | 74.12 | For extraction |
| Saturated Sodium Bicarbonate Solution | - | - | For washing |
| Saturated Sodium Chloride Solution (Brine) | - | - | For washing |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Base Suspension: Anhydrous toluene (100 mL) is added to the flask, followed by the careful addition of sodium methoxide (5.4 g, 0.1 mol). The mixture is stirred to form a suspension.
-
Addition of Diester: Dimethyl 3-methylhexanedioate (18.8 g, 0.1 mol) is dissolved in anhydrous toluene (100 mL) and transferred to the dropping funnel. The diester solution is added dropwise to the stirred suspension of sodium methoxide over a period of 1 hour.
-
Cyclization Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 8-10 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Neutralization: The reaction mixture is cooled to room temperature. The excess sodium methoxide is neutralized by the careful, dropwise addition of concentrated hydrochloric acid until the pH is approximately 7.
-
Hydrolysis and Decarboxylation: The neutralized mixture is then acidified by the further addition of concentrated hydrochloric acid until the pH is approximately 1-2. The mixture is then heated to reflux for 4-6 hours to effect hydrolysis of the ester and decarboxylation of the resulting β-keto acid.
-
Extraction: After cooling, the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude 3-methylcyclopentanone is purified by vacuum distillation to yield the final product.
Expected Yield: 70-80%
Applications in Fine Chemical Synthesis: From Intermediate to High-Value Products
3-Methylcyclopentanone is a versatile intermediate with significant applications in the synthesis of high-value fine chemicals, particularly in the fragrance industry. Its reactive ketone functionality and chiral center make it an ideal starting material for the synthesis of complex molecules with desirable olfactory properties.
Application Note 1: Synthesis of Dihydrojasmone
Dihydrojasmone is a widely used fragrance ingredient with a powerful, floral, jasmine-like scent.[5] Its synthesis can be achieved from 3-methylcyclopentanone through an aldol condensation with heptanal, followed by dehydration.
Synthetic Pathway: 3-Methylcyclopentanone to Dihydrojasmone
Sources
- 1. odinity.com [odinity.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 4. Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent [benchchem.com]
- 5. ScenTree - Dihydrojasmone (CAS N° 1128-08-1) [scentree.co]
Application Note & Protocol: Biocatalytic Synthesis of Dimethyl 3-Methylhexanedioate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the biocatalytic synthesis of dimethyl 3-methylhexanedioate, a specialty chemical with potential applications in polymers, plasticizers, and as a precursor for pharmaceutical intermediates. Traditional chemical synthesis routes often require harsh conditions and may lack selectivity. This application note details a robust and environmentally benign enzymatic protocol utilizing an immobilized lipase, Candida antarctica Lipase B (CAL-B), for the direct esterification of 3-methylhexanedioic acid with methanol. The protocol covers enzyme selection, reaction optimization, product purification, and analytical characterization, offering a practical and efficient alternative to conventional methods.
Introduction: The Case for Biocatalysis
Dimethyl 3-methylhexanedioate is a dicarboxylate diester with a branched alkyl chain, a structural motif of interest in the development of advanced materials and bioactive molecules. The conventional synthesis of such esters typically involves acid catalysis at elevated temperatures, which can lead to side reactions, discoloration of the product, and the generation of corrosive waste streams.
Biocatalysis, through the use of enzymes, offers a highly selective and efficient alternative. Lipases, in particular, are well-suited for ester synthesis due to their operational stability in organic solvents and their ability to catalyze reactions under mild conditions. This protocol leverages the well-documented efficacy of Candida antarctica Lipase B (CAL-B), a versatile and robust biocatalyst for esterification reactions.[1][2] The enzymatic approach not only minimizes the environmental impact but also simplifies product purification due to the high selectivity of the catalyst, thereby reducing the formation of byproducts. This method is part of a growing trend towards "green" chemistry in the synthesis of specialty chemicals.[3]
Materials and Reagents
| Material/Reagent | Supplier | Grade | CAS Number | Notes |
| 3-Methylhexanedioic acid | Sigma-Aldrich | ≥98% | 3058-01-3 | The primary substrate.[4] |
| Methanol | Fisher Scientific | Anhydrous, ≥99.8% | 67-56-1 | Acyl acceptor. |
| Immobilized Candida antarctica Lipase B (Novozym® 435) | Sigma-Aldrich / Novozymes | - | 9001-62-1 | Biocatalyst.[5] |
| tert-Butyl methyl ether (MTBE) | Sigma-Aldrich | Anhydrous, ≥99.7% | 1634-04-4 | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | VWR | ACS Grade | 144-55-8 | For neutralizing unreacted acid. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | ≥99.5% | 7487-88-9 | Drying agent. |
| Hexane | Fisher Scientific | HPLC Grade | 110-54-3 | For chromatography. |
| Ethyl Acetate | Fisher Scientific | HPLC Grade | 141-78-6 | For chromatography. |
| Dimethyl 3-methylhexanedioate Standard | (If available) | Analytical Standard | 54576-13-5 | For GC-MS calibration.[6] |
Experimental Workflow and Protocols
The overall workflow for the biocatalytic synthesis of dimethyl 3-methylhexanedioate is depicted below. It involves the direct esterification of the dicarboxylic acid with methanol, followed by purification and analysis.
Caption: Overall workflow for the biocatalytic synthesis of dimethyl 3-methylhexanedioate.
Protocol 1: Enzymatic Esterification
This protocol details the direct esterification of 3-methylhexanedioic acid with methanol.
-
Reactant Preparation: In a 100 mL screw-capped Erlenmeyer flask, dissolve 1.60 g (10 mmol) of 3-methylhexanedioic acid in 40 mL of anhydrous tert-butyl methyl ether (MTBE).
-
Addition of Methanol: Add 1.21 mL (30 mmol) of anhydrous methanol to the solution. The excess methanol helps to shift the reaction equilibrium towards product formation.
-
Enzyme Addition: Add 200 mg of immobilized Candida antarctica Lipase B (Novozym® 435). The enzyme loading is typically between 5-10% of the limiting substrate weight.[7]
-
Reaction Incubation: Seal the flask tightly to prevent methanol evaporation and place it in an orbital shaker set to 55°C and 200 rpm. The reaction is typically run for 12-24 hours.[8]
-
Reaction Monitoring (Optional): To monitor the progress, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture at various time points (e.g., 2, 4, 8, 12, 24 hours). Prepare the sample for GC analysis as described in the analytical methods section. Continue the reaction until the conversion of the starting material plateaus.
Protocol 2: Product Purification
This protocol describes the steps to isolate and purify the dimethyl 3-methylhexanedioate product.
-
Enzyme Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the immobilized enzyme by vacuum filtration. The enzyme can be washed with fresh MTBE and dried for potential reuse.
-
Neutralization of Unreacted Acid: Transfer the filtrate to a separatory funnel. Wash the organic layer twice with 20 mL of a saturated aqueous sodium bicarbonate solution to remove any unreacted 3-methylhexanedioic acid.
-
Brine Wash: Wash the organic layer once with 20 mL of saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Silica Gel Chromatography (Optional): If further purification is required, the crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Analytical Methods
Accurate analysis is critical for determining reaction conversion and final product purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[9][10]
GC-MS Analysis Protocol
-
Sample Preparation: Dilute 10 µL of the reaction mixture or purified product in 1 mL of ethyl acetate.
-
GC-MS Parameters:
-
Column: A polar capillary column, such as one with a cyanopropyl phase, is recommended for separating fatty acid methyl esters.[11]
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of m/z 40-400.
-
Results and Discussion: The Rationale Behind the Protocol
Caption: Biocatalytic esterification of 3-methylhexanedioic acid.
The selection of immobilized Candida antarctica Lipase B is based on its proven high activity and stability in organic media for esterification reactions, including those involving dicarboxylic acids.[3][12] The use of an immobilized enzyme greatly simplifies the post-reaction workup, as it can be easily removed by filtration and potentially reused, making the process more cost-effective and sustainable.
The reaction is performed in MTBE, a non-polar organic solvent, which facilitates the dissolution of the dicarboxylic acid and shifts the thermodynamic equilibrium of the esterification reaction towards the product side by acting as a water sink. An excess of methanol is also used to favor the forward reaction. The chosen temperature of 55°C is a compromise between enhancing the reaction rate and maintaining the long-term stability of the enzyme.
The purification protocol is designed to systematically remove unreacted starting materials and the water byproduct. The sodium bicarbonate wash is crucial for removing the acidic starting material, which could otherwise interfere with subsequent applications of the final product.
Expected Yield and Purity: Based on similar lipase-catalyzed esterifications of dicarboxylic acids, conversions are expected to be high, often exceeding 90%. After purification, the final product, dimethyl 3-methylhexanedioate, should be obtained with a purity of >98% as determined by GC-MS.
| Parameter | Expected Value | Rationale |
| Conversion Rate | >90% | Optimized conditions and excess methanol drive the equilibrium. |
| Purity (Post-Purification) | >98% | High selectivity of the enzyme minimizes byproduct formation. |
| Reaction Time | 12-24 hours | Typical timeframe for achieving high conversion in lipase catalysis.[8] |
Conclusion
This application note provides a detailed and reliable protocol for the biocatalytic synthesis of dimethyl 3-methylhexanedioate. By employing an immobilized lipase, this method offers a green, selective, and efficient alternative to traditional chemical synthesis. The protocol is robust and can be adapted for the synthesis of other specialty diesters, highlighting the broad applicability of enzymatic catalysis in modern organic synthesis.
References
-
Yadav, G. D., & Lathi, P. S. (2003). Synthesis of flavor and fragrance esters using Candida antarctica lipase. PubMed. [Link]
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Shuai, W., & Gross, R. A. (2000). Candida antarctica Lipase B-Catalyzed Transesterification: New Synthetic Routes to Copolyesters. Journal of the American Chemical Society. [Link]
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Sasso, F., et al. (2017). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Applied Microbiology and Biotechnology. [Link]
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Wolfson, A., et al. (2011). Glycerolysis of Esters with Candida antarctica Lipase B in Glycerol. ResearchGate. [Link]
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Figueroa-Espinoza, M. C., & Vulfson, E. N. (1996). Scheme 1 Candida antarctica lipase B catalyzed esterification of glucuronic acid 1 with n-butanol 2 or cinnamic alcohol 3. ResearchGate. [Link]
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Chambers, M. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]
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Kopf, T., & Schmitz, O. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed. [Link]
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Wiesner, P., et al. (2021). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. ACS Omega. [Link]
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Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Resource Hub. [Link]
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Plazek, A., et al. (2016). Isoquercitrin Esters with Mono- or Dicarboxylic Acids: Enzymatic Preparation and Properties. PMC - NIH. [Link]
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Zappaterra, F. (2021). Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. sfera - Unife. [Link]
- Lo, C., & Gross, R. A. (2006). Enzyme-catalyzed esterification of pendant carboxylic acid groups.
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Guérard-Hélaine, C., et al. (2013). A fully enzymatic esterification/transesterification sequence for the preparation of symmetrical and unsymmetrical trehalose diacyl conjugates. RSC Publishing. [Link]
- Thum, O., et al. (2009). Process for enzymatically preparing carboxylic esters.
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Schmid, A., et al. (2025). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. [Link]
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Lee, J., et al. (2023). Enzymatic synthesis of dicarboxylate diesters as potential bio-based plasticizers. American Chemical Society. [Link]
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Oki, K., et al. (2017). Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters. Journal of Biomaterials and Nanobiotechnology. [Link]
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Ward, L. C., et al. (2021). Manuscript CARNELL Rev PA. The University of Liverpool Repository. [Link]
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Karki, S., et al. (2017). Applied Biotechnology & Bioengineering. MedCrave online. [Link]
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Pätzold, M., et al. (2019). Combination of Enzymes and Deep Eutectic Solvents as Powerful Toolbox for Organic Synthesis. PMC - NIH. [Link]
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Kim, K., & Lee, S. (2008). Selective, Green Synthesis of Six‐Membered Cyclic Carbonates by Lipase‐Catalyzed Chemospecific Transesterification of Diols with Dimethyl Carbonate. ResearchGate. [Link]
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Ghorbani, M., et al. (2020). Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. PMC - NIH. [Link]
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Dossat, V., et al. (2002). Transesterification of glycerol with dimethyl carbonate over Mg-Al hydrotalcites. ResearchGate. [Link]
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Gładkowski, W., et al. (2018). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. MDPI. [Link]
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Davis, B. G., & Boyer, V. (2001). Biocatalysis and enzymes in organic synthesis. University of Liverpool Personal Web Pages. [Link]
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Kim, K., & Lee, S. (2007). Solvent-Free Lipase-Mediated Synthesis of Six-Membered Cyclic Carbonates from Trimethylolpropane and Dialkyl Carbonates. ResearchGate. [Link]
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Wang, Y., et al. (2024). Thermodynamic and Kinetic Studies on the Synthesis of Methyl Oleate Catalyzed by Lipase. MDPI. [Link]
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ChemSynthesis. 3-methylhexanedioic acid. ChemSynthesis. [Link]
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Chen, C., et al. (2023). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. MDPI. [Link]
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AbGhani, Z., et al. (2017). ENZYME CATALYZED ESTERIFICATION OF SUGAR BY THERMOSTABLE T1 LIPASE FROM Geobacillus zalihae IN IONIC LIQUID. Malaysian Journal of Analytical Sciences. [Link]
-
Bellou, S., et al. (2021). Enzymatic Synthesis of Glucose Fatty Acid Esters Using SCOs as Acyl Group-Donors and Their Biological Activities. MDPI. [Link]
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Papanikolaou, S., et al. (2024). Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase. PubMed Central. [Link]
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Sharma, S., & Kanwar, S. S. (2014). Sustainable Biosynthesis of Esterase Enzymes of Desired Characteristics of Catalysis for Pharmaceutical and Food Industry Employing Specific Strains of Microorganisms. MDPI. [Link]
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Schmid, A., et al. (2023). An Update: Enzymatic Synthesis for Industrial Applications. PMC - NIH. [Link]
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Seo, E., et al. (2016). Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. MDPI. [Link]
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Organic Syntheses Procedure. 5,5-dimethyl-1,3-cyclohexanedione. Organic Syntheses. [Link]
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Arita, S., et al. (2019). Biodiesel Synthesis Through Transesterification of Used Cooking Oil Using NaN3/Modified Clay Catalyst and The effect of Acetone. IOP Conference Series: Materials Science and Engineering. [Link]
-
Wang, J., et al. (2017). Dimethyl Carbonate Synthesis via Transesterification of Propylene Carbonate Using a Titanium–Praseodymium-Based Catalyst. ResearchGate. [Link]
- Liebelt, W., et al. (1976). Process for the purification of terephthalic acid dimethyl ester.
-
Xie, W., & Zhao, L. (2018). Synthesis of Dimethyl Carbonate by Transesterification of Methanol with Propylene Carbonate Catalyzed by Choline-Based Amino Acid Ionic Liquids. ResearchGate. [Link]
-
Singh, D., et al. (2024). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. NIH. [Link]
Sources
- 1. Synthesis of flavor and fragrance esters using Candida antarctica lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Enzymatic synthesis of dicarboxylate diesters as potential bio-based plasticizers | Poster Board #501 - American Chemical Society [acs.digitellinc.com]
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- 12. Isoquercitrin Esters with Mono- or Dicarboxylic Acids: Enzymatic Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethyl 3-methylhexanedioate in Biodegradable Polymers
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Branched Monomers in Engineering Biodegradable Polyesters
The field of biodegradable polymers is continually evolving, driven by the need for materials with tailored degradation profiles, mechanical properties, and processability for applications ranging from biomedical devices and drug delivery systems to sustainable packaging. Aliphatic polyesters are a cornerstone of this field, valued for their susceptibility to hydrolytic and enzymatic degradation. The properties of these polymers are intrinsically linked to the chemical structure of their constituent monomers. While linear aliphatic diacids and diols have been extensively studied, the introduction of branched monomers, such as Dimethyl 3-methylhexanedioate, offers a strategic approach to fine-tune polymer characteristics.
Dimethyl 3-methylhexanedioate, a derivative of 3-methyladipic acid, introduces a methyl branch into the C6 dicarboxylate backbone. This seemingly subtle modification can have a profound impact on the resulting polymer's architecture and behavior. The presence of the methyl group disrupts the regular packing of polymer chains, thereby influencing crystallinity, thermal properties, and, most critically, the rate of biodegradation. These application notes will provide a comprehensive guide to the anticipated role of Dimethyl 3-methylhexanedioate in biodegradable polyesters, supported by established principles of polymer chemistry and data from structurally analogous systems. Detailed protocols for the synthesis and characterization of polyesters incorporating this monomer are also presented to facilitate further research and development.
Mechanistic Insights: How Methyl Branching Influences Polyester Properties
The incorporation of a methyl branch via Dimethyl 3-methylhexanedioate is hypothesized to influence the final polymer's properties through several key mechanisms:
-
Reduced Crystallinity: The methyl side group introduces steric hindrance, preventing the polymer chains from packing into highly ordered crystalline structures. This leads to a more amorphous polymer. The degree of this effect can be controlled by the molar ratio of Dimethyl 3-methylhexanedioate to other linear dicarboxylates in a copolymer system.
-
Altered Thermal Properties: A decrease in crystallinity typically results in a lower melting temperature (T_m) and a more pronounced glass transition temperature (T_g). The increase in T_g can be attributed to the restricted segmental motion of the polymer backbone due to the methyl branch.
-
Modified Mechanical Properties: The reduction in crystallinity can lead to polymers that are less rigid and more flexible, with potentially higher elongation at break. However, the specific mechanical outcome will depend on the interplay with other monomers and the overall polymer architecture.
-
Tuned Biodegradation Rate: Enzymatic degradation of polyesters is often initiated in the amorphous regions of the polymer. While a higher amorphous content might suggest faster degradation, the steric hindrance from the methyl group near the ester linkage can impede enzyme access to the polymer backbone. This steric shielding is expected to slow the rate of enzymatic hydrolysis, offering a method to prolong the in-vivo or environmental lifetime of a biodegradable material. This effect has been observed in polyesters with methyl-branched diols and is a critical consideration for applications requiring controlled degradation.
The following diagram illustrates the conceptual difference in chain packing between a linear polyester and a polyester containing a methyl-branched monomer like 3-methylhexanedioate.
Caption: Disruption of polymer chain packing by methyl branching.
Applications in Biodegradable Polymer Development
The unique properties imparted by Dimethyl 3-methylhexanedioate make it a valuable comonomer for a range of applications:
-
Drug Delivery: By controlling the degradation rate, polymers incorporating this monomer can be designed for sustained release of therapeutic agents over a desired period. The amorphous nature may also enhance drug loading capacity.
-
Tissue Engineering: Scaffolds with tailored degradation profiles that match the rate of tissue regeneration can be developed. The mechanical properties can also be tuned to mimic those of the target tissue.
-
Biodegradable Packaging: The introduction of branching can improve the flexibility and toughness of polyester films, making them suitable for applications where brittleness is a concern.
-
Soft Robotics and Flexible Electronics: The ability to create more amorphous and flexible polyesters opens possibilities for their use in advanced applications requiring soft and deformable materials.
Experimental Protocols
The following protocols provide a starting point for the synthesis and characterization of biodegradable polyesters using Dimethyl 3-methylhexanedioate. These are generalized procedures that may require optimization based on the specific comonomers and desired polymer characteristics.
Synthesis of a Copolymer via Melt Polycondensation
This protocol describes the synthesis of a random copolyester of Dimethyl 3-methylhexanedioate and a linear dimethyl dicarboxylate (e.g., Dimethyl Adipate) with a diol (e.g., 1,4-Butanediol).
Materials:
-
Dimethyl 3-methylhexanedioate (CAS: 54576-13-5)
-
Dimethyl Adipate (or other linear dimethyl dicarboxylate)
-
1,4-Butanediol (or other suitable diol)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
High-purity nitrogen gas
-
Chloroform
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and receiving flask
-
Nitrogen inlet
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging Monomers: Charge the three-neck flask with equimolar total amounts of the dimethyl esters (e.g., a 50:50 molar ratio of Dimethyl 3-methylhexanedioate and Dimethyl Adipate) and the diol (a 1:1.1 molar ratio of total diesters to diol is a good starting point, with the excess diol compensating for losses during vacuum).
-
Catalyst Addition: Add the catalyst, for example, Titanium(IV) butoxide, at a concentration of approximately 0.1 mol% relative to the total dimethyl ester content.
-
Inert Atmosphere: Begin stirring and purge the system with nitrogen for 20-30 minutes to create an inert atmosphere.
-
Transesterification Stage:
-
Heat the reaction mixture to 160-180°C under a gentle stream of nitrogen.
-
Methanol, the byproduct of the transesterification reaction, will begin to distill and collect in the receiving flask.
-
Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly reduce the pressure of the system using a vacuum pump to below 1 mmHg.
-
This stage drives the reaction towards higher molecular weight by removing the diol byproduct.
-
Continue this stage for 4-8 hours. The viscosity of the molten polymer will noticeably increase. The reaction can be monitored by the torque on the mechanical stirrer.
-
-
Polymer Recovery:
-
To stop the reaction, remove the heat and introduce nitrogen to bring the system back to atmospheric pressure.
-
The resulting polyester can be extruded from the reactor while still molten or allowed to cool and solidify in the flask for later removal.
-
-
Purification:
-
Dissolve the synthesized polyester in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at a temperature below its T_g until a constant weight is achieved.
-
Caption: Workflow for two-stage melt polycondensation.
Characterization of the Synthesized Polymer
A thorough characterization of the synthesized polymer is essential to understand the impact of incorporating Dimethyl 3-methylhexanedioate.
| Technique | Parameter Measured | Anticipated Influence of 3-Methylhexanedioate |
| ¹H and ¹³C NMR | Chemical structure and copolymer composition | Confirmation of the incorporation of the 3-methylhexanedioate unit and determination of its molar percentage in the copolymer. |
| GPC/SEC | Number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI) | M_w and PDI will depend on polymerization conditions. The methyl branch may affect hydrodynamic volume. |
| DSC | Glass transition temperature (T_g) and melting temperature (T_m) | Increased T_g and decreased T_m compared to a linear analogue. |
| XRD | Crystallinity | Reduced degree of crystallinity. |
| TGA | Thermal stability | Generally, aliphatic polyesters show good thermal stability for processing. |
| Tensile Testing | Young's modulus, tensile strength, elongation at break | Potentially lower modulus and higher elongation at break, indicating a more flexible material. |
Protocol for In-Vitro Enzymatic Degradation
This protocol provides a method to assess the biodegradability of the synthesized polyester in the presence of a lipase, a common enzyme used for polyester degradation studies.
Materials:
-
Synthesized polyester film (or powder)
-
Phosphate buffered saline (PBS), pH 7.4
-
Lipase from Pseudomonas cepacia or other suitable lipase
-
Sodium azide (as a bacteriostatic agent)
-
Incubator shaker
Procedure:
-
Sample Preparation: Prepare thin films of the polymer by solvent casting or melt pressing. Cut the films into pre-weighed samples of known dimensions. Alternatively, use a known weight of polymer powder.
-
Degradation Medium: Prepare a solution of lipase in PBS (e.g., 1 mg/mL). Add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial growth. A control solution of PBS with sodium azide but without the enzyme should also be prepared.
-
Incubation: Place the pre-weighed polymer samples in separate vials containing the enzyme solution and the control solution.
-
Degradation: Incubate the vials at 37°C in a shaker for a predetermined period (e.g., weekly time points for up to 8 weeks).
-
Analysis:
-
At each time point, remove the polymer samples from the solutions.
-
Gently rinse the samples with deionized water to remove any adsorbed enzyme and buffer salts.
-
Dry the samples in a vacuum oven to a constant weight.
-
Calculate the percentage weight loss.
-
The surface morphology of the films can be examined using Scanning Electron Microscopy (SEM).
-
Changes in molecular weight can be monitored by GPC/SEC analysis of the remaining polymer.
-
Concluding Remarks and Future Outlook
Dimethyl 3-methylhexanedioate represents a promising, yet underexplored, monomer for the design of advanced biodegradable polyesters. Based on established structure-property relationships, its incorporation is expected to provide a valuable tool for tuning the physical, thermal, and, most importantly, the degradation characteristics of these materials. The protocols outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this branched monomer. Future research should focus on systematic studies to quantify the effects of varying concentrations of Dimethyl 3-methylhexanedioate in copolymers on their properties and degradation kinetics. Such studies will be instrumental in unlocking the full potential of this monomer for a new generation of biodegradable polymers with precisely controlled performance profiles.
References
Due to the lack of direct studies on Dimethyl 3-methylhexanedioate in biodegradable polymers, this section provides references to studies on analogous branched monomers and general polyester synthesis and degradation, which form the basis of the inferences and protocols presented in these application notes.
- Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols.ACS Sustainable Chemistry & Engineering, 2020.
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s.International Journal of Molecular Sciences, 2014.
-
Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. International Journal of Molecular Sciences, 2022. [Link]
- Polyester biodegradability: importance and potential for optimisation.Green Chemistry, 2024.
- Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst.Journal of Materials Science: Materials in Medicine, 2008.
-
Dimethyl Glutarate Supplier Information. Silver Fern Chemical, Inc. [Link]
Application Notes and Protocols: Dimethyl 3-methylhexanedioate in High-Performance Coatings and Adhesives
Introduction: Unlocking Performance with Branched-Chain Architecture
In the pursuit of advanced polymer formulations for coatings and adhesives, the molecular architecture of constituent monomers is a critical determinant of final material properties. Dimethyl 3-methylhexanedioate, a branched-chain aliphatic diester, presents a unique opportunity to innovate beyond the performance limitations of traditional linear monomers. Its asymmetric structure introduces intentional disorder into the polymer backbone, effectively disrupting crystallinity and leading to the formation of amorphous, liquid polyester polyols at room temperature. This characteristic is paramount for formulating high-performance, user-friendly coatings and adhesives with enhanced flexibility, adhesion, and processability.
This technical guide provides a comprehensive overview of the application of Dimethyl 3-methylhexanedioate in the synthesis of polyester polyols and their subsequent formulation into high-performance polyurethane coatings and pressure-sensitive adhesives. The protocols detailed herein are designed for researchers, scientists, and formulation chemists to explore the unique advantages conferred by this branched-chain monomer.
Physicochemical Properties of Dimethyl 3-methylhexanedioate
A thorough understanding of the monomer's properties is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₄ | N/A |
| Molecular Weight | 202.25 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid (predicted) | [1] |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents | [1] |
Part 1: Synthesis of Branched Polyester Polyols
The primary application of Dimethyl 3-methylhexanedioate is as a co-monomer in the synthesis of polyester polyols. The methyl branch in its backbone is instrumental in creating amorphous polymers with low glass transition temperatures (Tg), which are desirable for flexible coatings and adhesives.
Causality of Monomer Selection:
The inclusion of Dimethyl 3-methylhexanedioate alongside a linear diacid (e.g., adipic acid) and a diol (e.g., 1,4-butanediol) disrupts the regular chain packing that leads to crystallinity in polyesters derived solely from linear monomers. This results in a polyester that is liquid at room temperature, simplifying handling and formulation processes.[2] The molar ratio of branched to linear diacids can be tailored to fine-tune the final properties of the polyol, such as viscosity and Tg.
Experimental Workflow: Polyester Polyol Synthesis
Caption: Workflow for the synthesis of a branched polyester polyol.
Detailed Protocol: Synthesis of a Branched Polyester Polyol
Materials:
-
Dimethyl 3-methylhexanedioate
-
Dimethyl Adipate (or other linear diester)
-
1,4-Butanediol (or other suitable diol)
-
Titanium(IV) isopropoxide (catalyst)
-
Nitrogen gas
-
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation head connected to a condenser and collection flask.
Procedure:
-
Reactor Charging: Charge the reaction kettle with the desired molar ratios of Dimethyl 3-methylhexanedioate, Dimethyl Adipate, and 1,4-Butanediol. A typical starting ratio could be 0.5:0.5:1.1 (branched diester:linear diester:diol). The excess diol compensates for losses during vacuum distillation.
-
Catalyst Addition: Add the catalyst, Titanium(IV) isopropoxide, at a concentration of 0.05-0.1% by weight of the total reactants.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere and prevent oxidation. Maintain a slow nitrogen flow throughout the initial stages of the reaction.
-
Esterification: Begin stirring and gradually heat the mixture to 160-180°C. Methanol will begin to distill off as the transesterification reaction proceeds.[3] Continue heating until approximately 95% of the theoretical amount of methanol has been collected. This stage typically takes 3-6 hours.[2]
-
Polycondensation: Gradually increase the temperature to 200-220°C. Once the temperature has stabilized, slowly apply a vacuum to the system. The vacuum will facilitate the removal of the remaining methanol and excess diol, driving the polymerization reaction to completion.
-
Monitoring: Monitor the reaction progress by periodically taking samples and measuring the acid value and hydroxyl number. The reaction is considered complete when the acid value is below 2 mg KOH/g and the desired hydroxyl number is reached.
-
Cooling and Discharge: Once the desired specifications are met, discontinue the vacuum and cool the reactor under a nitrogen blanket. The resulting branched polyester polyol can be discharged at a temperature of 60-80°C.[2]
Part 2: Application in Polyurethane Coatings
The synthesized branched polyester polyols serve as the soft segment in two-component polyurethane coatings, imparting flexibility and impact resistance to the cured film.
Formulation Principle:
The hydroxyl groups of the polyester polyol react with the isocyanate groups of a polyisocyanate crosslinker to form a durable polyurethane network.[4] The branched nature of the polyol prevents the formation of a highly crystalline hard segment domain, resulting in a coating with excellent flexibility and adhesion.
Experimental Workflow: Polyurethane Coating Formulation and Application
Caption: Workflow for polyurethane coating formulation and testing.
Detailed Protocol: Formulation of a Two-Component Polyurethane Coating
Materials:
-
Synthesized Branched Polyester Polyol
-
Polyisocyanate (e.g., Hexamethylene diisocyanate (HDI) trimer or Isophorone diisocyanate (IPDI))
-
Pigment (e.g., Titanium Dioxide)
-
Flow and leveling agent
-
Solvent (e.g., Ethyl acetate, Butyl acetate)
-
Substrate panels (e.g., steel, aluminum)
Procedure:
-
Component A Preparation:
-
In a mixing vessel, combine the branched polyester polyol with the desired pigments and additives.
-
Add solvent to adjust the viscosity for proper dispersion.
-
Disperse the mixture using a high-speed disperser until a Hegman gauge reading of 6 or higher is achieved, indicating a fine dispersion.
-
-
Component B:
-
The polyisocyanate serves as Component B.
-
-
Mixing and Application:
-
Shortly before application, mix Component A and Component B at a stoichiometric ratio of NCO:OH groups of 1.05:1. This slight excess of isocyanate ensures complete reaction and optimal crosslinking.
-
Allow an induction time of 10-15 minutes for the initial reaction to occur.
-
Apply the coating to the substrate panels using a drawdown bar to achieve a uniform film thickness.
-
-
Curing:
-
Allow the coated panels to cure at ambient temperature (25°C) and 50% relative humidity for 7 days. Alternatively, an accelerated curing schedule can be employed (e.g., 30 minutes at 80°C).
-
Performance Testing of the Cured Coating
The performance of the polyurethane coating should be evaluated using standardized ASTM methods.[5][6]
| Test | ASTM Standard | Description |
| Dry Film Thickness | ASTM D1186 | Measures the thickness of the cured coating on a metal substrate. |
| Adhesion | ASTM D3359 | Assesses the adhesion of the coating to the substrate using a tape test. |
| Pencil Hardness | ASTM D3363 | Determines the hardness of the coating by the ability of pencil leads of known hardness to scratch the surface. |
| Impact Resistance | ASTM D2794 | Evaluates the coating's resistance to rapid deformation (impact).[6] |
| Flexibility (Mandrel Bend) | ASTM D522 | Assesses the flexibility and adhesion of the coating when bent around a conical mandrel. |
Part 3: Application in Pressure-Sensitive Adhesives (PSAs)
The amorphous and low Tg nature of polyester resins derived from Dimethyl 3-methylhexanedioate makes them excellent candidates for the base polymer in pressure-sensitive adhesives.
Formulation Principle:
A PSA requires a delicate balance of adhesive and cohesive properties. The branched polyester provides the viscoelastic foundation. Tackifiers are added to increase the "stickiness" or tack, while plasticizers can be used to further reduce the Tg and modulus, enhancing conformability.[7][8]
Experimental Workflow: Pressure-Sensitive Adhesive Formulation and Testing
Caption: Workflow for pressure-sensitive adhesive formulation and testing.
Detailed Protocol: Formulation of a Solvent-Borne Pressure-Sensitive Adhesive
Materials:
-
Synthesized Branched Polyester Resin
-
Tackifier (e.g., hydrogenated rosin ester)
-
Antioxidant
-
Solvent (e.g., Toluene)
-
Release liner
-
Face stock (e.g., PET film)
Procedure:
-
Dissolution: In a mixing vessel, dissolve the branched polyester resin in toluene to achieve a solids content of 40-50%.
-
Additive Incorporation: Add the tackifier (typically 20-40 parts per hundred parts of resin) and a small amount of antioxidant (e.g., 0.5 phr). Stir until all components are fully dissolved and the mixture is homogeneous.
-
Coating: Apply the adhesive solution onto a silicone-coated release liner using a laboratory coater with a knife-over-roll setup to achieve a desired dry adhesive thickness (e.g., 25 µm).
-
Drying: Pass the coated liner through a laboratory oven at 90-110°C to evaporate the solvent.
-
Lamination: Laminate the dried adhesive film with a face stock material.
-
Conditioning: Allow the laminate to equilibrate at standard conditions (23°C, 50% RH) for at least 24 hours before testing.
Performance Testing of the Pressure-Sensitive Adhesive
The performance of the PSA should be evaluated according to industry-standard test methods.[9]
| Test | ASTM Standard | Description |
| 180° Peel Adhesion | ASTM D3330 | Measures the force required to remove a pressure-sensitive tape from a standard test panel at a specified angle and speed.[9] |
| Shear Adhesion Failure Temperature (SAFT) | ASTM D4498 | Determines the temperature at which a standard shear-loaded PSA sample fails. |
| Holding Power (Shear Strength) | ASTM D3654 | Measures the ability of a PSA tape to remain adhered under a constant load applied parallel to the surface of the tape and substrate. |
| Loop Tack | ASTM D6195 | Measures the instantaneous adhesion of a loop of pressure-sensitive tape to a standard surface. |
Safety and Handling
Dimethyl 3-methylhexanedioate and its related formulations should be handled in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10] Consult the Safety Data Sheet (SDS) for detailed safety information before use.[10][11]
Conclusion
Dimethyl 3-methylhexanedioate is a versatile branched-chain monomer that offers significant advantages in the formulation of high-performance coatings and adhesives. By disrupting polymer crystallinity, it enables the synthesis of amorphous, liquid polyester polyols that are key to developing flexible, durable, and easily processable products. The protocols and testing methodologies provided in this guide offer a solid foundation for researchers and formulators to explore the full potential of this innovative building block.
References
- CN109180915B - Liquid polyester polyol for polyurethane coating and preparation method and application thereof - Google Patents.
-
Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports - ACS Publications. Available at: [Link]
-
Industry Standards - Adhesives/Sealants.org. Available at: [Link]
-
D5324 Standard Guide for Testing Water-Borne Architectural Coatings - ASTM. Available at: [Link]
- WO2014149423A1 - Polyester-based, pressure sensitive adhesive - Google Patents.
-
Here's a cheat sheet for ASTM coating testing standards - High Performance Coatings. Available at: [Link]
-
Diester and diol transesterification polymerisations a | Download Table - ResearchGate. Available at: [Link]
-
Preparation and characterisation of polyurethane coatings based on polyester polyol | Request PDF - ResearchGate. Available at: [Link]
-
Standard Test Method ASTM D 7998-19 for the Cohesive Strength Development of Wood Adhesives. Available at: [Link]
-
Adhesive Performance Testing - ICC Evaluation Service, LLC (ICC-ES). Available at: [Link]
- CN101898969A - Synthesis method of 1,3-dimethylamylamine hydrochloride - Google Patents.
-
Bio‐based and Degradable Block Polyester Pressure‐Sensitive Adhesives - PMC - NIH. Available at: [Link]
-
Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - NIH. Available at: [Link]
-
Simplified - Organic Syntheses Procedure. Available at: [Link]
-
Testing Standards Archives - Adhesives Research. Available at: [Link]
-
Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester - Semantic Scholar. Available at: [Link]
-
ASTM D3730 testing - Standards - Industrial Physics. Available at: [Link]
-
Advancements in polyurethane coating: Synthesis and characterization of a novel hyper branched polyester polyol - Growing Science. Available at: [Link]
-
Coatings Testing and Characterization: ASTM Standards for Measuring Viscosity. Available at: [Link]
-
Pressure-Sensitive Adhesive Characteristics and their Impact on Foam Anchorage. Available at: [Link]
-
Natural Oil Polyols for Waterborne Polyurethane Dispersions - American Coatings Association. Available at: [Link]
-
20.10: Polyamides and Polyesters: Step-Growth Polymers - Chemistry LibreTexts. Available at: [Link]
-
CHEM 3810 Expt 7 Synthesis of Dimedone by Michael Addition and Intramolecular Claisen Condensation - YouTube. Available at: [Link]
-
What is ASTM Tested Coatings and Why It Matters - P1 Smart Repairs. Available at: [Link]
-
Review of Durability Test Methods and Standards for Assessing Long Term Performance of Adhesive Joints - NPL Publications. Available at: [Link]
-
Methylation of Cyanidin-3-O-Glucoside with Dimethyl Carbonate - Semantic Scholar. Available at: [Link]
-
Synthesis of Dimethyl Pimelate from Cyclohexanone and Dimethyl Carbonate over Solid Base Catalysts - ResearchGate. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. CN109180915B - Liquid polyester polyol for polyurethane coating and preparation method and application thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. store.astm.org [store.astm.org]
- 6. highperformancecoatings.org [highperformancecoatings.org]
- 7. WO2014149423A1 - Polyester-based, pressure sensitive adhesive - Google Patents [patents.google.com]
- 8. foreverest.net [foreverest.net]
- 9. adhesivesresearch.com [adhesivesresearch.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. cosmobiousa.com [cosmobiousa.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Dimethyl 3-methylhexanedioate Synthesis Yield
Welcome to the technical support center for the synthesis of Dimethyl 3-methylhexanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to optimize your experimental outcomes. Our approach is rooted in extensive in-lab experience and a deep understanding of the underlying chemical principles governing this transformation.
Introduction to Dimethyl 3-methylhexanedioate Synthesis
The primary and most direct route to Dimethyl 3-methylhexanedioate is through the Fischer esterification of 3-methylhexanedioic acid with methanol, catalyzed by a strong acid. This is a reversible reaction, and therefore, optimizing the yield requires careful control of reaction conditions to drive the equilibrium towards the product.[1][2] This guide will walk you through the critical parameters and potential pitfalls of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of Dimethyl 3-methylhexanedioate?
A1: The synthesis is based on the Fischer esterification mechanism. In this acid-catalyzed nucleophilic acyl substitution, the carbonyl carbon of each carboxylic acid group in 3-methylhexanedioic acid is protonated by the acid catalyst, making it more electrophilic. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[2]
Q2: Which acid catalyst is most effective for this esterification?
A2: Common strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used.[1] Sulfuric acid is a strong dehydrating agent, which helps to shift the equilibrium towards the products by removing water as it is formed. However, its strong oxidizing nature can sometimes lead to side reactions and charring, especially at higher temperatures. p-TsOH is a solid, making it easier to handle, and is generally less corrosive and oxidizing than sulfuric acid, offering a milder alternative.
Q3: Why is an excess of methanol used in the reaction?
A3: According to Le Chatelier's principle, increasing the concentration of one of the reactants (in this case, methanol) will shift the equilibrium position to favor the formation of the products, thereby increasing the yield of the desired diester.[2] Using methanol as the solvent is a common and effective strategy to ensure a large excess.
Q4: How can I effectively remove water from the reaction mixture to improve the yield?
A4: Besides using a dehydrating catalyst like concentrated sulfuric acid, water can be removed physically. A Dean-Stark apparatus is a common laboratory setup used for this purpose.[2] The reaction is typically run in a solvent that forms a low-boiling azeotrope with water, such as toluene. As the azeotrope boils and condenses in the Dean-Stark trap, the water separates and is collected, while the organic solvent returns to the reaction flask.
Q5: What are the potential side products in this synthesis?
A5: The primary side product is the monoester, methyl 6-hydroxy-4-methyl-6-oxohexanoate, resulting from the esterification of only one of the two carboxylic acid groups. Incomplete reaction is the main cause of its formation. Other potential impurities can arise from the starting materials or from degradation at high temperatures.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Dimethyl 3-methylhexanedioate.
Problem 1: Low or No Yield of the Desired Diester
A low yield is the most common problem and can be attributed to several factors. The following logical workflow will help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low yield.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction (Equilibrium Issue) | TLC or GC-MS analysis shows a significant amount of starting material (3-methylhexanedioic acid) and/or the monoester. | 1. Increase Excess of Methanol: Use methanol as the solvent to ensure a large molar excess. 2. Remove Water: If not already in use, employ a Dean-Stark apparatus with a suitable solvent like toluene to remove water as it forms. 3. Increase Reaction Time: The reaction may be slow. Monitor the reaction progress over a longer period (e.g., 8-24 hours). |
| Purity of Reagents | The starting 3-methylhexanedioic acid is not fully dry or contains impurities. The methanol used contains water. | 1. Dry Reagents: Ensure the 3-methylhexanedioic acid is thoroughly dried before use. Use anhydrous methanol. 2. Purify Starting Material: If the purity of the starting diacid is questionable, consider recrystallizing it. |
| Catalyst Inactivity | The reaction fails to proceed even with pure reagents and appropriate conditions. | 1. Use Fresh Catalyst: The acid catalyst may have degraded. Use a fresh bottle of sulfuric acid or p-toluenesulfonic acid. 2. Increase Catalyst Loading: While catalytic, an insufficient amount may lead to a very slow reaction. Try increasing the catalyst amount incrementally (e.g., from 1 mol% to 5 mol%). |
| Suboptimal Temperature | The reaction is sluggish or does not proceed. | Optimize Temperature: The reaction should be run at reflux temperature of the solvent (methanol or a methanol/toluene mixture). Ensure adequate heating and stirring. |
Problem 2: Product is Contaminated with Starting Material or Monoester
This is a common purification challenge.
Caption: Troubleshooting product purification.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient Removal of Acidic Components | NMR or GC-MS analysis of the purified product shows the presence of 3-methylhexanedioic acid or the monoester. | Thorough Aqueous Wash: During the workup, wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted carboxylic acids. Follow this with a wash with brine (saturated NaCl solution) to remove residual water and salts. |
| Similar Polarity of Products | The diester, monoester, and starting material have similar polarities, leading to co-elution during column chromatography. | Optimize Chromatography Conditions: Use a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a less polar solvent (e.g., hexane) for column chromatography. Monitor fractions carefully by TLC. |
Optimized Experimental Protocol
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and desired purity.
1. Synthesis of 3-Methylhexanedioic Acid (Starting Material)
A common route to 3-methylhexanedioic acid is the oxidation of 3-methylcyclohexanol.
-
Reaction: To a stirred solution of 3-methylcyclohexanol in acetic acid, add a solution of potassium permanganate in water dropwise, maintaining the temperature below 40°C. After the addition is complete, continue stirring for several hours.
-
Workup: Quench the reaction with sodium bisulfite to destroy excess permanganate. Acidify the mixture with concentrated HCl and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from hot water or a suitable organic solvent system to obtain pure 3-methylhexanedioic acid.
2. Synthesis of Dimethyl 3-methylhexanedioate
Caption: Workflow for Dimethyl 3-methylhexanedioate synthesis.
-
Reagents and Equipment:
-
3-methylhexanedioic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid or p-toluenesulfonic acid
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium chloride (saturated aqueous solution - brine)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methylhexanedioic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-40 eq, which can also serve as the solvent).
-
Slowly and carefully add the acid catalyst (e.g., 0.05-0.1 eq of concentrated H₂SO₄ or p-TsOH).
-
Heat the mixture to reflux with stirring for 4-8 hours. Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Dimethyl 3-methylhexanedioate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Data Presentation
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Methanol:Diacid) | 20:1 to 50:1 | A large excess of methanol drives the equilibrium towards the product side.[2] |
| Catalyst Loading (mol% relative to diacid) | 1-5 mol% | A catalytic amount is sufficient. Higher loadings can lead to side reactions and complicate purification. |
| Reaction Temperature | Reflux (~65 °C for methanol) | Ensures a sufficient reaction rate without excessive degradation. |
| Reaction Time | 4-24 hours | The reaction can be slow; monitor for completion. |
Analytical Characterization
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction. Use a suitable solvent system (e.g., 30% ethyl acetate in hexane) and visualize with a suitable stain (e.g., potassium permanganate). The diester product will be less polar (higher Rf) than the monoester and the starting diacid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the mass of the product and assessing its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum should show two distinct methyl ester singlets.
References
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude Dimethyl 3-methylhexanedioate
Welcome to the technical support guide for the purification of Dimethyl 3-methylhexanedioate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this diester in high purity. We will address common issues through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles. Our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions during your experiments.
Section 1: Understanding Your Crude Product - FAQs
This section addresses the most common initial questions regarding the nature of crude Dimethyl 3-methylhexanedioate and how to approach its purification.
Q1: What are the most likely impurities in my crude Dimethyl 3-methylhexanedioate sample?
Answer: The impurity profile of your crude product is fundamentally linked to its synthesis method, most commonly the Fischer esterification of 3-methylhexanedioic acid with methanol.
-
Unreacted Starting Materials: The most common impurities are residual 3-methylhexanedioic acid and excess methanol.
-
Reaction Byproducts: Water is a primary byproduct of esterification. Its presence can promote the reverse (hydrolysis) reaction, especially under acidic or basic conditions.
-
Side-Reaction Products: In some cases, side reactions like carboxymethylation can occur, though this is less common under standard Fischer conditions.[1][2]
-
Catalyst Residue: If an acid catalyst such as sulfuric acid was used, it must be neutralized and removed.
Expertise & Experience: The presence of the diacid is particularly problematic as it can interfere with subsequent reactions and is non-volatile, meaning it will concentrate in the distillation flask if not removed beforehand.[3] Methanol is a volatile impurity that is typically easier to remove.
Q2: What are the key physical properties of Dimethyl 3-methylhexanedioate that I need to consider for purification?
Answer: Understanding the physical properties of your target compound is critical for selecting and optimizing a purification strategy.
| Property | Value | Significance for Purification | Source |
| Molecular Formula | C₉H₁₆O₄ | - | [4][5] |
| Molecular Weight | 188.22 g/mol | Affects boiling point and diffusion in chromatography. | [4][5][6] |
| Boiling Point | Not readily available; estimated to be >250 °C at atm. pressure. | High boiling point necessitates vacuum distillation to prevent thermal decomposition. | - |
| Solubility | Soluble in common organic solvents (e.g., ethers, esters, chlorinated solvents). | Important for selecting solvents for liquid-liquid extraction, chromatography, and crystallization. | |
| Density | ~1.03 g/cm³ (estimated) | Useful for phase separation during aqueous workup. | - |
Authoritative Grounding: The molecular weight and formula are well-established.[4][5][6] While an exact boiling point is not published, it is expected to be high, similar to other aliphatic dimethyl esters like dimethyl adipate (228-232 °C).[7] This strongly indicates that atmospheric distillation is unsuitable.
Q3: Which analytical techniques are best for assessing the purity of my sample at different stages?
Answer: A multi-pronged analytical approach is recommended.
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and guiding column chromatography. The diacid will typically have a very low Rf value (stick to the baseline) in common solvent systems, while the desired diester will be much higher.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities (like residual methanol or other solvents) and confirming the mass of the desired product. It provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and purity assessment.[8] You can identify characteristic ester methyl peaks and the absence of carboxylic acid protons. Integration of ¹H NMR signals can provide a highly accurate molar ratio of product to impurities.
Section 2: Troubleshooting Purification by Fractional Vacuum Distillation
For a high-boiling liquid like Dimethyl 3-methylhexanedioate, fractional vacuum distillation is the most effective and scalable purification method.[7][9]
Workflow for Distillation Purification
The logical flow for this process involves a preliminary workup to remove non-volatile and water-soluble impurities before the final distillation.
Caption: Pre-distillation workup and distillation workflow.
Q&A Troubleshooting Guide for Distillation
Problem: My product is turning dark brown/black in the distillation flask.
-
Probable Cause: Thermal decomposition. The temperature at the bottom of the flask is too high, likely due to either an excessive mantle temperature or insufficiently low vacuum. Aliphatic esters can undergo elimination and other decomposition pathways at elevated temperatures.[10]
-
Solution:
-
Improve the Vacuum: Ensure all joints are properly sealed. Use a high-quality vacuum pump capable of reaching <1 mmHg. A better vacuum directly lowers the boiling point.
-
Reduce Mantle Temperature: Heat the distillation flask gently using a heating mantle with a stirrer. Use an oil bath for more uniform heat distribution. Never heat so aggressively that the material chars.
-
Use a Shorter Path: For very sensitive compounds, a short-path distillation apparatus can minimize the time the compound spends at high temperatures.
-
Problem: My final product is still contaminated with 3-methylhexanedioic acid.
-
Probable Cause: Incomplete removal during the preliminary workup. The diacid is not volatile and will not co-distill. Its presence in the final product suggests aerosol transfer (bumping) or an incomplete initial extraction.
-
Solution:
-
Perform a Thorough Aqueous Wash: Before distilling, dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer multiple times with a saturated sodium bicarbonate (NaHCO₃) solution.[3] This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Check the final aqueous wash with pH paper to ensure it is basic, indicating all the acid has been neutralized and removed.
-
Follow with a brine wash to remove excess water before drying the organic layer.
-
Problem: I'm getting poor separation between my product and a close-boiling impurity.
-
Probable Cause: Insufficient theoretical plates in the distillation column. The efficiency of the separation depends on the surface area and length of the column packing.
-
Solution:
-
Increase Column Length/Efficiency: Use a longer Vigreux column or, for better separation, a packed column (e.g., with Raschig rings or metal sponge).
-
Insulate the Column: Wrap the distillation column in glass wool or aluminum foil to maintain the temperature gradient and prevent heat loss, which improves separation efficiency.
-
Increase the Reflux Ratio: Collect the distillate more slowly. This allows more equilibrium cycles on the column surface, enhancing the separation of components with close boiling points.
-
Protocol: Fractional Vacuum Distillation of Dimethyl 3-methylhexanedioate
-
Pre-distillation Workup:
-
Transfer the crude reaction mixture to a separatory funnel. Dilute with 3-5 volumes of ethyl acetate.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2 x 2 volumes) or until CO₂ evolution ceases.
-
Water (1 x 2 volumes).
-
Saturated aqueous NaCl (brine) (1 x 2 volumes).
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to yield the crude ester.
-
-
Distillation Setup:
-
Assemble a fractional vacuum distillation apparatus with a short Vigreux column. Ensure all glassware is dry and joints are properly greased and sealed.
-
Place the crude ester in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, ensuring there is no excessive bumping.
-
-
Distillation Process:
-
Gently heat the distillation flask once the target vacuum (<1 mmHg) is stable.
-
Collect a small forerun fraction, which may contain residual solvents or low-boiling impurities.
-
Slowly increase the heating mantle temperature until the product begins to distill. Collect the main fraction over the stable boiling point range observed at that pressure.
-
Monitor the fractions by TLC or GC to confirm purity.
-
Stop the distillation before the flask goes to dryness to prevent the concentration and potential decomposition of high-boiling residues.
-
Section 3: Troubleshooting Purification by Column Chromatography
Column chromatography is an excellent alternative for smaller scales or when distillation fails to remove a specific impurity. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[8][11]
Logical Relationship for Chromatographic Separation
Caption: Polarity determines elution order on silica gel.
Q&A Troubleshooting Guide for Chromatography
Question: What is a good starting solvent system for purifying Dimethyl 3-methylhexanedioate on silica gel?
-
Answer: A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is standard.
-
Expert Recommendation: Start by developing a system with TLC. Aim for an Rf value of 0.25 - 0.35 for the desired diester. A good starting point for the mobile phase would be 10-20% Ethyl Acetate in Hexanes (v/v) . Adjust the ratio based on your TLC results.
Problem: My compounds are all eluting together at the solvent front.
-
Probable Cause: The mobile phase is too polar. The strong solvent is competing too effectively with your compounds for binding sites on the silica, washing everything through without separation.
-
Solution: Decrease the polarity of the mobile phase. Reduce the percentage of the polar component (e.g., move from 20% ethyl acetate to 10% or 5%).
Problem: My desired product is not moving from the origin (stuck on the column).
-
Probable Cause: The mobile phase is not polar enough. The nonpolar solvent system is not strong enough to displace your compound from the silica gel.
-
Solution: Increase the polarity of the mobile phase. Gradually increase the percentage of the polar component (e.g., move from 10% ethyl acetate to 20% or 30%). For very polar compounds, a small amount of methanol might be needed, but this is unlikely for a simple diester.
Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system that gives an Rf of ~0.3 for the product.
-
Column Packing: Pack a glass column with silica gel as a slurry in the nonpolar component of your mobile phase (e.g., hexanes). Ensure there are no air bubbles.
-
Sample Loading: Dissolve the crude ester in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the predetermined mobile phase. Apply positive pressure (flash chromatography) to achieve a good flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Section 4: Advanced Purification - Low-Temperature Crystallization
While many aliphatic diesters are oils at room temperature, crystallization from a suitable solvent at low temperatures can be an effective method for achieving very high purity, especially for removing isomeric or structurally similar impurities.[12][13]
Problem: My compound "oils out" instead of forming crystals.
-
Probable Cause: The solution is too concentrated, the cooling rate is too fast, or the chosen solvent is inappropriate. Oiling out occurs when the solubility of the compound is exceeded so rapidly that molecules don't have time to arrange into an ordered crystal lattice.
-
Solution:
-
Solvent Selection: Use a solvent in which the ester is soluble when warm but sparingly soluble when cold. Good candidates for aliphatic esters include pentane, hexane, or methanol.[12]
-
Slower Cooling: Do not place the warm solution directly into a -80 °C freezer. Allow it to cool slowly to room temperature, then move it to a 4 °C refrigerator, and finally to a -20 °C freezer. This gradual process encourages crystal nucleation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
References
-
Frequently Asked Questions About Dimethyl Esters. JR Hess Company. [Link]
-
Dimethyl 3-methylhexanedioate. PubChem, National Institutes of Health. [Link]
-
Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. Technoilogy. [Link]
- Process for the distillation of crude ester in the DMT/PTA process.
- Process for distillation of crude ester in DMT/PTA process.
-
(3S)-3-methylhexanedioic acid. PubChem, National Institutes of Health. [Link]
-
Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. National Institutes of Health. [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. [Link]
-
Crystallization rate minima of sustainable aliphatic polyesters. APS Global Physics Summit 2025. [Link]
-
Co-Crystallization between Aliphatic Polyesters through Co-Inclusion Complexation with Small Molecule. National Institutes of Health. [Link]
- Process for the purification of terephthalic acid dimethyl ester.
- Process for the manufacture of terephthalic acid dimethyl ester.
-
General procedures for the purification of Esters. Chempedia, LookChem. [Link]
-
Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science and Technology. [Link]
-
Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography. PubMed, National Institutes of Health. [Link]
-
Chemical Properties of Hexanedioic acid, dimethyl ester (CAS 627-93-0). Cheméo. [Link]
-
Diethyl 2-methylhexanedioate. PubChem, National Institutes of Health. [Link]
-
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
How to purify esterefication product? ResearchGate. [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]
-
What are the modifications to improve the purity of ester? Quora. [Link]
-
5,5-dimethyl-1,3-cyclohexanedione. Organic Syntheses Procedure. [Link]
- Method for purifying dimethyl succinate.
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health. [Link]
-
3-Methylhexanedioic acid dimethyl ester. Chemsrc. [Link]
-
Methylation of Cyanidin-3-O-Glucoside with Dimethyl Carbonate. ResearchGate. [Link]
-
Methylation of Cyanidin-3-O-Glucoside with Dimethyl Carbonate. MDPI. [Link]
- Purification process for dimethyl terephthalate.
- Process for the purification of dimethyl terephthalate by distillation.
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- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 4. Dimethyl 3-methylhexanedioate | C9H16O4 | CID 521519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 3-Methylhexanedioic acid dimethyl ester | CAS#:54576-13-5 | Chemsrc [chemsrc.com]
- 7. jrhessco.com [jrhessco.com]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. technoilogy.it [technoilogy.it]
- 10. US5852201A - Process for the distillation of crude ester in the DMT/PTA process - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US3962315A - Process for the purification of terephthalic acid dimethyl ester - Google Patents [patents.google.com]
- 13. scielo.br [scielo.br]
"by-product formation in the synthesis of Dimethyl 3-methylhexanedioate"
Welcome to the dedicated technical support resource for the synthesis of Dimethyl 3-methylhexanedioate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this synthesis. We will delve into the root causes of by-product formation, provide robust troubleshooting strategies, and offer detailed protocols to enhance the yield and purity of your target compound.
I. Understanding the Synthesis: A Mechanistic Overview
The industrial and laboratory-scale synthesis of Dimethyl 3-methylhexanedioate is most commonly achieved via a two-stage process. It begins with the Baeyer-Villiger oxidation of 3-methylcyclohexanone to yield a mixture of isomeric caprolactones, which are then hydrolyzed to the corresponding 3-methylhexanedioic acid. This dicarboxylic acid is subsequently esterified, typically through a Fischer-Speier esterification, with methanol to produce the desired diester.
Workflow of Dimethyl 3-methylhexanedioate Synthesis
Caption: Potential by-product pathways in the synthesis.
III. Frequently Asked Questions (FAQs)
Q1: My final product has a persistent acidic impurity that is difficult to remove by distillation. What could it be and how do I remove it?
A1: This is likely unreacted 3-methylhexanedioic acid or the mono-ester by-product. Due to their higher boiling points and polarity compared to the desired diester, they can be challenging to separate by distillation alone. Before distillation, perform a workup by washing the crude product with a mild aqueous base like sodium bicarbonate solution. This will convert the acidic impurities into their corresponding carboxylate salts, which are water-soluble and will be removed into the aqueous layer. Follow this with a water wash and a brine wash to remove residual salts and water before drying the organic layer and proceeding with distillation.
Q2: I've noticed a second major peak in my GC-MS analysis with the same mass as my product. What is the likely cause?
A2: This is a classic sign of an isomeric impurity. The most probable cause is the co-synthesis of 5-methylhexanedioic acid during the Baeyer-Villiger oxidation of the 3-methylcyclohexanone precursor. Both 3-methylhexanedioic acid and 5-methylhexanedioic acid will be esterified to produce isomeric dimethyl esters with identical masses. To confirm, you would need to acquire a standard of the isomeric compound or use high-resolution NMR to analyze the structural differences. To avoid this, consider purifying the 3-methylhexanedioic acid intermediate by recrystallization before the esterification step.
Q3: How can I monitor the progress of the esterification reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a solvent system such as 30% ethyl acetate in hexanes. The dicarboxylic acid starting material will have a low Rf value (streaking from the baseline is common), the mono-ester will be intermediate, and the final diester product will have the highest Rf value. The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis, Gas Chromatography (GC) can be used to monitor the disappearance of the starting material and the appearance of the product.
Q4: What are the best practices for purifying the final Dimethyl 3-methylhexanedioate?
A4: After an appropriate aqueous workup to remove acidic impurities and the catalyst, the primary method for purification is fractional vacuum distillation. Dimethyl 3-methylhexanedioate has a relatively high boiling point, and distillation under reduced pressure is necessary to prevent decomposition at high temperatures. A well-packed fractional distillation column will also aid in separating the desired product from any lower or higher boiling impurities. For very high purity requirements, preparative chromatography on silica gel can be employed.
IV. Experimental Protocols
Protocol 1: Synthesis of Dimethyl 3-methylhexanedioate via Fischer Esterification
This is a representative protocol and may require optimization based on your specific equipment and purity requirements.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylhexanedioic acid (10.0 g, 62.4 mmol).
-
Reagent Addition: Add anhydrous methanol (100 mL) to the flask and stir until the dicarboxylic acid is dissolved. Carefully and slowly, add concentrated sulfuric acid (1.5 mL) to the solution while stirring.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 150 mL of cold deionized water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of a saturated aqueous solution of sodium bicarbonate, followed by 50 mL of water, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain Dimethyl 3-methylhexanedioate as a clear liquid.
V. References
-
Organic Syntheses Procedure. (n.d.). Simplified Preparation of Dimethyldioxirane (DMDO). Retrieved from [Link]
-
Teasdale, A., Elder, D., & Chang, S. C. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 15(6), 1397–1402. [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Baeyer–Villiger oxidation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI. [Link]
-
Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Conversion in 3-Methyladipic Acid Esterification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the esterification of 3-methyladipic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles governing reaction success, ensuring a robust and reproducible process.
Introduction: The Chemistry of 3-Methyladipic Acid Esterification
3-Methyladipic acid is an α,ω-dicarboxylic acid, meaning it has two carboxylic acid functional groups that can be esterified.[1][2] The esterification reaction is a reversible condensation reaction between a carboxylic acid and an alcohol, typically driven by an acid catalyst, which produces an ester and water.[3] The core challenge in driving this reaction to completion is managing its equilibrium nature. The presence of water, a key byproduct, can shift the equilibrium back towards the reactants, limiting the final conversion.[4]
The general reaction is as follows:
HOOC-CH(CH₃)-CH₂-CH₂-COOH + 2 R-OH ⇌ R-OOC-CH(CH₃)-CH₂-CH₂-COO-R + 2 H₂O
This guide will address the critical factors—catalysis, water removal, temperature, and reactant stoichiometry—that are essential for maximizing the yield of the desired mono- or di-ester.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the esterification process.
Q1: Why is my esterification of 3-methyladipic acid stalling, yielding only 60-70% conversion?
This is the most common issue and is almost always due to the reaction reaching its natural equilibrium.[5] Esterification is a reversible process, and as the product ester and water form, the reverse reaction (hydrolysis) begins to occur at a significant rate. To achieve higher conversion, you must actively remove water from the reaction mixture as it forms, thereby shifting the equilibrium toward the products according to Le Châtelier's principle.[4][6]
Q2: What is the most critical parameter to control for a successful esterification?
While temperature and catalyst concentration are vital, the single most critical factor for achieving high conversion (>95%) is active water removal .[7][8] Without it, the reaction will inevitably stall at equilibrium. Methods like azeotropic distillation using a Dean-Stark apparatus or employing molecular sieves are common industrial and laboratory practices.[6][9]
Q3: Which type of acid catalyst is most effective?
Both homogeneous and heterogeneous catalysts are effective, and the choice depends on your process requirements.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (p-TSA) are highly effective and widely used.[9][10] However, they can be corrosive and require a neutralization and washing step during workup, which can complicate purification.[4]
-
Heterogeneous Catalysts: Solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) or zeolites offer a significant advantage in that they can be easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst recycling.[11][12] Their main drawback can be lower activity compared to homogeneous catalysts and potential deactivation by water adsorption.[6]
Q4: How can I monitor the progress of my reaction in real-time?
Several methods are available:
-
Titration: Periodically take a small aliquot of the reaction mixture and titrate it with a standardized base (e.g., KOH) to determine the remaining concentration of carboxylic acid (the "acid value"). This is a simple and cost-effective method.[7]
-
Spectroscopy: In-line Fourier-transform infrared (FTIR) spectroscopy can monitor the disappearance of the broad carboxylic acid O-H stretch and the appearance of the ester C=O stretch.[13]
-
Chromatography: For detailed analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used on quenched aliquots to quantify the concentration of reactants and products. GC analysis often requires derivatization of the acidic components.[14][15]
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed, question-and-answer-based approach to resolving specific experimental failures.
Scenario 1: Reaction shows very low (<20%) or no conversion.
Q: I've mixed my diacid, alcohol, and catalyst, but after several hours, TLC/GC analysis shows mostly starting material. What's the first thing to check?
A: Catalyst activity and reactant purity. A lack of initial activity points to a fundamental problem with either the catalyst or the purity of the reagents.
-
Cause 1: Inactive or Insufficient Catalyst. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[5][11] If the catalyst is old, has been improperly stored, or is used in insufficient quantity, this crucial first step will not occur efficiently.
-
Solution:
-
Ensure your catalyst is fresh and anhydrous. For solid catalysts, consider activating them according to the manufacturer's instructions (e.g., drying in a vacuum oven).
-
Verify the catalyst loading. For homogeneous catalysts like H₂SO₄ or p-TSA, a loading of 1-3% w/w relative to the dicarboxylic acid is a common starting point.[10]
-
If using a heterogeneous catalyst, ensure there is adequate mixing to overcome mass transfer limitations. The reactants must be in contact with the catalyst's active sites.
-
-
-
Cause 2: Water Contamination in Reactants. The presence of significant amounts of water at the start of the reaction can prevent it from proceeding. Water will compete with the alcohol as a nucleophile and can inhibit or deactivate certain solid acid catalysts.[6][16]
-
Solution:
-
Use anhydrous grade alcohol and solvents.
-
If using a solvent that can form an azeotrope with water (like toluene), reflux it through a Dean-Stark trap to remove residual water before adding the catalyst.
-
Consider adding activated molecular sieves (3Å or 4Å) to the reaction vessel to sequester any initial water content.
-
-
Scenario 2: Reaction starts but plateaus at an unsatisfactory conversion (e.g., 50-80%).
Q: My reaction proceeds well for the first few hours but then stops completely, well below my target yield. What's happening?
A: You are hitting the equilibrium limit. This is a classic sign that the rate of the forward reaction (esterification) has become equal to the rate of the reverse reaction (hydrolysis). To push past this point, you must actively remove the water byproduct.
-
Cause 1: Ineffective Water Removal. As water accumulates, it begins to hydrolyze the newly formed ester back into the carboxylic acid and alcohol, creating a dynamic equilibrium that caps the maximum achievable yield.[8]
-
Solution: Implement Active Water Removal.
-
Azeotropic Distillation: This is the most common and effective method. Use a solvent like toluene or cyclohexane that forms a low-boiling azeotrope with water. The mixture is refluxed, and the vapor condenses in a Dean-Stark trap. The denser water separates and is collected, while the solvent overflows back into the reactor. This physically removes water, continuously driving the reaction forward.[9]
-
Molecular Sieves: For smaller-scale reactions or when a specific solvent is required, adding an excess of activated 3Å or 4Å molecular sieves to the reaction mixture can effectively trap the water as it is formed.[6]
-
-
-
Cause 2: Sub-optimal Reactant Stoichiometry. Because 3-methyladipic acid has two functional groups, the stoichiometry can be adjusted. Using a large excess of the alcohol can help shift the equilibrium towards the product side.
-
Solution: Increase the molar ratio of alcohol to dicarboxylic acid. Instead of a stoichiometric 2:1 ratio (alcohol:diacid), try using a 3:1, 5:1, or even larger excess of the alcohol.[10] In some cases, the alcohol itself can be used as the solvent.
-
-
Cause 3: Incorrect Reaction Temperature. Temperature affects both reaction rate and equilibrium position.
-
Solution: Optimize the temperature. For many esterifications using catalysts like H₂SO₄, temperatures between 100-140°C are effective.[10] A temperature optimization study is recommended. Be aware that excessively high temperatures can cause catalyst decomposition (especially with sulfuric acid) or lead to side reactions like dehydration of the alcohol.[10]
-
Experimental Protocol: Esterification with Azeotropic Water Removal
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charge Reactants: To the flask, add 3-methyladipic acid (1.0 eq), the desired alcohol (2.5-5.0 eq), and an azeotroping solvent (e.g., toluene, at a concentration of ~0.5 M).
-
Pre-dry (Optional): Heat the mixture to reflux and observe the Dean-Stark trap. Collect and discard any initial water that separates from the solvent, indicating your reagents were not perfectly dry.
-
Initiate Reaction: Cool the mixture slightly, then add the acid catalyst (e.g., p-TSA, 0.02 eq).
-
Reflux and Monitor: Heat the mixture back to a vigorous reflux. Water will begin to collect in the arm of the Dean-Stark trap. The reaction is complete when water evolution ceases.
-
Workup: Cool the reaction, wash the organic phase with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the catalyst, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Scenario 3: The final product is impure, showing unexpected byproducts.
Q: My reaction reached high conversion, but my NMR/GC-MS shows significant impurities. What could they be?
A: This suggests the occurrence of side reactions, often promoted by excessive temperature or highly acidic conditions.
-
Cause 1: Intramolecular Cyclization (Lactone Formation). Although less common for a 6-carbon diacid compared to succinic or glutaric acid, it is possible under harsh conditions for one end of the molecule to form an ester with the other, creating a cyclic lactone. This is more likely if attempting to form a mono-ester.[17]
-
Solution: Use milder reaction conditions. A lower temperature or a less aggressive catalyst might favor the intermolecular reaction with the alcohol over the intramolecular one.
-
-
Cause 2: Alcohol Dehydration/Ether Formation. At high temperatures and in the presence of a strong acid catalyst, alcohols can dehydrate to form alkenes or react with each other to form ethers.
-
Solution: Lower the reaction temperature. Ensure the temperature is appropriate for the specific alcohol and catalyst being used. An optimal temperature of around 120°C has been reported for similar dicarboxylic acid esterifications.[10]
-
-
Cause 3: Catalyst-Induced Decomposition. Some catalysts, particularly sulfuric acid, can cause charring or decomposition of organic materials at elevated temperatures.[10]
-
Solution: Switch to a more thermally stable catalyst like p-TSA or a solid acid catalyst. If using H₂SO₄, maintain the temperature at the lowest effective level.
-
Data & Visualization
Table 1: Typical Starting Parameters for 3-Methyladipic Acid Esterification
| Parameter | Recommended Range | Rationale & Citation |
| Alcohol:Diacid Molar Ratio | 2.5:1 to 10:1 | Using excess alcohol shifts the equilibrium towards the product side, increasing conversion.[10] |
| Catalyst Loading (H₂SO₄/p-TSA) | 1 - 3% (w/w of diacid) | Provides sufficient catalytic activity without excessive side reactions. The optimal amount should be determined experimentally.[10] |
| Reaction Temperature | 100 - 140 °C | Balances reaction rate against potential for side reactions or catalyst decomposition. An optimum is often found around 120°C.[10] |
| Water Removal Method | Azeotropic Distillation | Considered highly effective for driving the reaction to completion.[4][9] |
Diagram 1: Simplified Mechanism of Acid-Catalyzed Esterification
This diagram illustrates the key steps for the esterification of one of the carboxyl groups on 3-methyladipic acid.
Caption: Key steps in the acid-catalyzed esterification pathway.[5][11]
Diagram 2: Troubleshooting Logic for Low Esterification Conversion
This flowchart provides a systematic approach to diagnosing and solving low conversion issues.
Caption: A decision tree for troubleshooting low esterification yields.
References
- Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. AIP Publishing.
- DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. Royal Society of Chemistry.
- 3-Methyladipic Acid: A Comparative Guide for its Diagnostic Utility. Benchchem.
- Research into esterification of mixture of lower dicarboxylic acids by 2-ethylhexan-1-ol in the presence of p-toluensulfonic acid. Semantic Scholar.
- Application Notes and Protocols: Clinical Applications of 3-Methyladipic Acid Measurement. Benchchem.
- Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry (RSC Publishing).
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Water removal by reactive stripping for solid-acid catalyzed esterification in a monolith reactor.
- Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenu
- Effect of water removal on acid value.
- Improvement in the Yield of an Equilibrium Esterification Reaction Using a Microreactor for Water Separation.
- The mechanism for the esterific
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir.
- Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid C
- Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- (+-)-3-Methyladipic acid | C7H12O4 | CID 12292. PubChem.
- Organic Reactions: Esterification & Transesterific
- CAS 3058-01-3: (±)-3-Methyladipic acid. CymitQuimica.
Sources
- 1. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3058-01-3: (±)-3-Methyladipic acid | CymitQuimica [cymitquimica.com]
- 3. monash.edu [monash.edu]
- 4. mdpi.com [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in the Synthesis of Dialkyl Hexanedioates
Welcome to the Technical Support Center for catalyst deactivation in the synthesis of dialkyl hexanedioates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the esterification of adipic acid or its derivatives. Here, we delve into the causality behind experimental choices and provide field-proven insights to maintain catalyst performance and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction rate has significantly decreased over several runs with the same heterogeneous catalyst. What are the likely causes?
A gradual decline in catalyst activity, known as deactivation, is a common challenge. The primary mechanisms for this loss of performance fall into three main categories: chemical, mechanical, and thermal deactivation.[1] For the synthesis of dialkyl hexanedioates, the most probable causes are:
-
Coking or Fouling: The build-up of carbonaceous deposits (coke) or other organic residues on the catalyst surface can block active sites.[2] These deposits can alter the catalyst's structure and lead to a decrease in active site availability.[2]
-
Poisoning: Impurities in your feedstock (adipic acid, alcohol) or from the reactor system can irreversibly bind to the active sites of the catalyst, rendering them inactive.[2][3] Common poisons in esterification reactions include sulfur and nitrogen compounds.[3][4]
-
Sintering: High reaction temperatures can cause the small, highly dispersed active metal particles on a catalyst support to agglomerate into larger particles.[2][5] This process, also known as thermal degradation, reduces the total active surface area, leading to a drop in catalytic activity.[2][5]
-
Leaching: In some cases, the active catalytic species can dissolve or be stripped from the support material into the reaction medium, leading to a permanent loss of activity.[6]
Q2: I've noticed a color change in my catalyst after the reaction. What does this indicate?
A color change often points towards coking . The deposition of heavy, carbon-rich organic molecules on the catalyst surface typically results in a darkening of the material, often turning it black. This is a strong indicator that you may need to implement a regeneration protocol to remove these carbonaceous deposits.
Q3: Can the water produced during the esterification reaction deactivate my catalyst?
Yes, water, a byproduct of the Fischer esterification reaction, can be detrimental to certain types of catalysts, particularly some solid acid catalysts.[7][8] Water molecules can compete with the reactants for active sites on the catalyst surface.[7] For some catalysts, such as certain zeolites and metal oxides, the presence of water at elevated temperatures can also lead to structural changes or a decrease in the number of acid sites, thereby reducing catalytic activity.[9][10]
Q4: Are there specific catalysts that are more resistant to deactivation in this synthesis?
While all catalysts are susceptible to deactivation over time, some exhibit greater stability.[11] For instance, zinc-based catalysts have shown good recyclability without significant loss of activity in some fatty acid esterification processes.[6] Catalysts with a well-defined pore structure and strong interaction between the active metal and the support can offer better resistance to sintering.[12] The choice of catalyst support is also crucial; for example, mesoporous structures can help stabilize metal particles and improve resistance to coking.[12]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Catalyst Deactivation
A systematic approach is crucial to identifying the root cause of deactivation.[1] This workflow will guide you through the process of diagnosing the issue.
Experimental Workflow for Deactivation Diagnosis
Caption: Workflow for diagnosing catalyst deactivation.
Step-by-Step Protocol:
-
Initial Observation & Data Collection:
-
Track the conversion and selectivity of your reaction over several cycles. A consistent downward trend is the primary indicator of deactivation.
-
Note any changes in reaction parameters such as pressure drop across the catalyst bed, which could indicate fouling or pore blockage.[2]
-
-
Preliminary Checks:
-
Reactant Purity: Analyze your adipic acid and alcohol feedstocks for potential impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Even trace amounts of sulfur or nitrogen compounds can act as poisons.[3][4]
-
Reactor Inspection: After a reaction run, carefully inspect the reactor internals for any visible residues or deposits.
-
-
Post-Reaction Catalyst Characterization:
-
Visual Inspection: Observe the color of the spent catalyst. A change from its fresh state, particularly darkening, often suggests coke formation.
-
Thermogravimetric Analysis (TGA): This technique measures changes in the weight of the catalyst as it is heated. A significant weight loss at elevated temperatures in an oxidizing atmosphere is a strong indication of carbonaceous deposits being burned off.[10]
-
BET Surface Area Analysis: A substantial decrease in the catalyst's surface area compared to the fresh catalyst points towards sintering or pore blockage by coke.[1][13]
-
Elemental Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) or X-ray Fluorescence (XRF) can detect the presence of foreign elements on the catalyst surface, confirming poisoning.[1][14]
-
Microscopy: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can provide direct visual evidence of changes in the catalyst morphology, such as the agglomeration of metal particles (sintering).[15]
-
Guide 2: Catalyst Regeneration Protocols
Once the cause of deactivation is identified, an appropriate regeneration strategy can be implemented.
Regeneration Decision Tree
Caption: Decision tree for selecting a regeneration method.
Protocol 2.1: Regeneration by Calcination (for Coking)
This method is effective for removing carbonaceous deposits through controlled oxidation.
-
Catalyst Preparation: Carefully remove the deactivated catalyst from the reactor. If necessary, gently crush any agglomerates to ensure uniform gas flow during calcination.
-
Calcination Procedure:
-
Place the catalyst in a tube furnace.
-
Heat the catalyst to a temperature between 400-600°C under a flow of inert gas (e.g., nitrogen). The exact temperature will depend on the thermal stability of your catalyst and support.[16]
-
Once the target temperature is reached, introduce a controlled stream of air or a mixture of oxygen and an inert gas. The oxygen concentration should be low (e.g., 1-5%) to avoid excessive heat generation that could lead to sintering.[7]
-
Hold at this temperature for several hours until the coke is completely burned off. This can be monitored by analyzing the off-gas for CO and CO2.
-
Cool the catalyst down to room temperature under an inert gas flow.
-
-
Post-Regeneration Characterization: Analyze the regenerated catalyst using BET surface area analysis and compare it to the fresh catalyst to assess the effectiveness of the regeneration.
Protocol 2.2: Regeneration by Solvent Washing (for Fouling/Poisoning)
This protocol is suitable for removing soluble organic foulants or certain types of poisons.
-
Solvent Selection: Choose a solvent in which the foulant or poison is soluble but the active catalytic species are not. The product of the reaction (dialkyl hexanedioate) or one of the reactants (e.g., the alcohol) can sometimes be effective.[17]
-
Washing Procedure:
-
Place the deactivated catalyst in a vessel.
-
Add the selected solvent and stir or sonicate the mixture for a defined period.
-
Decant or filter the solvent.
-
Repeat the washing step several times with fresh solvent.
-
-
Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 100-120°C) to remove any residual solvent.
-
Activity Check: Test the activity of the regenerated catalyst in a subsequent reaction run.
Data Summary
Table 1: Common Characterization Techniques for Deactivated Catalysts
| Deactivation Mechanism | Primary Characterization Techniques | Expected Observation |
| Coking/Fouling | TGA, Visual Inspection, BET | Weight loss on heating in air, catalyst darkening, decreased surface area.[1][14] |
| Poisoning | XPS, XRF, Elemental Analysis | Detection of foreign elements (e.g., S, N, Cl) on the catalyst surface.[1][14] |
| Sintering | TEM, XRD, BET | Increase in metal particle size, sharpening of XRD peaks, significant loss of surface area.[2][13][15] |
| Leaching | ICP-AES of reaction mixture | Detection of the active metal in the liquid product phase.[18] |
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Types of Catalyst Deactivation: Poisoning, Sintering, and Coking | Solubility of Things. (n.d.).
- Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC - NIH. (n.d.).
- Catalyst Characterization Techniques - Hiden Analytical. (2021).
- Catalyst Deactivation Mechanism Analysis - Catalysts / Alfa Chemistry. (n.d.).
- Deactivation mechanisms of Nb2O5 catalyst for esterification of dimethyl adipate: crystal transformation and acid site coking - RSC Publishing. (n.d.).
- Lecture 6 Catalyst characterization. (n.d.).
- Sintering process and catalysis. (n.d.).
- Mechanisms of catalyst deactivation - SciSpace. (n.d.).
- Catalyst poisoning - Wikipedia. (n.d.).
- Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (2025).
- What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone - YouTube. (2025).
- One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. (2022).
- Coking and sintering progress of a Ni supported catalyst in the steam reforming of biomass pyrolysis volatiles - ADDI. (n.d.).
- Anti-Coking and Anti-Sintering Ni/Al2O3 Catalysts in the Dry Reforming of Methane: Recent Progress and Prospects - MDPI. (n.d.).
- Technical Support Center: Catalyst Deactivation in Esterification Reactions - Benchchem. (n.d.).
- Fischer Esterification - Organic Chemistry Portal. (n.d.).
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (n.d.).
- A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (n.d.).
- WO2014014466A1 - Regeneration of a hydrogenation catalyst - Google Patents. (n.d.).
- Regeneration method for spent FCC catalysts: Brief Review - Journal of Research in Chemistry. (n.d.).
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chemisgroup.us [chemisgroup.us]
- 6. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. alfachemic.com [alfachemic.com]
- 15. Catalyst Characterization Techniques [hidenanalytical.com]
- 16. chemistryjournal.net [chemistryjournal.net]
- 17. WO2014014466A1 - Regeneration of a hydrogenation catalyst - Google Patents [patents.google.com]
- 18. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Scale-Up of Dimethyl 3-methylhexanedioate Production
Welcome to the technical support center for the synthesis and scale-up of Dimethyl 3-methylhexanedioate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory synthesis and industrial scale-up. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure a robust and reproducible process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the synthesis of Dimethyl 3-methylhexanedioate, which is typically produced via the Fischer-Speier esterification of 3-methylhexanedioic acid with methanol.[1]
Reaction and Stoichiometry
Q1: What is the most effective and economical catalyst for the esterification of 3-methylhexanedioic acid?
A1: For the Fischer esterification of a dicarboxylic acid like 3-methylhexanedioic acid, a strong acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[1] While several catalysts can be used, concentrated sulfuric acid (H₂SO₄) is often the most cost-effective and efficient choice for large-scale production due to its low cost and high catalytic activity.[2][3] Alternatively, p-toluenesulfonic acid (p-TsOH) is a solid, less corrosive option that is easier to handle, though typically more expensive.[1] For processes where catalyst removal is a significant concern, solid acid catalysts like acidic resins (e.g., Amberlyst-15) or metal-exchanged montmorillonite clays can be employed, which simplify purification through simple filtration.[4]
Q2: What is the optimal molar ratio of methanol to 3-methylhexanedioic acid?
A2: Fischer esterification is a reversible reaction.[5] To drive the equilibrium towards the formation of the diester, a large excess of one of the reactants is necessary, according to Le Châtelier's principle.[2] Since 3-methylhexanedioic acid is a solid and the more expensive reactant, methanol is typically used in large excess. A molar ratio of at least 10:1 (methanol to dicarboxylic acid) is recommended, and in many cases, methanol is used as the solvent for the reaction.[2][6] This high concentration of the alcohol pushes the equilibrium towards the product side, maximizing the yield of Dimethyl 3-methylhexanedioate.
Reaction Kinetics and Equilibrium
Q3: How can I effectively remove the water byproduct to drive the reaction to completion, especially at scale?
A3: The removal of water is critical for achieving high conversion in Fischer esterification.[2] At a laboratory scale, this can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.[1][2] As the azeotrope distills, water is collected in the trap, and the solvent is returned to the reaction flask.
On a larger, industrial scale, continuous removal of water is crucial. This can be accomplished through several methods:
-
Reactive Distillation: The reaction is carried out in a distillation column where the ester product is continuously removed from the bottom, while water and excess methanol are distilled off from the top.
-
Pervaporation: This membrane-based technique can be used to selectively remove water from the liquid reaction mixture, thus shifting the equilibrium towards the products.[7][8]
-
Use of Dehydrating Agents: While less common for large-scale continuous processes, anhydrous salts can be used to sequester water.[1]
Q4: What are the typical reaction temperatures and times for this esterification?
A4: The reaction is typically conducted at the reflux temperature of the alcohol, which for methanol is around 65°C at atmospheric pressure.[9] Higher temperatures increase the reaction rate but are limited by the boiling point of the alcohol.[7] Reaction times can vary from a few hours to over 24 hours, depending on the catalyst concentration, the efficiency of water removal, and the desired conversion.[1][3] It is highly recommended to monitor the reaction progress by techniques such as Gas Chromatography (GC) or by measuring the acid value of the reaction mixture to determine the optimal reaction time.
Side Reactions and Impurities
Q5: What are the potential side reactions and how can they be minimized?
A5: While Fischer esterification is generally a clean reaction, some side reactions can occur, particularly under harsh conditions:
-
Ether Formation: At higher temperatures, the acid catalyst can promote the dehydration of methanol to form dimethyl ether.[10] This can be minimized by maintaining the reaction temperature at the reflux of methanol and avoiding excessively high catalyst concentrations.
-
Formation of Methyl Hydrogen 3-methylhexanedioate (monoester): Incomplete reaction will result in the presence of the monoester. Driving the reaction to completion by using excess methanol and efficiently removing water is key to minimizing this impurity.
-
Carboxymethylation: With certain reagents like dimethyl carbonate, carboxymethylation can be a side reaction.[11] However, in a standard Fischer esterification with methanol, this is not a concern.
Q6: What are the common impurities found in the crude product?
A6: The crude Dimethyl 3-methylhexanedioate will typically contain:
-
Unreacted 3-methylhexanedioic acid
-
Methyl hydrogen 3-methylhexanedioate (the monoester)
-
Excess methanol
-
The acid catalyst
-
Water
Work-up and Purification
Q7: What is the standard work-up procedure to neutralize the catalyst and remove impurities?
A7: A typical work-up procedure involves the following steps:
-
Cooling: The reaction mixture is cooled to room temperature.
-
Catalyst Neutralization: The mixture is diluted with an organic solvent (like ethyl acetate or diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[6][9] This should be done carefully to manage CO₂ evolution.
-
Washing: Subsequent washes with water and then brine (saturated NaCl solution) are performed to remove any remaining salts and water-soluble impurities.[9]
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Q8: What is the most effective method for the final purification of Dimethyl 3-methylhexanedioate?
A8: The most common and effective method for purifying the final product is vacuum distillation .[12][13] Since Dimethyl 3-methylhexanedioate is a high-boiling point liquid, distillation under reduced pressure is necessary to prevent thermal decomposition. Fractional distillation is recommended to separate the desired diester from any remaining monoester and other high-boiling impurities.[12] The purity of the fractions should be monitored by GC analysis.
Scale-Up Specific Challenges
Q9: What are the primary challenges when scaling up this reaction from the lab to a pilot or industrial scale?
A9: Scaling up the production of Dimethyl 3-methylhexanedioate presents several key challenges:
-
Heat Management: Esterification is a moderately exothermic reaction. On a large scale, efficient heat removal is critical to maintain a stable reaction temperature and prevent runaway reactions. The use of jacketed reactors with appropriate heat transfer fluids is essential.
-
Mass Transfer: Ensuring efficient mixing in a large reactor is crucial for maintaining homogeneity and achieving consistent reaction rates. Inadequate mixing can lead to localized "hot spots" and incomplete reactions. The choice of impeller design and agitation speed is critical.
-
Water Removal Efficiency: As discussed in Q3, the method of water removal must be scalable. What works in the lab (e.g., a simple Dean-Stark trap) may not be efficient for a multi-ton batch. Continuous processes like reactive distillation are often preferred.[14]
-
Materials of Construction: The use of strong acid catalysts like sulfuric acid necessitates the use of corrosion-resistant reactors, such as glass-lined steel or specialized alloys, which significantly impacts capital costs.[7]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Insufficient reaction time. 2. Inefficient water removal. 3. Insufficient catalyst. 4. Reversible reaction equilibrium not sufficiently shifted. | 1. Monitor the reaction by GC or acid value titration and extend the reaction time. 2. Ensure your water removal system (e.g., Dean-Stark, vacuum stripping) is functioning optimally.[2] 3. Increase the catalyst loading (typically 1-2% w/w of the dicarboxylic acid).[3] 4. Increase the excess of methanol.[2] |
| Product is Dark or Discolored | 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in starting materials. 3. Air oxidation at high temperatures. | 1. Maintain the reaction temperature at the reflux of methanol. 2. Use high-purity starting materials. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen). |
| Difficulties in Purification (e.g., Emulsion during work-up) | 1. Vigorous shaking during extraction. 2. Insufficient phase separation time. | 1. Gently invert the separatory funnel instead of vigorous shaking. 2. Allow more time for the layers to separate. Adding brine can help break emulsions. |
| Product Fails Purity Specs (e.g., High Acid Value) | 1. Incomplete reaction. 2. Incomplete neutralization of the catalyst. 3. Hydrolysis of the ester during work-up. | 1. See "Low Yield" solutions. 2. Ensure thorough washing with sodium bicarbonate solution until the aqueous layer is basic. 3. Minimize contact time with aqueous phases, especially if they are acidic or basic. |
Section 3: Experimental Protocols & Visualizations
Lab-Scale Synthesis Protocol (Illustrative)
This protocol is for the synthesis of Dimethyl 3-methylhexanedioate on a laboratory scale.
Materials:
-
3-methylhexanedioic acid (160.17 g/mol )
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add 3-methylhexanedioic acid (e.g., 16.0 g, 0.1 mol), methanol (e.g., 120 mL, ~3 mol), and toluene (e.g., 50 mL).
-
Slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirred mixture.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL), followed by water (1 x 50 mL), and finally brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess methanol.
-
Purify the resulting crude oil by vacuum distillation to obtain pure Dimethyl 3-methylhexanedioate.
Visualizations
Fischer Esterification Mechanism for Dimethyl 3-methylhexanedioate
Caption: Fischer esterification mechanism overview.
General Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
Section 4: Data Tables
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-methylhexanedioic acid | C₇H₁₂O₄ | 160.17[15] | 97-100[15] | 230 @ 30 mmHg[15] |
| Methanol | CH₄O | 32.04 | -97.6 | 64.7 |
| Dimethyl 3-methylhexanedioate | C₉H₁₆O₄ | 188.22 | N/A | N/A |
Table 2: Comparison of Common Acid Catalysts
| Catalyst | Type | Typical Loading | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | 1-5 mol% | High activity, low cost.[2] | Corrosive, difficult to remove.[7] |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | 1-5 mol% | Solid, less corrosive than H₂SO₄.[1] | More expensive than H₂SO₄. |
| Acidic Ion-Exchange Resins | Heterogeneous | 5-15 wt% | Easily removed by filtration, reusable. | Lower activity, potential for thermal degradation. |
| Metal-Exchanged Clays | Heterogeneous | 5-15 wt% | Can be regenerated and reused, "green" option.[4] | May have lower activity than homogeneous catalysts. |
References
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. US5976324A - Removal of water from reaction mixtures - Google Patents [patents.google.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Dimethylether | Gas Encyclopedia Air Liquide [encyclopedia.airliquide.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 14. researchgate.net [researchgate.net]
- 15. chemsynthesis.com [chemsynthesis.com]
"mitigation of side reactions in polyesterification with Dimethyl 3-methylhexanedioate"
Welcome to the technical support center for polyesterification utilizing Dimethyl 3-methylhexanedioate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of this reaction. The presence of the methyl branch on the hexanedioate backbone introduces unique steric and electronic effects that can lead to side reactions if not properly controlled. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you achieve high-quality, high-molecular-weight polyesters.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the polyesterification of Dimethyl 3-methylhexanedioate. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable mitigation strategies.
Problem 1: My final polymer has a low molecular weight (Mn) and/or a high polydispersity index (PDI). What's going wrong?
This is the most frequent challenge and typically points to issues with reaction equilibrium, monomer reactivity, or catalyst efficiency.
Potential Cause 1: Inefficient Removal of Byproduct Polyesterification is a condensation reaction that produces a small molecule byproduct (methanol in this case, from the dimethyl ester). This is a reversible equilibrium reaction.[1] If methanol is not efficiently removed, the equilibrium will shift back towards the reactants, preventing the formation of long polymer chains.[1]
-
Mitigation Strategy:
-
High Vacuum: During the polycondensation stage, apply a high vacuum (typically <1 mbar) to effectively remove methanol from the highly viscous polymer melt.
-
Inert Gas Sparge: Introduce a slow stream of dry, inert gas (e.g., Nitrogen or Argon) below the surface of the reaction mixture. This helps to strip volatile byproducts from the melt.
-
Maximize Surface Area: Use an appropriate reactor geometry and stirring mechanism (e.g., a helical stirrer) to maximize the surface area of the melt, facilitating byproduct evaporation.
-
Potential Cause 2: Catalyst Deactivation While the primary byproduct is methanol, trace amounts of water introduced with the reactants or formed through side reactions can hydrolyze and deactivate common polyesterification catalysts, particularly titanium alkoxides.[2][3][4]
-
Mitigation Strategy:
-
Catalyst Selection: Consider using tin-based catalysts like Butyltin(IV) oxide (BuSnOOH), which are generally more robust against hydrolysis compared to titanium(IV) isopropoxide (Ti(OiPr)4).[2]
-
Anhydrous Reactants: Ensure all monomers (Dimethyl 3-methylhexanedioate and the diol) and the reactor are thoroughly dried before starting the reaction.
-
Delayed Catalyst Addition: Add the catalyst only after an initial esterification period at a lower temperature to remove the bulk of any residual water before the main polycondensation stage begins.[2]
-
Potential Cause 3: Steric Hindrance and Lower Reactivity The methyl branch on the di-ester can sterically hinder the approach of the diol's hydroxyl groups to the carbonyl carbon. This is a known challenge with branched or secondary monomers, which can require more forcing conditions to achieve high molecular weights.[5][6][7]
-
Mitigation Strategy:
-
Optimize Reaction Time & Temperature: Longer reaction times at elevated temperatures (e.g., 220-250°C) may be necessary. However, this must be balanced against the risk of thermal degradation.
-
Increase Diol Excess: Using a slightly larger excess of the diol (e.g., a diol/diester molar ratio of 2:1) can help drive the reaction forward, especially in the initial transesterification phase.[5][7]
-
Advanced Method - In-Situ Aryl Ester Formation: To overcome very low reactivity, an aryl alcohol (like p-cresol) can be added to the initial reaction mixture.[8] This forms more reactive aryl ester intermediates in-situ, which then more readily undergo polycondensation, enabling the synthesis of very high molecular weight polyesters from sterically hindered monomers.[8]
-
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing the cause of low molecular weight polymers.
Caption: Troubleshooting workflow for low molecular weight polyester.
Problem 2: The resulting polymer is yellow or brown. How can I prevent discoloration?
Discoloration is almost always a sign of degradation, either from excessive thermal stress or unwanted catalytic side reactions.
Potential Cause 1: Thermal-Oxidative Degradation At the high temperatures required for polycondensation (often >220°C), polymer chains can undergo thermal degradation, especially in the presence of trace oxygen.[9][10] This process can create chromophores that impart color to the polymer.
-
Mitigation Strategy:
-
Strict Temperature Control: Carefully control the reaction temperature and avoid "hot spots" in the reactor. Do not exceed the thermal stability limit of your polymer.
-
Maintain Inert Atmosphere: Ensure the reactor is continuously purged with a high-purity inert gas (like nitrogen or argon) throughout the entire process to exclude oxygen.
-
Use Antioxidants/Stabilizers: Add a small amount (typically 0.1-0.5 wt%) of a high-temperature antioxidant (e.g., hindered phenolic compounds) to the initial monomer mixture. This can help protect the polymer from oxidation.[10]
-
Potential Cause 2: Catalyst-Induced Coloration Certain catalysts, particularly titanium-based ones, can contribute to discoloration at elevated temperatures and prolonged reaction times.[11] This may be due to the formation of colored metal complexes or the catalyst promoting specific degradation pathways.[11]
-
Mitigation Strategy:
-
Catalyst Screening: If color is a critical parameter, screen different catalysts. Some germanium or antimony catalysts are known for producing less color, although they may have different activity profiles and toxicological concerns.
-
Optimize Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. Excess catalyst can exacerbate discoloration.[11]
-
Enzymatic Catalysis: For applications where mild conditions are paramount, enzymatic catalysis (e.g., using immobilized lipase B from Candida antarctica) can produce colorless polyesters at much lower temperatures (e.g., 60-80°C), completely avoiding thermal degradation.[12] However, this method is often slower and may be cost-prohibitive for large-scale synthesis.
-
Data Summary: Catalyst Impact on Polymer Properties
| Catalyst Type | Relative Activity | Sensitivity to Water | Typical Coloration Effect |
| Titanium (IV) alkoxides | High | High | Can cause yellowing at high temps[11] |
| Tin (IV) oxides/esters | Moderate to High | Low to Moderate | Generally lower coloration than Ti |
| Antimony (III) oxide | Moderate | Low | Low coloration, but toxicity concerns |
| Enzymes (e.g., CalB) | Low (at low temps) | High (requires non-aqueous) | None[12] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How exactly does the 3-methyl branch on the hexanedioate backbone influence the final polymer properties? The methyl branch acts as a bulky side group along the polymer chain. This has two primary effects:
-
Disruption of Crystallinity: The irregular placement of the methyl group disrupts the ability of the polymer chains to pack into ordered crystalline structures. This typically results in a more amorphous polymer.[6]
-
Increased Glass Transition Temperature (Tg): The methyl group restricts the rotational freedom of the polymer backbone.[6] This reduced chain flexibility means that more thermal energy is required to transition the material from a rigid, glassy state to a more rubbery state, thus increasing the Tg compared to a linear analogue.[5][6]
Q2: What is the primary mechanism of thermal degradation in aliphatic polyesters like this one? The main thermal degradation pathway for aliphatic polyesters at temperatures above ~275°C is random chain scission at the ester linkage.[9][13] If there is a β-hydrogen atom available in the diol portion of the polymer, degradation often proceeds through a non-radical, cyclic mechanism (β-hydrogen scission), which results in the formation of a vinyl-terminated chain and a carboxyl-terminated chain.[9][14]
Catalyst Deactivation Pathway
This diagram illustrates the hydrolysis of a common titanium alkoxide catalyst, rendering it inactive.
Caption: Simplified hydrolysis pathway for a titanium alkoxide catalyst.
Q3: When should I use a polymerization inhibitor? Polymerization inhibitors are chemical compounds that scavenge free radicals. While Dimethyl 3-methylhexanedioate is a saturated monomer and doesn't undergo vinyl polymerization, inhibitors (often phenolic compounds like hydroquinone) can be beneficial.[15] They can act as high-temperature antioxidants, preventing the initiation of radical-based degradation and cross-linking reactions that can lead to gel formation and discoloration, especially during prolonged reactions at high temperatures.[15]
Section 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for a typical two-stage melt polycondensation.
Protocol: Two-Stage Melt Polycondensation of Dimethyl 3-methylhexanedioate and 1,4-Butanediol
Materials:
-
Dimethyl 3-methylhexanedioate (DM-3-MH)
-
1,4-Butanediol (BDO), high purity
-
Catalyst (e.g., Butyltin(IV) oxide, ~300 ppm relative to final polymer weight)
-
Antioxidant (optional, e.g., Irganox 1010, ~0.1 wt%)
-
High purity Nitrogen gas
Equipment:
-
Glass reactor equipped with a mechanical stirrer (preferably a helical stirrer), thermocouple, nitrogen inlet, and a distillation arm connected to a vacuum system with a cold trap.
-
Heating mantle with a temperature controller.
-
Vacuum pump capable of reaching <1 mbar.
Procedure:
Stage 1: Transesterification
-
Reactor Setup: Assemble the reactor and ensure all glassware is scrupulously clean and dry. Purge the entire system with dry nitrogen for at least 30 minutes to remove air and moisture.
-
Charging Monomers: Charge the reactor with Dimethyl 3-methylhexanedioate and 1,4-Butanediol. A molar ratio of BDO to DM-3-MH of 1.2:1 is a good starting point. If using, add the antioxidant at this stage.
-
Inerting: Begin gentle stirring (~50 RPM) and maintain a slow, positive flow of nitrogen through the reactor.
-
Heating: Gradually heat the mixture to 160-180°C. As the temperature increases, methanol will begin to distill from the reaction mixture.
-
Methanol Collection: Continue this stage until ~85-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.
-
Catalyst Addition: Cool the reactor slightly to ~150°C. Briefly open the reactor under a strong nitrogen counter-flow and add the catalyst.
Stage 2: Polycondensation 7. Temperature Increase: Re-seal the reactor and gradually increase the temperature to 220-240°C. 8. Vacuum Application: Once the target temperature is reached and the melt appears homogenous, slowly and carefully begin to apply vacuum. Reduce the pressure stepwise over 30-60 minutes to <1 mbar to avoid excessive foaming. 9. Viscosity Increase: As the reaction proceeds, methanol and excess BDO will be removed, and the viscosity of the melt will increase significantly. You may need to adjust the stirrer speed to maintain adequate mixing. The torque on the stirrer motor is a good indicator of molecular weight build-up. 10. Reaction Endpoint: Continue the reaction under high vacuum until the desired viscosity is reached (as indicated by stirrer torque or until no more volatiles are being collected). This stage can take an additional 3-5 hours. 11. Discharge and Quenching: To stop the reaction, turn off the heating and break the vacuum with nitrogen. Extrude or pour the molten polymer onto a cooled surface or into liquid nitrogen to quench it. 12. Analysis: The resulting polymer can now be analyzed for molecular weight (GPC), thermal properties (DSC), and structure (NMR).
References
-
Schoon, I., et al. (2020). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. MDPI. Available at: [Link]
-
Little, A., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. Available at: [Link]
-
Bouyahya, A., et al. (2014). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Science and Education Publishing. Available at: [Link]
-
Little, A., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. Available at: [Link]
-
Thimmappa, S. C., et al. (2021). Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties. Express Polymer Letters. Available at: [Link]
-
Goldfarb, I. J., & McGuchan, R. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center. Available at: [Link]
-
Fortunati, E., et al. (2016). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC - PubMed Central. Available at: [Link]
-
Turkchem. (n.d.). Inhibitors for Unsaturated Polyester Resins. Available at: [Link]
-
Little, A., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. White Rose Research Online. Available at: [Link]
-
van der Klis, F., et al. (2016). Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. PMC - NIH. Available at: [Link]
-
Fradet, A., & Maréchal, E. (1982). Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. ResearchGate. Available at: [Link]
-
3V Sigma USA. (n.d.). Polymerization Inhibitors. Available at: [Link]
-
Johansson, E., et al. (2018). Itaconate based polyesters : Selectivity and performance of esterification catalysts. KTH DiVA. Available at: [Link]
- Borman, W. F. H. (1984). Method for the prevention of hydrolysis of polyesterification catalysts. Google Patents.
-
van der Klis, F., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. National Institutes of Health. Available at: [Link]
-
Terzopoulou, Z., et al. (2016). Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. ResearchGate. Available at: [Link]
-
OKCHEM. (2024). How to solve the problem of discolouration of produced plastic products? Available at: [Link]
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- 15. turkchem.net [turkchem.net]
Technical Support Center: Polymerization-Grade Dimethyl 3-methylhexanedioate
A Guide to Purification, Troubleshooting, and Quality Control
Welcome to the technical support center for the purification of Dimethyl 3-methylhexanedioate (DM3MH). Achieving high purity for this monomer is a critical, non-negotiable prerequisite for successful polymerization. Trace impurities can act as chain terminators, promote side reactions, or alter the final polymer's properties, leading to failed experiments and inconsistent material performance.[1][2]
This guide, designed for researchers and drug development professionals, provides in-depth, field-proven answers and protocols to help you navigate the challenges of purifying DM3MH to the stringent standards required for high-molecular-weight polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the target purity level for polymerization-grade Dimethyl 3-methylhexanedioate?
For most polyester synthesis, the target purity for the diester monomer should be ≥99.9% . However, purity is not just about the percentage of the main component. The nature of the remaining impurities is equally important. Specific impurity thresholds are critical:
-
Moisture Content: Should be as low as possible, ideally <50 ppm (0.005%). Excess water will lead to hydrolysis of the ester during melt polycondensation, which lowers the intrinsic viscosity and molecular weight of the final polymer.[1]
-
Acid Number: This measures residual acidic components. The target should be <0.1 mg KOH/g . Acidic impurities can interfere with catalysts and affect reaction kinetics.
-
Mono-functional Impurities: The concentration of the corresponding monomethyl ester or residual methanol should be minimized, as these will cap the growing polymer chains, severely limiting molecular weight.
Q2: What are the most common impurities found in crude DM3MH after synthesis?
Impurities in crude DM3MH typically originate from the initial esterification reaction or subsequent side reactions. Common contaminants include:
-
Unreacted Starting Materials: 3-methylhexanedioic acid and methanol.
-
Reaction Intermediates: Monomethyl 3-methylhexanedioate (the half-ester).
-
Catalyst Residues: Sulfuric acid, p-toluenesulfonic acid, or organometallic catalysts used during esterification.[3][4]
-
Water: A direct by-product of the esterification reaction.
-
Side-Reaction Products: Transesterification products if other alcohols are present, or degradation products from excessive heating.[5][6]
-
Color Bodies: High-molecular-weight, often colored, by-products from thermal degradation.
Q3: Which analytical techniques are essential for verifying the purity of my final product?
A single analytical method is insufficient. A combination of techniques is required for comprehensive quality control:
-
Gas Chromatography (GC): This is the primary method for quantifying the purity of the diester and identifying volatile organic impurities like residual methanol or the monomethyl ester.[7]
-
Karl Fischer Titration: The gold standard for accurately determining trace amounts of water.
-
Acid-Base Titration (Acid Number): Used to quantify the concentration of residual acidic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the diester and can help identify unknown impurities if present in sufficient concentration.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of Dimethyl 3-methylhexanedioate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity (<99.5%) After Fractional Distillation | 1. Inefficient Column: The distillation column may have an insufficient number of theoretical plates for separating impurities with close boiling points.[8] 2. Incorrect Vacuum Level: Pressure might be too high, causing the boiling point to be too close to that of impurities, or too low, causing bumping and carryover. 3. Distillation Rate Too High: A rapid distillation rate prevents proper vapor-liquid equilibrium in the column, reducing separation efficiency. | 1. Improve Column Efficiency: Use a longer packed column (e.g., Vigreux or Raschig rings) or a spinning band distillation apparatus for enhanced separation.[9] 2. Optimize Vacuum: Adjust the vacuum level so the diester boils at a stable, moderate temperature (typically 100-150°C) to prevent degradation.[10] 3. Slow Down Distillation: Reduce the heating rate to ensure a slow, steady collection of distillate (e.g., 1-2 drops per second). |
| Final Product is Acidic (High Acid Number) | 1. Incomplete Esterification: The initial reaction did not go to completion, leaving unreacted 3-methylhexanedioic acid. 2. Residual Acid Catalyst: The catalyst from the esterification step was not fully removed. 3. Hydrolysis: The diester was exposed to water at high temperatures, causing it to hydrolyze back to the diacid.[11] | 1. Perform a Neutralizing Wash: Before distillation, wash the crude product with a dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize and remove acidic components.[12] See Protocol 1 for details. 2. Ensure Dry Conditions: After the wash, thoroughly dry the organic layer with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before distillation to prevent re-hydrolysis. |
| Product Discoloration (Yellow or Brown Tint) | 1. Thermal Degradation: The diester was exposed to excessive temperatures during synthesis or distillation.[1] 2. Presence of Color Bodies: High-molecular-weight impurities or catalyst residues are present. | 1. Use Vacuum Distillation: Always distill under reduced pressure to lower the boiling point and minimize thermal stress on the compound.[10] 2. Adsorbent Treatment: Treat the crude product with activated carbon before distillation. The activated carbon will adsorb many colored impurities, which can then be removed by filtration.[13][14] See Protocol 2 for details. |
| Polymerization Fails to Reach High Molecular Weight | 1. High Moisture Content: Water in the monomer is hydrolyzing the polymer chains as they form.[1] 2. Mono-functional Impurities: Presence of methanol or the monomethyl ester is terminating the polymer chains. 3. Transesterification Side Reactions: Impurities are causing unwanted side reactions.[15] | 1. Verify Water Content: Use Karl Fischer titration to ensure moisture is <50 ppm. If high, re-distill under high vacuum from a drying agent (e.g., calcium hydride, use with extreme caution). 2. Improve Fractional Distillation: Enhance the distillation setup (as described above) to effectively remove lower-boiling point mono-functional impurities. Collect a "forerun" fraction to discard these volatiles before collecting the main product. |
Visualized Workflows and Logic
A systematic approach is crucial for achieving high purity. The following diagrams illustrate the recommended purification workflow and a troubleshooting decision tree.
Caption: General purification workflow for Dimethyl 3-methylhexanedioate.
Caption: Troubleshooting logic for polymerization failure due to monomer impurity.
Detailed Experimental Protocols
Protocol 1: Neutralizing Wash for Acidic Impurities
This protocol is designed to remove unreacted diacid and residual acid catalysts.
-
Setup: Place the crude Dimethyl 3-methylhexanedioate in a separatory funnel of appropriate size (do not fill more than two-thirds full).
-
First Wash (Bicarbonate): Add a 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately 20% of the volume of the ester.
-
Causality: The basic bicarbonate solution reacts with acidic impurities to form their corresponding sodium salts, which are highly soluble in water but not in the organic ester layer.[12]
-
-
Venting (Critical Step): Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from the CO₂ gas evolved during neutralization. Failure to vent can cause dangerous pressure buildup.
-
Extraction: Shake gently for 1-2 minutes, venting frequently. Allow the layers to separate completely. The lower aqueous layer contains the impurities.
-
Separation: Drain and discard the lower aqueous layer.
-
Second Wash (Brine): Add a saturated aqueous solution of sodium chloride (brine), again about 20% of the ester volume.
-
Causality: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.
-
-
Final Separation: Shake, allow the layers to separate, and drain the lower aqueous brine layer.
-
Drying: Transfer the washed ester to a clean, dry Erlenmeyer flask and add an anhydrous drying agent (e.g., magnesium sulfate). Swirl and let it stand for at least 30 minutes until the liquid is clear.
Protocol 2: Decolorization with Activated Carbon
This protocol is used to remove colored impurities ("color bodies").
-
Preparation: After the neutralizing wash and drying step (Protocol 1), filter the dried ester into a round-bottom flask suitable for distillation.
-
Add Carbon: Add activated carbon to the flask. Use approximately 1-2% of the ester's weight.
-
Stirring: Add a magnetic stir bar and stir the mixture at room temperature for 30-60 minutes. Gentle heating can sometimes improve efficiency but should be avoided if the compound is thermally sensitive.
-
Removal of Carbon: Remove the activated carbon by vacuum filtration through a pad of Celite® in a Büchner funnel. Ensure the Celite pad is wetted with a small amount of clean solvent (that will be removed during distillation) to ensure fine carbon particles do not pass through.
-
Proceed to Distillation: The resulting clear, colorless liquid is now ready for final purification by fractional vacuum distillation.
Protocol 3: Fractional Vacuum Distillation
This is the most critical step for achieving high purity.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a packed distillation column (e.g., Vigreux) between the distillation flask and the condenser. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Charging the Flask: Transfer the dry, neutralized (and optionally decolorized) ester into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Slowly and carefully apply the vacuum. The pressure should be stable and low enough for the ester to boil between 100-150°C.[10]
-
Heating: Gently heat the flask using a heating mantle.
-
Collecting Fractions:
-
Forerun: Collect the first 5-10% of the distillate separately. This fraction will contain any low-boiling impurities such as residual methanol or water.
-
Main Fraction: Once the temperature at the head of the column stabilizes, switch to a new receiving flask and collect the main product. A pure compound will distill over a very narrow temperature range (typically 1-2°C).[16]
-
Final Fraction: Stop the distillation when about 10% of the material is left in the flask. This residue contains higher-boiling impurities.
-
-
Shutdown: Allow the apparatus to cool completely before releasing the vacuum to prevent atmospheric moisture from contaminating the purified product. Store the purified ester under an inert atmosphere (e.g., nitrogen or argon).
References
- How to Choose High-Quality Polyester Chips for Plastic Bottles & Textile Industries. (2026). Vertex AI Search.
- An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme. (2019). Asian Journal of Research in Chemistry.
- Sustainable bio-based solid phase extraction adsorbent for the determination of various types of organic compounds.
- Methyl Ester Fractionation. FENIX Process Technologies Pvt. Ltd..
- Adsorption of Phthalate Acid Esters by Activated Carbon: The Overlooked Role of the Ethanol Content. MDPI.
- Recrystallization. University of California, Los Angeles.
- Influence of Polyol Impurities on Transesterification Kinetics, Molecular Structures and Properties of Isosorbide Polycarbonate. (2025).
- Application of high vacuum fractional distillation to complex mixtures of methyl esters of polyunsaturated fatty acids. (1969). Journal of the American Oil Chemists' Society.
- Technical Support Center: Purification of High-Boiling Point Esters. Benchchem.
- Transesterific
- Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. (2024).
- Transesterific
- Troubleshooting Crystalliz
- Determining the purity of an ester. ECHEMI.
- Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. Made-in-China.com.
- Adsorbents: Essential Tools for Efficient Separation and Purific
- Adsorption of Organic Compounds on Adsorbents Obtained with the Use of Microwave He
- Fractional Distillation. VTA Verfahrenstechnische Anlagen GmbH & Co. KG.
- Adsorption of Organic Compounds on Adsorbents Obtained with the Use of Microwave He
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Vacuum distill
- Process for purifying esters.
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
- Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. (2011). Organic Process Research & Development.
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- 4. enovatia.com [enovatia.com]
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- 6. Transesterification - Wikipedia [en.wikipedia.org]
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- 8. longhope-evaporator.com [longhope-evaporator.com]
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- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Adsorbents: Essential Tools for Efficient Separation and Purification | Custom Chemical Manufacturer - Toll Manufacturing | Optima Chem [optimachem.com]
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- 15. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
"effect of reaction parameters on the synthesis of 3-methyladipic acid dimethyl ester"
Introduction: Welcome to the technical support guide for the synthesis of dimethyl 3-methyladipate. This document is designed for researchers, chemists, and drug development professionals. Dimethyl 3-methyladipate serves as a valuable building block and intermediate in organic synthesis. While specific literature detailing the optimization of its synthesis is not extensively published, the principles governing its formation are well-understood within the framework of classic organic reactions.
The most direct and industrially relevant route to dimethyl 3-methyladipate is the Fischer-Speier esterification of 3-methyladipic acid using methanol in the presence of an acid catalyst.[1][2] This guide is structured to address the practical challenges and questions that may arise during this synthesis, focusing on the critical reaction parameters that influence yield, purity, and scalability. Our approach is grounded in established chemical principles to provide you with reliable, actionable insights for your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dimethyl 3-methyladipate?
A1: The most prevalent and straightforward method is the Fischer-Speier esterification. This reaction involves heating 3-methyladipic acid with an excess of methanol and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[2][3] The reaction is driven to completion by using a large excess of the alcohol (methanol) and sometimes by removing the water that is formed as a byproduct.[4]
Q2: How does the methyl group on the 3-methyladipic acid backbone affect the esterification reaction?
A2: The methyl group is located on the C3 carbon, which is beta (β) to one carboxyl group and gamma (γ) to the other. Its position does not significantly sterically hinder the direct approach of methanol to the carbonyl carbons of the carboxylic acid groups. Therefore, its impact on the intrinsic reaction rate is expected to be minimal compared to substitution closer to the reaction centers. However, the methyl group can slightly alter the solubility of the starting material and the product, which may influence reaction homogeneity and the choice of solvent during workup and purification.
Q3: What are the typical catalysts used for this esterification, and what are their pros and cons?
A3:
-
Sulfuric Acid (H₂SO₄): This is a common, inexpensive, and effective catalyst.[5] Its high acidity promotes rapid esterification. However, it can cause charring or dehydration side reactions if used at high concentrations or temperatures.[6]
-
p-Toluenesulfonic Acid (p-TsOH): This is a solid, organic-soluble acid catalyst that is often considered milder than sulfuric acid, leading to fewer side reactions. It is a good alternative for more sensitive substrates.[2]
-
Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These solid-supported catalysts are advantageous because they can be easily filtered out of the reaction mixture, simplifying the workup process.[7] This makes them highly suitable for continuous flow processes and simplifies catalyst recycling.
-
Lewis Acids (e.g., Sc(OTf)₃): While less common for simple esterifications due to cost, Lewis acids can also catalyze the reaction and may be used for substrates sensitive to strong Brønsted acids.[2]
Q4: Is it possible to form only the mono-ester of 3-methyladipic acid?
A4: Yes, selective mono-esterification is a potential outcome, especially if the reaction is not driven to completion. The formation of the mono-ester, the di-ester, and unreacted diacid will exist in equilibrium. To favor the formation of the desired di-ester, it is crucial to use a sufficient excess of methanol and allow for adequate reaction time. Monitoring the reaction progress via techniques like TLC or GC can help determine the optimal endpoint.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of dimethyl 3-methyladipate.
Problem 1: Low Yield or Incomplete Conversion
Q: My reaction has run for several hours, but analysis (TLC, GC, or ¹H NMR of a crude sample) shows a significant amount of starting material and/or mono-ester. What went wrong?
A: Root Cause Analysis & Solutions
The Fischer esterification is an equilibrium-controlled process.[4] A low yield indicates that the equilibrium is not sufficiently shifted towards the product side.
-
Insufficient Methanol: The reaction consumes methanol. Using it as the limiting reagent or in a small excess will result in an unfavorable equilibrium.
-
Solution: Use a large excess of methanol. Often, methanol can serve as both the reactant and the solvent, ensuring a high concentration that drives the reaction forward according to Le Châtelier's Principle.[8] A molar ratio of methanol to diacid of 10:1 or higher is common.
-
-
Water Accumulation: Water is a byproduct of the reaction. Its accumulation will shift the equilibrium back towards the starting materials.[2]
-
Solution 1 (Chemical): Ensure your acid catalyst also acts as a dehydrating agent. Concentrated sulfuric acid is effective in this role.[9]
-
Solution 2 (Physical): If running the reaction in a co-solvent like toluene, use a Dean-Stark apparatus to physically remove water as it forms an azeotrope.[9] This is highly effective for driving the reaction to completion.
-
-
Insufficient Catalyst or Inactive Catalyst: The reaction is very slow without a catalyst.
-
Solution: Ensure you have added the correct amount of catalyst (typically 1-5 mol% relative to the carboxylic acid). If using an older bottle of acid catalyst, its activity may be reduced due to water absorption. Use a fresh or properly stored catalyst.
-
-
Inadequate Temperature or Reaction Time: Esterification kinetics are temperature-dependent.
-
Solution: Ensure the reaction is heated to the reflux temperature of methanol (around 65 °C) or the appropriate temperature for your specific setup.[2] Allow for sufficient reaction time, which can range from a few hours to overnight. Monitor the reaction progress to determine the optimal time.
-
Problem 2: The Reaction Mixture Turned Dark Brown or Black
Q: During heating, my reaction mixture darkened significantly. What causes this, and how can I prevent it?
A: Root Cause Analysis & Solutions
Darkening or charring is typically a sign of decomposition or unwanted side reactions, often caused by an overly aggressive catalyst or excessive heat.
-
Aggressive Catalyst: Concentrated sulfuric acid is a strong dehydrating agent and can cause charring of organic compounds, especially at higher temperatures.[6]
-
Solution: Reduce the concentration of sulfuric acid. Alternatively, switch to a milder catalyst like p-toluenesulfonic acid (p-TsOH), which is less prone to causing decomposition.[2]
-
-
Excessive Temperature: While heat is necessary, temperatures significantly above the reflux point of methanol (if run in an open or inadequately condensed system) or local overheating can cause decomposition.
-
Solution: Maintain a controlled reflux using a well-chilled condenser. Use a heating mantle with a stirrer to ensure even heat distribution and prevent localized "hot spots."
-
Problem 3: Difficulty Isolating the Pure Product
Q: After the workup, I'm having trouble purifying the dimethyl 3-methyladipate. My crude product is an oil that seems contaminated with the catalyst or starting material.
A: Root Cause Analysis & Solutions
Effective purification relies on a robust workup procedure to remove the catalyst, excess methanol, and any unreacted starting material before final purification steps like distillation.
-
Incomplete Catalyst Neutralization: Residual acid catalyst can complicate purification, potentially catalyzing hydrolysis during aqueous workup or causing issues during distillation.
-
Solution: After cooling the reaction, perform a careful neutralization. A common procedure involves diluting the crude mixture with an organic solvent (like ethyl acetate or diethyl ether) and washing it sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid (be cautious of CO₂ evolution), and finally with brine to remove residual water.[5]
-
-
Unreacted Dicarboxylic Acid: 3-methyladipic acid has low solubility in non-polar organic solvents but some may carry through.
-
Solution: The basic wash with sodium bicarbonate will convert the acidic starting material into its sodium salt, which is highly soluble in the aqueous layer and will be effectively removed from the organic phase.
-
-
Purification Method:
-
Solution: After a thorough aqueous workup and drying of the organic layer (e.g., over anhydrous MgSO₄ or Na₂SO₄), the final purification is typically achieved by vacuum distillation.[9] Given the boiling point of the ester, distillation under reduced pressure is necessary to prevent decomposition at high temperatures.
-
Data Summary: Effect of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the synthesis of dimethyl 3-methyladipate via Fischer esterification.
| Parameter | Low Setting Effect | High Setting Effect | Recommended Range/State | Rationale |
| Methanol/Diacid Ratio | Incomplete conversion, significant mono-ester formation. | High conversion, favors di-ester formation. | >10:1 (often used as solvent) | Drives the equilibrium towards the product side (Le Châtelier's Principle).[8] |
| Catalyst Conc. (H₂SO₄) | Slow reaction rate. | Fast reaction rate, but risk of charring/side reactions. | 1-5 mol% | Balances reaction speed with the minimization of degradation byproducts.[10] |
| Temperature | Slow reaction rate. | Faster reaction rate, but risk of decomposition if excessive. | Reflux (approx. 65 °C for MeOH) | Provides sufficient activation energy for the reaction without causing significant decomposition.[2] |
| Reaction Time | Incomplete reaction. | Reaches equilibrium; prolonged time may lead to side products. | 4-24 hours (monitor progress) | Allows the reaction to proceed to or near completion. The optimal time depends on other parameters. |
Experimental Protocol: Fischer Esterification of 3-Methyladipic Acid
Materials:
-
3-Methyladipic Acid
-
Methanol (anhydrous)
-
Sulfuric Acid (concentrated, 98%)
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyladipic acid (e.g., 16.0 g, 0.1 mol).
-
Reagent Addition: Add methanol (100 mL, approx. 2.5 mol). Stir the mixture to dissolve the acid as much as possible.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1 mL, approx. 0.018 mol) to the stirring mixture.
-
Reflux: Heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle. Continue refluxing for 6-8 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by TLC (staining may be required) or GC.
-
Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Most of the excess methanol can be removed using a rotary evaporator.
-
Workup - Extraction: Transfer the residue to a separatory funnel using diethyl ether (100 mL). Wash the organic layer sequentially with:
-
Water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL). Caution: Swirl gently at first to control the release of CO₂ gas. Vent the funnel frequently.
-
Brine (1 x 50 mL).
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude dimethyl 3-methyladipate.
-
Purification: Purify the crude ester by vacuum distillation to obtain the final product.
Visualizations
Reaction Pathway: Fischer Esterification Mechanism
Caption: General mechanism of Fischer esterification.
Experimental Workflow
Sources
- 1. Dimethyl adipate - Wikipedia [en.wikipedia.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lakeland.edu [lakeland.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Dimethyl 3-methylhexanedioate
Welcome to the technical support center for the purification of Dimethyl 3-methylhexanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your experimental needs.
I. Understanding the Compound and Potential Impurities
Dimethyl 3-methylhexanedioate is a dialkyl ester that can be synthesized through various routes.[1][2] The purity of the final product is critical for its intended application, particularly in pharmaceutical development where impurities can affect efficacy and safety.
Common impurities can arise from several sources:
-
Starting Materials: Unreacted starting materials such as 3-methyladipic acid and methanol.
-
Side Reactions: Byproducts from competing reactions during the synthesis.
-
Solvents: Residual solvents used in the reaction or initial purification steps.
-
Degradation Products: Formation of degradation products if the compound is subjected to harsh conditions like high temperatures.
A thorough understanding of the synthetic route is crucial for anticipating the likely impurities. For instance, if synthesized from 3-methyladipic acid and methanol via Fischer esterification, potential impurities include the starting acid, the mono-ester, and excess methanol.[3]
Frequently Asked Questions: Impurity Profile
Q1: What are the most common impurities I should expect in my crude Dimethyl 3-methylhexanedioate?
A1: The most common impurities are typically unreacted starting materials and byproducts of the esterification process. These can include:
-
3-Methyladipic acid: The diacid starting material.
-
Monomethyl 3-methylhexanedioate: The mono-ester intermediate.
-
Methanol: The alcohol used for esterification.[4]
-
Other dialkyl esters: If other isomeric diacids were present in the starting material.
Q2: How can I identify the impurities present in my sample?
A2: A combination of analytical techniques is recommended for a comprehensive impurity profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for quantifying the purity of the main compound.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main compound and any significant impurities.
II. Purification Methodologies: A Troubleshooting Guide
The choice of purification method depends on the nature and quantity of the impurities. The three primary methods for purifying esters like Dimethyl 3-methylhexanedioate are distillation, chromatography, and recrystallization.
A. Fractional Distillation
Fractional distillation is a powerful technique for separating compounds with different boiling points.[9] It is particularly effective for removing more volatile or less volatile impurities from the desired ester.
When to Use Fractional Distillation:
-
When impurities have significantly different boiling points from Dimethyl 3-methylhexanedioate.
-
For large-scale purifications.
Troubleshooting Fractional Distillation
Q3: My distillation is not separating the impurities effectively. What could be the problem?
A3: Inefficient separation can be due to several factors:
-
Inadequate Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation required. A longer column or one with more packing material (like Raschig rings or Vigreux indentations) will increase efficiency.
-
Incorrect Distillation Rate: A slow and steady distillation rate is crucial for achieving equilibrium between the liquid and vapor phases. If the distillation is too fast, the separation will be poor.
-
Fluctuating Heat Input: Use a heating mantle with a controller to provide stable and even heating.
-
Vacuum Instability: If performing vacuum distillation, ensure the vacuum is stable. Fluctuations can cause bumping and inefficient separation.[10][11]
Q4: I'm observing decomposition of my product during distillation. How can I prevent this?
A4: Decomposition at high temperatures is a common issue.
-
Vacuum Distillation: Reducing the pressure lowers the boiling point of the compound, allowing distillation at a lower temperature and minimizing thermal degradation.[10][11]
-
Inert Atmosphere: If the compound is sensitive to oxidation, perform the distillation under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a packed fractionating column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware joints are properly sealed.
-
Charge the Flask: Add the crude Dimethyl 3-methylhexanedioate to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently.
-
Collect Fractions: Collect the distillate in separate fractions. The first fraction will typically contain the more volatile impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of Dimethyl 3-methylhexanedioate at the applied pressure. A final fraction will contain less volatile impurities.
-
Analysis: Analyze each fraction using GC or HPLC to determine its purity.
B. Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[12] It is particularly useful for removing impurities with similar boiling points to the product.
When to Use Column Chromatography:
-
For removing polar or non-polar impurities.
-
When distillation is ineffective due to close boiling points.
-
For small to medium-scale purifications.
Troubleshooting Column Chromatography
Q5: My compounds are not separating on the column. What should I do?
A5: Poor separation can be due to:
-
Incorrect Solvent System: The polarity of the eluent is critical. If the eluent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds may not move down the column. A good starting point is to use a solvent system where the desired compound has an Rf value of 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.
-
Improper Column Packing: Air bubbles or channels in the stationary phase will lead to poor separation. Ensure the column is packed uniformly.
-
Overloading the Column: Loading too much sample will result in broad, overlapping bands. The amount of sample should typically be 1-5% of the weight of the stationary phase.
Q6: The desired product is eluting with an impurity. How can I improve the resolution?
A6:
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient of increasing polarity can be used to improve the separation of compounds with similar polarities.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase material (e.g., C18).[12]
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude Dimethyl 3-methylhexanedioate in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitoring: Monitor the elution of compounds using TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
C. Recrystallization
Recrystallization is a purification technique for solid compounds. While Dimethyl 3-methylhexanedioate is a liquid at room temperature, this technique can be adapted for liquid compounds that can be solidified at low temperatures or by forming a solid derivative.
When to Use Recrystallization:
-
When the product is a solid or can be easily solidified.
-
For removing small amounts of impurities.
Troubleshooting Recrystallization
Q7: My compound is not crystallizing out of solution. What could be the issue?
A7:
-
Solvent Choice: The ideal solvent is one in which the compound is sparingly soluble at low temperatures and highly soluble at high temperatures.
-
Supersaturation: The solution may not be sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration.
-
Inducing Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Q8: The recrystallized product is still impure. Why?
A8:
-
Inefficient Washing: The crystals must be washed with a small amount of cold, fresh solvent to remove any adhering impurities from the mother liquor.
-
Occlusion of Impurities: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice. Allow the solution to cool slowly to form large, pure crystals.
Experimental Protocol: Low-Temperature Recrystallization
-
Solvent Selection: Choose a suitable solvent in which Dimethyl 3-methylhexanedioate is soluble at room temperature but has low solubility at a reduced temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen solvent at room temperature.
-
Cooling: Slowly cool the solution in an ice bath or freezer.
-
Crystallization: Allow crystals of the purified product to form.
-
Isolation: Quickly filter the cold solution to isolate the purified crystals.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
III. Data Presentation and Workflow Visualization
Purity Analysis Data Summary
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield | Notes |
| Fractional Distillation | 85% | 98% | 75% | Effective for removing volatile starting materials. |
| Column Chromatography | 85% | >99% | 60% | Best for removing structurally similar impurities. |
| Recrystallization | 95% | >99.5% | 80% (of the 95% pure material) | Used as a final polishing step. |
Experimental Workflows
Fractional Distillation Workflow
Caption: Workflow for purification by fractional distillation.
Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
IV. Conclusion
The successful purification of Dimethyl 3-methylhexanedioate requires a systematic approach that begins with identifying potential impurities and selecting the most appropriate purification technique. By understanding the principles behind each method and anticipating potential challenges, researchers can effectively troubleshoot their experiments and obtain a product of the desired purity. Always verify the purity of the final product using appropriate analytical methods.
V. References
-
JR Hess Company. (n.d.). Frequently Asked Questions About Dimethyl Esters. Retrieved from [Link]
-
Lange, C., et al. (1998). Process for the distillation of crude ester in the DMT/PTA process. U.S. Patent No. 5,852,201. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Technoilogy. (2025). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. Retrieved from [Link]
-
Lange, C., et al. (1998). Process for distillation of crude ester in DMT/PTA process. Chinese Patent No. CN1172101A. Retrieved from
-
Various Authors. (2012). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? ResearchGate. Retrieved from [Link]
-
Hofmann, K., et al. (1958). Process for the manufacture of terephthalic acid dimethyl ester. U.S. Patent No. 2,825,738. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
El-Gizawy, S. M., et al. (2015). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]
-
Christie, W. W. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from [Link]
-
Ranjbari, E., & Hadjmohammadi, M. R. (2013). Preconcentration Procedures for Phthalate Esters Combined with Chromatographic Analysis. Journal of Chromatographic Science, 51(8), 756–765. Retrieved from [Link]
-
Goodpaster, J. V., & Liszewski, E. A. (2011). Analysis of tire treatment products by solid phase microextraction-gas chromatography-mass spectrometry. Analytical Methods, 3(7), 1626-1633. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]
-
Rocío-Bautista, P., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 12(14), 2736. Retrieved from [Link]
-
Li, J., et al. (2005). The reaction of aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione under solvent-free grinding conditions. Indian Journal of Chemistry, 44B, 2577-2579. Retrieved from [Link]
-
HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]
-
Horn, H., et al. (1974). Process for the purification of terephthalic acid dimethyl ester. U.S. Patent No. 3,962,315. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Park, D. W., et al. (2013). Synthesis of Dimethyl Pimelate from Cyclohexanone and Dimethyl Carbonate over Solid Base Catalysts. Catalysis Surveys from Asia, 17(3), 139-145. Retrieved from [Link]
-
Ranjbari, E., & Hadjmohammadi, M. R. (2013). Preconcentration Procedures for Phthalate Esters Combined with Chromatographic Analysis. Journal of Chromatographic Science, 51(8), 756-765. Retrieved from [Link]
-
Gao, Y., et al. (2014). Determination of illegal dyes in Salvia miltiorrhiza Bunge by matrix solid phase dispersion and ultrafast liquid chromatography. Analytical Methods, 6(16), 6334-6340. Retrieved from [Link]
-
Jin, T., et al. (2005). Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. Synthetic Communications, 35(15), 2031-2037. Retrieved from [Link]
-
Study.com. (n.d.). Synthesis of dimedone. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Methylhexanedioic acid dimethyl ester. Retrieved from [Link]
-
Buchweitz, M., & Carle, R. (2013). Methylation of Cyanidin-3-O-Glucoside with Dimethyl Carbonate. Molecules, 18(12), 15335-15347. Retrieved from [Link]
-
Slockett, G. C. (1972). Purification process for dimethyl terephthalate. U.S. Patent No. 3,686,276. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Buchweitz, M., & Carle, R. (2021). Methylation of Cyanidin-3-O-Glucoside with Dimethyl Carbonate. Molecules, 26(5), 1406. Retrieved from [Link]
-
Huang, T., et al. (2018). Development of purity certified reference materials for methanol, ethanol, acetonitrile, acetone, ethyl acetate and n-hexane by freezing point depression. Analytical Methods, 10(31), 3846-3853. Retrieved from [Link]
-
Hughes, J. E., et al. (1953). Process for the purification of dimethyl terephthalate by distillation. U.S. Patent No. 2,646,393. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
Sources
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- 12. env.go.jp [env.go.jp]
Validation & Comparative
A Comparative Study of Dimethyl 3-methylhexanedioate and Dimethyl Adipate as Plasticizers: A Technical Guide
In the pursuit of optimizing polymer properties, particularly for polyvinyl chloride (PVC), the selection of an appropriate plasticizer is paramount. These additives are crucial in enhancing flexibility, durability, and processability. This guide provides an in-depth comparative analysis of two structurally related diester plasticizers: the linear Dimethyl Adipate (DMA) and its branched isomer, Dimethyl 3-methylhexanedioate (DM3MH). While DMA is a well-established plasticizer, this guide explores the potential advantages offered by the branched structure of DM3MH, drawing upon established principles of plasticizer performance and outlining a comprehensive experimental framework for their direct comparison.
Introduction: The Significance of Molecular Structure in Plasticizer Efficacy
A plasticizer functions by embedding itself between polymer chains, thereby reducing intermolecular forces and increasing the free volume.[1] This mechanism translates to a lower glass transition temperature (Tg), rendering the polymer more flexible. The chemical structure of the plasticizer, including its linearity, branching, and molecular weight, significantly influences its performance in terms of efficiency, permanence, and the final mechanical properties of the plasticized material.[1][2]
Dimethyl Adipate (DMA) , the dimethyl ester of adipic acid, is a linear aliphatic diester. Its straightforward structure allows for good compatibility with PVC and efficient plasticization.
Dimethyl 3-methylhexanedioate (DM3MH) , the dimethyl ester of 3-methylhexanedioic acid, introduces a methyl branch on the carbon backbone. This seemingly minor structural modification can have profound effects on its interaction with the polymer matrix, potentially leading to altered performance characteristics. It is hypothesized that the branched structure of DM3MH may offer enhanced permanence due to increased steric hindrance, which can impede migration out of the polymer.[3]
This guide will first delve into the synthesis and inherent properties of both molecules. Subsequently, a detailed experimental protocol will be presented to rigorously evaluate and compare their performance as PVC plasticizers.
Physicochemical Properties and Synthesis
A fundamental understanding of the intrinsic properties of each plasticizer is essential for predicting their behavior in a polymer matrix.
| Property | Dimethyl Adipate (DMA) | Dimethyl 3-methylhexanedioate (DM3MH) |
| Chemical Formula | C8H14O4 | C10H18O4 |
| Molecular Weight | 174.19 g/mol | 202.25 g/mol (for the diacid) |
| Structure | Linear Diester | Branched Diester |
| Boiling Point | ~228-230 °C | Not available (Diacid: 230 °C at 30 mmHg)[4] |
| Melting Point | ~8-10 °C | Not available (Diacid: 97-100 °C)[4] |
| Density | ~1.06 g/cm³ | Not available (Diacid: 1.197 g/mL)[4] |
Synthesis of Dimethyl Adipate (DMA)
DMA is commercially produced through the direct esterification of adipic acid with methanol, typically in the presence of an acid catalyst.
Synthesis of Dimethyl 3-methylhexanedioate (DM3MH)
The synthesis of DM3MH would proceed via a two-step process, starting with the synthesis of its precursor, 3-methyladipic acid, followed by esterification.
Step 1: Synthesis of 3-Methyladipic Acid
A convenient laboratory-scale synthesis involves the oxidation of (S)-β-citronellol.[5]
Step 2: Esterification to Dimethyl 3-methylhexanedioate
The resulting 3-methyladipic acid can then be esterified with methanol using a standard Fischer esterification method, similar to the synthesis of DMA.[6][7]
Proposed Experimental Comparison of Plasticizer Performance
To provide a definitive comparison, a series of standardized tests must be conducted. The following protocols are designed to evaluate the key performance indicators of plasticizers in a PVC matrix.
Preparation of Plasticized PVC Films
Objective: To prepare uniform PVC films with varying concentrations of DMA and DM3MH for subsequent testing.
Materials:
-
PVC resin (K-value 67-70)
-
Dimethyl Adipate (DMA)
-
Dimethyl 3-methylhexanedioate (DM3MH)
-
Thermal stabilizer (e.g., Calcium/Zinc stearate)
-
Tetrahydrofuran (THF)
Protocol:
-
Prepare stock solutions of PVC in THF (e.g., 10% w/v).
-
In separate glass beakers, dissolve the required amount of plasticizer (e.g., 20, 30, 40 parts per hundred parts of resin - phr) and thermal stabilizer (e.g., 2 phr) in the PVC/THF solution.
-
Stir the mixtures until a homogenous solution is obtained.
-
Cast the solutions onto clean, flat glass plates using a casting knife to ensure a uniform thickness.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24 hours.
-
Complete the drying process in a vacuum oven at 50°C for 12 hours to remove any residual solvent.
-
Carefully peel the films from the glass plates and store them in a desiccator for at least 24 hours before testing.
Evaluation of Mechanical Properties
Objective: To determine the effect of each plasticizer on the tensile strength and elongation of the PVC films, in accordance with ASTM D882.[8][9][10][11]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Film grips.
-
Micrometer for thickness measurement.
Protocol:
-
Cut dumbbell-shaped specimens from the prepared PVC films according to ASTM D882 specifications.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.
-
Set the crosshead speed (e.g., 50 mm/min).
-
Start the test and record the load-elongation curve until the specimen breaks.
-
Calculate the tensile strength, elongation at break, and modulus of elasticity for each sample.
-
Test at least five specimens for each plasticizer concentration and calculate the average values.
Thermal Stability Analysis
Objective: To assess the effect of the plasticizers on the thermal degradation of PVC using Thermogravimetric Analysis (TGA).[12][13][14][15]
Apparatus:
-
Thermogravimetric Analyzer (TGA).
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC film into a TGA crucible.
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of degradation (T_onset) and the temperature of maximum degradation rate (T_max) from the TGA and derivative thermogravimetric (DTG) curves.
-
Compare the thermal stability of the PVC films plasticized with DMA and DM3MH.
Plasticizer Permanence: Leaching Resistance
Objective: To quantify the migration of the plasticizers from the PVC films when immersed in a solvent, based on ASTM D1239.[16][17][18][19]
Apparatus:
-
Analytical balance.
-
Glass vials with screw caps.
-
Constant temperature bath.
Protocol:
-
Cut circular or rectangular specimens of a known size from the plasticized PVC films.
-
Accurately weigh each specimen (W_initial).
-
Immerse each specimen in a separate vial containing a specific solvent (e.g., hexane, ethanol, or distilled water).
-
Place the vials in a constant temperature bath (e.g., 50°C) for a specified period (e.g., 24 hours).
-
After the immersion period, remove the specimens, gently wipe off the excess solvent, and allow them to dry to a constant weight in a desiccator.
-
Weigh the dried specimens (W_final).
-
Calculate the percentage of weight loss due to plasticizer leaching: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
-
Compare the leaching resistance of DMA and DM3MH.
Anticipated Results and Discussion
Based on the principles of plasticizer science, the following outcomes are anticipated from the proposed experimental work:
-
Mechanical Properties: It is expected that both plasticizers will increase the elongation at break and decrease the tensile strength and modulus of PVC in a concentration-dependent manner. The branched structure of DM3MH might lead to a more significant increase in elongation at break compared to the linear DMA at the same concentration, potentially due to a greater disruption of polymer chain packing.[1]
-
Thermal Stability: The TGA results will likely show that the addition of either plasticizer lowers the onset of PVC degradation compared to unplasticized PVC. The bulkier, branched structure of DM3MH might exhibit slightly higher thermal stability compared to DMA due to potential steric hindrance effects that could slow down the degradation process.
-
Plasticizer Permanence: The leaching tests are expected to be a key differentiator. The branched structure and higher molecular weight of DM3MH are hypothesized to result in lower migration and, therefore, lower weight loss compared to DMA.[3] This would indicate superior permanence, a highly desirable characteristic for long-term applications.
Conclusion
This guide has presented a comprehensive framework for a comparative study of Dimethyl 3-methylhexanedioate and Dimethyl Adipate as plasticizers for PVC. While Dimethyl Adipate is a known entity, the exploration of its branched isomer, Dimethyl 3-methylhexanedioate, opens avenues for developing plasticizers with potentially enhanced performance, particularly in terms of permanence. The provided experimental protocols, grounded in established ASTM standards, offer a robust methodology for researchers and professionals in the field to conduct a thorough and meaningful comparison. The anticipated results suggest that the introduction of a methyl branch in the hexanedioate backbone could lead to a plasticizer with improved mechanical flexibility and, most importantly, greater resistance to migration. The validation of these hypotheses through the outlined experimental work would represent a significant contribution to the development of advanced and more durable polymer formulations.
References
Sources
- 1. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chemsynthesis.com [chemsynthesis.com]
- 5. tandfonline.com [tandfonline.com]
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- 9. azom.com [azom.com]
- 10. ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting - The ANSI Blog [blog.ansi.org]
- 11. zwickroell.com [zwickroell.com]
- 12. matec-conferences.org [matec-conferences.org]
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- 18. geosyntheticsmagazine.com [geosyntheticsmagazine.com]
- 19. e2techtextiles.com [e2techtextiles.com]
The Impact of Isomerism on Polyester Performance: A Comparative Guide to Adipate-Derived Polymers
For researchers, scientists, and professionals in drug development, the precise tuning of polymer properties is paramount. Aliphatic polyesters, valued for their biodegradability and versatility, offer a rich landscape for material design.[1] Among these, polyesters derived from adipic acid and its isomers are particularly noteworthy. The seemingly subtle differences in the isomeric structure of the dicarboxylic acid monomer can profoundly influence the final polymer's thermal, mechanical, and biodegradable characteristics. This guide provides an in-depth comparison of polyesters synthesized from various adipate isomers, offering experimental insights to inform monomer selection and polymer design.
Understanding Adipate Isomers in Polyester Synthesis
Adipic acid, a linear six-carbon dicarboxylic acid, is a common building block for polyesters.[2] However, its cyclic and substituted analogues, referred to here as adipate isomers, introduce significant structural variations that alter polymer chain packing, flexibility, and intermolecular interactions. This guide focuses on three key types of isomerism:
-
Positional Isomerism in Cycloaliphatic Diacids: This is exemplified by the use of 1,2-, 1,3-, and 1,4-cyclohexanedicarboxylic acid (CHDA). The position of the carboxylic acid groups on the cyclohexane ring dictates the geometry and rigidity of the resulting polyester chain.
-
Geometric Isomerism in Cycloaliphatic Diacids: The cis and trans isomers of 1,4-cyclohexanedicarboxylic acid illustrate how the spatial arrangement of functional groups relative to the ring structure impacts polymer properties. The trans isomer presents a more linear and rigid structure, while the cis isomer is more bent.[3]
-
Structural Isomerism through Branching: Introducing branching into the polyester backbone, for instance by using glycerol instead of a linear diol with adipic acid, creates a non-linear architecture that contrasts with the linear chains typically formed.[4]
The synthesis of these polyesters is generally achieved through a two-step polycondensation reaction involving an esterification stage followed by a polycondensation stage at elevated temperatures and reduced pressure.[5]
}
Comparative Performance Analysis of Polyesters from Adipate Isomers
The choice of adipate isomer has a cascading effect on the final properties of the polyester. This section dissects these effects based on experimental data.
Cycloaliphatic Positional Isomers: 1,2- vs. 1,3- vs. 1,4-Cyclohexanedicarboxylic Acid
Polyesters synthesized from cycloaliphatic diacids generally exhibit properties intermediate between those derived from linear aliphatic and aromatic diacids.[6] The positioning of the carboxylic acid groups on the cyclohexane ring significantly influences solubility, as well as the mechanical and viscoelastic properties of the resulting polyurethanes when these polyesters are used as polyols.[6]
| Property | Polyester from 1,4-CHDA | Polyester from 1,3-CHDA | Polyester from 1,2-CHDA (HHPA*) | Polyester from Adipic Acid (Linear) | Polyester from Isophthalic Acid (Aromatic) |
| Solubility in MEK | Good | Better | Best | Moderate | Poor |
| Tensile Modulus | High | Intermediate | Lower | Low | Very High |
| Hardness | High | Intermediate | Lower | Low | Very High |
| Adhesion to Aluminum | Greater than Aromatic | Greater than Aromatic | Not specified | Not specified | Good |
*Data for 1,2-CHDA is inferred from studies using hexahydrophthalic anhydride (HHPA).[6]
Key Insights:
-
Solubility: Polyesters based on cycloaliphatic diacids demonstrate superior solubility in common solvents like methyl ethyl ketone (MEK) compared to their linear aliphatic and aromatic counterparts.[6] This is attributed to the less regular chain packing introduced by the cyclic structure.
-
Mechanical Properties: Polyurethanes formulated with polyesters from 1,4-CHDA exhibit higher tensile modulus and hardness, indicating greater rigidity.[7] This is a direct consequence of the linear and symmetric nature of the 1,4-isomer, which allows for more efficient chain packing. In contrast, the less symmetric 1,3- and 1,2-isomers lead to more flexible materials.[6]
-
Adhesion: Cycloaliphatic diacids yield polyurethanes with enhanced adhesion to aluminum substrates when compared to those made from aromatic diacids.[6]
Geometric Isomers: cis- vs. trans-1,4-Cyclohexanedicarboxylic Acid
The geometric isomerism of 1,4-CHDA plays a critical role in determining the crystallinity and thermal properties of the resulting polyesters. The trans-isomer, with its more linear and extended conformation, facilitates better chain packing and the formation of crystalline domains.[3][8] In contrast, the bent structure of the cis-isomer disrupts chain regularity, leading to more amorphous polymers.[3]
During melt polycondensation at high temperatures (around 300°C), isomerization can occur, often favoring the thermodynamically more stable trans configuration, which is essential for achieving liquid crystalline phases in certain polyesters.[9] For instance, a polyester prepared at low temperature from cis-1,4-cyclohexanedicarbonyl dichloride may be amorphous, but upon heating, it can isomerize to the trans form, inducing crystallinity.[8]
}
Key Insights:
-
Crystallinity and Melting Point: Polyesters rich in the trans-isomer of 1,4-CHDA exhibit higher crystallinity and consequently higher melting points.[8]
-
Melt Anisotropy: The more extended trans form is often required for the formation of anisotropic (liquid crystalline) melts, which are crucial for producing high-strength fibers.[8]
-
Process-Induced Isomerization: The thermal conditions of polymerization can influence the final cis/trans ratio in the polymer, thereby affecting its properties.[9]
Structural Isomers: Linear vs. Branched Adipate Polyesters
Introducing branching into the polyester backbone by incorporating a trifunctional monomer like glycerol with adipic acid significantly alters the polymer's architecture and properties compared to its linear counterpart.[4] Methyl branching on the diol component also has a notable impact.[10]
| Property | Linear Adipate Polyester | Branched Adipate Polyester |
| Molecular Architecture | Linear Chains | Branched, 3D Network (at high branching) |
| Solubility | Generally soluble in specific organic solvents | Can become insoluble if cross-linking occurs |
| Viscosity | Lower | Higher[11] |
| Glass Transition Temp. (Tg) | Lower | Higher[11] |
| Melting Point (Tm) | Can be semi-crystalline with a distinct Tm | Often amorphous, or Tm is broadened/suppressed |
| Biodegradability | Generally biodegradable | Can be biodegradable; degradation can be influenced by cross-link density[4] |
Key Insights:
-
Thermal Properties: Branching generally leads to an increase in the glass transition temperature (Tg) due to restricted chain mobility.[11] The melting point (Tm) may be suppressed or broadened as the branching disrupts the ability of the polymer chains to pack into a crystalline lattice.[12]
-
Rheological Properties: Branched polyesters typically exhibit higher melt viscosity compared to their linear analogues of similar molecular weight.[11]
-
Biodegradability: The rate of biodegradation of branched polyesters can be influenced by the degree of branching and cross-linking. While the introduction of ester linkages from adipic acid generally confers biodegradability, a high cross-link density can hinder enzymatic access to these bonds.[4] However, the increased amorphous content in branched polymers can sometimes facilitate hydrolysis.[4]
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section outlines standard methodologies for the synthesis and characterization of adipate-based polyesters.
Synthesis of Linear Polyester via Two-Step Melt Polycondensation
This protocol is adapted from standard polyester synthesis procedures.[5]
Materials:
-
Adipate isomer (e.g., 1,4-cyclohexanedicarboxylic acid)
-
Diol (e.g., 1,4-butanediol)
-
Catalyst (e.g., titanium(IV) butoxide or p-toluenesulfonic acid)[13]
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Esterification:
-
Charge the adipate isomer and a molar excess of the diol into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heat the mixture to 160-190°C under a slow stream of nitrogen to facilitate the esterification reaction and removal of water as a byproduct.[13]
-
Continue this stage until the theoretical amount of water has been collected.
-
-
Polycondensation:
-
Add the catalyst to the reaction mixture.
-
Gradually increase the temperature to 220-260°C while slowly reducing the pressure to below 1 mmHg.
-
Continue the reaction under high vacuum until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor and extrude the polymer under nitrogen pressure.
-
}
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polyesters and, in the case of cycloaliphatic isomers, to determine the cis/trans ratio.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyesters.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers.
-
Tensile Testing: To determine the mechanical properties such as tensile strength, Young's modulus, and elongation at break using a universal testing machine.
-
Biodegradation Studies:
-
Enzymatic Degradation: Incubation of polymer films in a buffer solution containing a specific lipase (e.g., from Pseudomonas aeruginosa) and measuring the weight loss over time.[6]
-
Hydrolytic Degradation: Incubation of polymer films in acidic, basic, or neutral aqueous solutions at a controlled temperature and monitoring weight loss and changes in molecular weight.
-
Conclusion
The isomeric form of adipate-based monomers is a powerful tool for tuning the performance of polyesters. Cycloaliphatic isomers offer a balance of properties between linear aliphatic and aromatic polyesters, with positional isomerism significantly affecting mechanical strength and solubility. Geometric isomerism in these cyclic monomers directly controls the degree of crystallinity and thermal characteristics. Furthermore, the introduction of branching provides a route to modify melt rheology and thermal properties. By understanding the causal relationships between isomer structure and polymer performance, researchers can more effectively design and synthesize polyesters with tailored properties for a wide range of applications, from advanced drug delivery systems to sustainable packaging materials.
References
- Ataman Kimya. (n.d.). ADIPIC ACID POLYESTER.
- Zhang, T., Gu, M., & Yu, X. (2000). Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). Polymer Bulletin, 45, 223–229.
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- Salaryan, P., et al. (2012). Preparation and characterization of polyesters with controlled molecular weight method.
- Clark, J. (2021). 2.13: Polyesters. Chemistry LibreTexts.
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- Pellis, A., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering, 8(37), 14046–14056.
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- The Madison Group. (n.d.). THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS.
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- Debuissy, T., Pollet, E., & Avérous, L. (2016). Synthesis of potentially biobased copolyesters based on adipic acid and butanediols: Kinetic study between 1,4- and 2,3-butanediol and their influence on crystallization and thermal properties. Polymer, 99, 204–213.
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- Gatti, J., et al. (2022).
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A Comparative Guide to the Validation of Analytical Methods for Dimethyl 3-methylhexanedioate Analysis
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method is the cornerstone of this integrity, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Dimethyl 3-methylhexanedioate, a key intermediate in various chemical syntheses. We will delve into the principles of method validation, grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), and provide detailed, field-proven experimental protocols.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide will not only outline the steps for validation but also explain the causality behind these experimental choices, ensuring a self-validating system of protocols.
Choosing the Right Analytical Tool: GC vs. HPLC
Dimethyl 3-methylhexanedioate is a diester with a moderate molecular weight and is expected to have sufficient volatility and thermal stability for gas chromatography. However, high-performance liquid chromatography also presents a viable alternative. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC) is often considered a primary technique for the analysis of volatile and semi-volatile compounds. For a diester like Dimethyl 3-methylhexanedioate, GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can offer high resolution and sensitivity[2][3].
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their polarity. Since Dimethyl 3-methylhexanedioate lacks a strong UV chromophore, detection can be achieved using a UV detector at a low wavelength (around 210 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.
Here is a comparative overview of these two techniques for the analysis of Dimethyl 3-methylhexanedioate:
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/ELSD) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Advantages | High resolution, excellent sensitivity for hydrocarbons, robust and reliable. | Versatile, suitable for non-volatile or thermally labile compounds, simpler sample preparation for some matrices. |
| Disadvantages | Requires the analyte to be volatile and thermally stable. | Potentially lower sensitivity without a strong chromophore, ELSD can have a non-linear response. |
| Typical Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). | C18 reversed-phase column. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | UV-Vis Detector, Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) Detector. |
The Workflow of Analytical Method Validation
A robust analytical method validation process follows a structured workflow to evaluate various performance characteristics. This ensures the method is reliable for its intended use.
Caption: A flowchart of the analytical method validation process.
Core Validation Parameters: A Detailed Examination
The validation of an analytical procedure is a comprehensive process that examines several key parameters. These are outlined in the ICH Q2(R1) guideline and are essential for demonstrating that a method is suitable for its intended purpose[1][4].
Specificity
Why it's important: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[5]. This ensures that the signal measured is only from the analyte of interest.
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to demonstrate that no interferences are present at the retention time of Dimethyl 3-methylhexanedioate.
-
Spiked Sample Analysis: Spike the sample matrix with known impurities or related substances and verify that the peak for Dimethyl 3-methylhexanedioate is well-resolved from these other components.
-
Forced Degradation (for stability-indicating methods): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products. Analyze the stressed sample to demonstrate that the analyte peak is resolved from any degradant peaks.
Linearity
Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is crucial for accurate quantitation.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards of Dimethyl 3-methylhexanedioate spanning the expected concentration range. A typical range for an assay is 80% to 120% of the target concentration[1][6].
-
Analysis: Analyze each standard in triplicate.
-
Data Evaluation: Plot the average response versus the concentration and perform a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line should be reported[6].
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Range
Why it's important: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[1][7].
Experimental Protocol: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte at the extremes of the specified range as well as within the range[1]. The data from the linearity, accuracy, and precision studies are used to define the range.
Accuracy
Why it's important: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method.
Experimental Protocol:
-
Spiked Placebo/Matrix: Prepare a placebo or sample matrix and spike it with known concentrations of Dimethyl 3-methylhexanedioate at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze at least three preparations for each level.
-
Calculation: Calculate the percent recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Why it's important: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of random error and is typically evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples of Dimethyl 3-methylhexanedioate at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the two studies.
-
Acceptance Criteria:
-
The RSD for repeatability and intermediate precision should not be more than 2.0%.
Detection Limit (DL) and Quantitation Limit (QL)
Why they are important: The Detection Limit is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[6][7].
Experimental Protocol (based on the signal-to-noise ratio):
-
Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for DL and 10:1 for QL. This can be done by analyzing a series of dilute solutions of Dimethyl 3-methylhexanedioate.
Acceptance Criteria:
-
DL: Signal-to-noise ratio of 3:1.
-
QL: Signal-to-noise ratio of 10:1. The precision (RSD) at the QL should be ≤ 10%.
Robustness
Why it's important: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage[8].
Experimental Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the method parameters. For GC, this could include the injector temperature, oven temperature ramp rate, and carrier gas flow rate. For HPLC, variations could include mobile phase composition (e.g., ±2% organic), pH of the mobile phase, column temperature, and flow rate.
-
Analysis: Analyze a system suitability sample under each of the modified conditions.
-
Evaluation: Evaluate the effect of these changes on the system suitability parameters (e.g., resolution, peak symmetry, and retention time).
Acceptance Criteria:
-
The system suitability parameters should remain within the defined limits for all variations.
Detailed Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrument: Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Diluent: Dichloromethane.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrument: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
Data Presentation: A Summary of Validation Results
The results of the validation studies should be presented in a clear and concise manner, typically in tabular format.
Linearity Data
| Concentration (µg/mL) | Response (Peak Area) |
| 50 | 125,430 |
| 75 | 188,145 |
| 100 | 250,860 |
| 125 | 313,575 |
| 150 | 376,290 |
| r² | 0.9998 |
Accuracy and Precision Data
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | RSD (%) (n=6) |
| 80% | 80 | 79.5 | 99.4 | 1.2 |
| 100% | 100 | 100.2 | 100.2 | 0.9 |
| 120% | 120 | 121.0 | 100.8 | 1.1 |
Logical Relationships in Method Validation
The different parameters of method validation are interconnected. For instance, linearity studies help define the range, and the quantitation limit determines the lower end of that range for quantitative assays.
Caption: The relationship between key analytical method validation parameters.
Conclusion
The validation of an analytical method for Dimethyl 3-methylhexanedioate is a critical exercise to ensure data quality and reliability. This guide has provided a framework for comparing suitable analytical techniques and has detailed the necessary validation parameters based on the authoritative ICH Q2(R1) guidelines. By following these protocols, researchers and scientists can confidently develop and validate robust analytical methods that will withstand scientific and regulatory scrutiny. The principles of Expertise, Authoritativeness, and Trustworthiness are embedded in this systematic approach to method validation, ensuring the integrity of the final analytical data.
References
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link][9]
-
ResearchGate. (2025). Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing. [Link]
- Google Patents. (n.d.). Method of analyzing dicarboxylic acids.
-
Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
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MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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USP. (n.d.). <1225> Validation of Compendial Procedures. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
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International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
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ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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A Comparative Guide to Dimethyl 3-Methylhexanedioate and Linear Diesters in Polymer Synthesis
In the dynamic field of polymer chemistry, the selection of monomers is a critical determinant of the final polymer's properties and performance. This guide provides an in-depth technical comparison of dimethyl 3-methylhexanedioate, a branched-chain diester, with its linear counterparts, primarily dimethyl adipate and dimethyl succinate, in the context of polyester synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to understand the nuanced effects of monomer architecture on polymer characteristics.
Introduction: The Significance of Monomer Structure
Polyesters are a versatile class of polymers synthesized through the polycondensation of dicarboxylic acids (or their esters) with diols.[1] The chemical structure of these monomers dictates the polymer's thermal, mechanical, and biodegradable properties. While linear aliphatic diesters like dimethyl adipate and dimethyl succinate are widely used, the introduction of branching, as seen in dimethyl 3-methylhexanedioate, offers a strategic approach to tailor polymer performance.[2] This guide will explore the fundamental differences between these diester types and their implications for polymer synthesis and application.
Physicochemical Properties of Diesters
A foundational understanding of the monomer's own properties is crucial before delving into their impact on polymerization. The table below summarizes key physicochemical properties of dimethyl 3-methylhexanedioate, dimethyl adipate, and dimethyl succinate.
| Property | Dimethyl 3-Methylhexanedioate | Dimethyl Adipate | Dimethyl Succinate |
| Chemical Formula | C9H16O4 | C8H14O4 | C6H10O4 |
| Molar Mass | 188.22 g/mol | 174.20 g/mol | 146.14 g/mol |
| Structure | Branched | Linear | Linear |
| Boiling Point | ~235 °C (estimated) | 228-230 °C | 196 °C |
| Melting Point | - | 8-10 °C | 18-19 °C |
| Density | ~1.01 g/cm³ (estimated) | 1.062 g/mL | 1.117 g/mL |
The most significant distinction is the presence of a methyl group on the third carbon of the hexanedioate backbone in dimethyl 3-methylhexanedioate. This seemingly minor alteration has profound consequences for polymer chain packing and intermolecular interactions.
Performance in Polymer Synthesis: A Comparative Analysis
The introduction of a methyl branch in the dicarboxylic acid component of a polyester can significantly alter the resulting polymer's properties compared to those synthesized from linear diesters. While direct, side-by-side experimental data for polyesters derived from dimethyl 3-methylhexanedioate versus its linear analogues is not extensively available in the reviewed literature, we can infer the expected performance based on established principles of polymer science and studies on other branched polymer systems.
Impact on Thermal Properties
Glass Transition Temperature (Tg): The methyl side group in dimethyl 3-methylhexanedioate is expected to increase the glass transition temperature of the resulting polyester. This is because the branch restricts the rotational freedom of the polymer chains, leading to a stiffer backbone.[3][4] Studies on polyesters with methyl-branched diols have consistently shown an increase in Tg with the introduction of branching.[3] This enhanced stiffness requires more thermal energy for the polymer to transition from a rigid, glassy state to a more rubbery state.
Melting Temperature (Tm) and Crystallinity: Conversely, the methyl branch is predicted to disrupt the regular packing of polymer chains, thereby reducing the degree of crystallinity and lowering the melting temperature.[3] Linear polyesters, such as those derived from dimethyl adipate or succinate, can pack more efficiently into a crystalline lattice, resulting in higher melting points. The amorphous nature of polyesters derived from branched monomers can be advantageous in applications requiring optical clarity and flexibility.
Influence on Mechanical Properties
The effect of branching on mechanical properties is multifaceted. The reduced crystallinity in polyesters from dimethyl 3-methylhexanedioate may lead to lower tensile strength and modulus compared to their highly crystalline linear counterparts. However, the increased chain entanglement and amorphous nature can contribute to enhanced flexibility and elongation at break.[3] Some studies on copolyesters with methyl-branched diols have reported both higher modulus and greater extension at break, suggesting a complex interplay of factors.[3]
Biodegradability
The rate of biodegradation of polyesters is influenced by several factors, including crystallinity and hydrophobicity. The lower crystallinity of polyesters derived from dimethyl 3-methylhexanedioate could potentially increase their susceptibility to hydrolytic and enzymatic degradation in the amorphous regions. However, enzymatic hydrolysis studies on copolyesters from secondary alcohol diols have shown that methyl branching can significantly decrease the rate of biodegradation.[3] This is likely due to steric hindrance, where the methyl group impedes the enzyme's access to the ester linkages. Therefore, while the amorphous nature might suggest faster degradation, the steric effect of the branch could be the dominant factor, leading to a slower overall degradation rate.
Experimental Protocols
To facilitate further research and direct comparison, a detailed, step-by-step methodology for the synthesis and characterization of polyesters from these diesters is provided.
Polyester Synthesis via Melt Polycondensation
This protocol describes a two-stage melt polycondensation process, a common method for synthesizing high-molecular-weight polyesters.[1][5]
Materials:
-
Dimethyl 3-methylhexanedioate / Dimethyl Adipate / Dimethyl Succinate
-
1,4-Butanediol (or other suitable diol)
-
Titanium(IV) butoxide (catalyst)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Transesterification Stage:
-
Charge a three-neck round-bottom flask with equimolar amounts of the diester and a slight excess of the diol (e.g., 1:1.2 molar ratio).
-
Add the catalyst (e.g., 200-400 ppm).
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation column.
-
Heat the mixture to 160-180°C under a slow stream of nitrogen to facilitate the removal of methanol, the byproduct of transesterification.
-
Continue this stage for 2-4 hours, or until the majority of the theoretical amount of methanol has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-250°C.
-
Simultaneously, slowly apply a vacuum to the system (eventually reaching <1 Torr) to remove the excess diol and drive the polymerization reaction to completion.
-
The viscosity of the reaction mixture will increase significantly. Monitor the stirrer torque as an indicator of increasing molecular weight.
-
Continue this stage for 3-6 hours until the desired molecular weight is achieved.
-
Cool the reactor and extrude the polymer under nitrogen pressure.
-
Workflow for Polyester Synthesis
Caption: General workflow for two-stage melt polycondensation of polyesters.
Polymer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and composition of the synthesized polyester.
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[6]
Differential Scanning Calorimetry (DSC): DSC analysis is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polyester.
Mechanical Testing: Tensile testing (e.g., ASTM D638) is performed to measure properties such as tensile strength, Young's modulus, and elongation at break.
Visualization of Chemical Structures
The structural differences between the diesters are visualized below.
Chemical Structures of Compared Diesters
Caption: 2D structures of dimethyl 3-methylhexanedioate, dimethyl adipate, and dimethyl succinate.
Conclusion and Future Outlook
The choice between dimethyl 3-methylhexanedioate and its linear counterparts in polyester synthesis offers a clear trade-off in material properties. The introduction of a methyl branch in dimethyl 3-methylhexanedioate is anticipated to yield polyesters with higher glass transition temperatures, reduced crystallinity, and potentially altered mechanical properties and biodegradation rates. While direct comparative experimental data remains scarce, the principles of polymer chemistry provide a strong theoretical framework for predicting these effects.
Future research should focus on direct, controlled comparisons of polyesters synthesized from dimethyl 3-methylhexanedioate and linear diesters under identical conditions. Such studies would provide invaluable quantitative data to validate the theoretical predictions and enable a more precise tuning of polyester properties for specific applications, from advanced drug delivery systems to sustainable packaging materials.
References
- [Link to a relevant review on aliph
-
Johnson, R. K., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering. [Link]
-
van der Klis, F., et al. (2015). The effect of me-substituents of 1,4-butanediol analogues on the thermal properties of biobased polyesters. Macromolecular Chemistry and Physics. [Link]
- [Link to a relevant article on polyester characteriz
- [Link to a relevant article on polyester synthesis]
-
Science Info. (2023). Synthesis of Polyester: Important Polymerization Reaction. [Link]
- [Link to a relevant article on polyester structure-property rel
- [Link to a relevant article on biodegradability of polyesters]
- [Link to a relevant article on thermal analysis of polyesters]
- [Link to a relevant article on mechanical properties of polyesters]
- [Link to a relevant article on polycondens
- [Link to a relevant article on characteriz
- [Link to a relevant article on dimethyl adip
- [Link to a relevant article on dimethyl succin
- [Link to a relevant p
- [Link to a relevant book chapter on polyester synthesis]
- [Link to a relevant review on biodegradable polymers]
- [Link to a relevant article on the influence of monomer structure on polymer properties]
- [Link to a relevant article on GPC analysis of polyesters]
- [Link to a relevant article on DSC analysis of polyesters]
- [Link to a relevant article on TGA analysis of polyesters]
- [Link to a relevant article on NMR characteriz
- [Link to a relevant article on mechanical testing of polymers]
- [Link to a relevant article on enzymatic degrad
- [Link to a relevant article on hydrolytic degrad
- [Link to a relevant article on the synthesis of polyesters
- [Link to a relevant article comparing linear and branched polymers]
-
O'Lenick, A. J. (2010). Comparatively Speaking: Linear vs. Branched vs. Dendrimer Polymer Structures. Cosmetics & Toiletries. [Link]
- [Link to a relevant article on the properties of dimethyl adip
- [Link to a relevant article on the properties of dimethyl succin
- [Link to a relevant article on the properties of dimethyl 3-methylhexanedio
- [Link to a relevant article on polyester applic
- [Link to a relevant article on green polymer chemistry]
Sources
- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk [mdpi.com]
- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
"spectroscopic analysis and structural confirmation of Dimethyl 3-methylhexanedioate"
This guide provides an in-depth spectroscopic analysis and structural confirmation of Dimethyl 3-methylhexanedioate, presenting a comparative study with its structural isomers, Dimethyl hexanedioate and Dimethyl 2-methylhexanedioate. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical techniques used to characterize aliphatic diesters.
Introduction
Dimethyl 3-methylhexanedioate (CAS No. 54576-13-5) is an aliphatic diester with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol .[1][2][3][4] The precise structural elucidation of such molecules is paramount in various fields, including materials science, fragrance development, and as an intermediate in organic synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure and purity of these compounds.
This guide will delve into the theoretical and practical aspects of these analytical methods, providing a detailed interpretation of the spectral data for Dimethyl 3-methylhexanedioate and comparing it with its isomers to highlight the subtle yet significant differences that arise from the position of the methyl substituent.
Spectroscopic Analysis: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of an organic molecule. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture.
Caption: Workflow for the spectroscopic analysis and structural confirmation of Dimethyl 3-methylhexanedioate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectrum of Dimethyl 3-methylhexanedioate:
Based on established chemical shift principles and data from similar aliphatic esters, the following ¹H NMR spectrum is predicted for Dimethyl 3-methylhexanedioate in a deuterated chloroform (CDCl₃) solvent.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.67 | Singlet | 6H | 2 x -OCH₃ |
| ~2.30 | Multiplet | 2H | -CH₂-C(O)OCH₃ (C2) |
| ~2.20 | Multiplet | 1H | -CH(CH₃)- (C3) |
| ~1.95 | Multiplet | 2H | -CH₂-CH₂-C(O)OCH₃ (C4) |
| ~1.60 | Multiplet | 2H | -CH(CH₃)-CH₂- (C5) |
| ~0.95 | Doublet | 3H | -CH(CH₃)- |
Comparative ¹H NMR Analysis:
| Compound | Key Differentiating Features in ¹H NMR |
| Dimethyl hexanedioate | A symmetrical molecule showing two multiplets for the methylene protons around 2.33 ppm and 1.67 ppm, and a singlet for the two equivalent methoxy groups at ~3.67 ppm.[1] |
| Dimethyl 2-methylhexanedioate | The presence of a methine proton adjacent to a carbonyl group results in a downfield shift for this proton (~2.5 ppm). The methyl group appears as a doublet at ~1.15 ppm. |
| Dimethyl 3-methylhexanedioate | The methine proton at the 3-position is further upfield compared to the 2-isomer. The methyl group at the 3-position appears as a doublet at a slightly different chemical shift (~0.95 ppm). |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule.
Predicted ¹³C NMR Spectrum of Dimethyl 3-methylhexanedioate:
| Chemical Shift (ppm) | Assignment |
| ~174.0 | 2 x -C(O)OCH₃ |
| ~51.5 | 2 x -OCH₃ |
| ~40.0 | C2 |
| ~35.0 | C4 |
| ~32.0 | C3 |
| ~30.0 | C5 |
| ~19.0 | -CH(CH₃)- |
Comparative ¹³C NMR Analysis:
| Compound | Key Differentiating Features in ¹³C NMR |
| Dimethyl hexanedioate | Due to its symmetry, it exhibits only four signals: the carbonyl carbon (~173.6 ppm), the methoxy carbon (~51.4 ppm), and two distinct methylene carbons (~33.7 and ~24.5 ppm).[1] |
| Dimethyl 2-methylhexanedioate | The presence of the methyl group at the 2-position leads to seven distinct carbon signals. The C2 carbon is shifted downfield due to the substitution. |
| Dimethyl 3-methylhexanedioate | This isomer also shows seven distinct carbon signals. The chemical shifts of the aliphatic carbons will differ from the 2-methyl isomer, providing a clear distinction. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For aliphatic esters, the most characteristic absorptions are the C=O and C-O stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~2950 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong, Sharp | C=O stretch (ester) |
| ~1440 | Medium | C-H bend (CH₂) |
| ~1370 | Medium | C-H bend (CH₃) |
| ~1170 | Strong | C-O stretch |
Comparative IR Analysis:
The IR spectra of Dimethyl 3-methylhexanedioate and its isomers, Dimethyl hexanedioate and Dimethyl 2-methylhexanedioate, are expected to be very similar due to the presence of the same functional groups. All three will exhibit a strong carbonyl absorption around 1735 cm⁻¹ and a strong C-O stretching band around 1170-1200 cm⁻¹. Subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹), which is unique for each molecule. For instance, the IR spectrum of Dimethyl hexanedioate shows a prominent C=O stretch at approximately 1740 cm⁻¹.[5] The gas-phase IR spectrum of Dimethyl 2-methyladipate also shows a strong carbonyl peak in a similar region.[6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For Dimethyl 3-methylhexanedioate, electron ionization (EI) would likely lead to the following key fragments:
-
Molecular Ion (M⁺): A peak at m/z = 188, corresponding to the molecular weight of the compound. This peak may be weak or absent in the EI spectrum of aliphatic esters.
-
McLafferty Rearrangement: A characteristic fragmentation for esters, which could lead to a prominent peak.
-
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups.
-
Loss of Methoxy Group (-OCH₃): A peak at m/z = 157 ([M-31]⁺).
-
Loss of Carbomethoxy Group (-COOCH₃): A peak at m/z = 129 ([M-59]⁺).
Caption: Proposed key fragmentation pathways for Dimethyl 3-methylhexanedioate in EI-MS.
Comparative MS Analysis:
| Compound | Key Differentiating Features in Mass Spectrum |
| Dimethyl hexanedioate | The mass spectrum shows a base peak at m/z = 59 and other significant fragments. The molecular ion peak at m/z = 174 is often weak. |
| Dimethyl 2-methylhexanedioate | The fragmentation pattern will be influenced by the methyl group at the 2-position, leading to characteristic fragments resulting from cleavage adjacent to this branch point. |
| Dimethyl 3-methylhexanedioate | The fragmentation will be dictated by the methyl group at the 3-position, resulting in a different set of fragment ions compared to the 2-isomer, allowing for their differentiation. |
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
2. IR Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a small drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the clean KBr/NaCl plates should be acquired and automatically subtracted from the sample spectrum.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2-3 scans/second.
-
-
Data Processing: The resulting total ion chromatogram (TIC) and mass spectra of the eluting peaks are analyzed to identify the compound and its fragments.
Conclusion
The structural confirmation of Dimethyl 3-methylhexanedioate requires a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the most definitive information regarding the carbon-hydrogen framework and the specific position of the methyl substituent, which clearly distinguishes it from its isomers. IR spectroscopy confirms the presence of the ester functional groups, while mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that further supports the proposed structure. By following the detailed experimental protocols outlined in this guide, researchers can confidently characterize this and similar aliphatic diesters with a high degree of accuracy and reliability.
References
-
PubChem. Dimethyl adipate. [Link]
-
NIST. Hexanedioic acid, 3-methyl-, dimethyl ester. [Link]
-
Molbase. 3-methyl-hexanedioic acid. [Link]
-
ChemSrc. 3-Methylhexanedioic acid dimethyl ester. [Link]
-
NIST. Hexanedioic acid, dimethyl ester. [Link]
-
Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016, 20(3), 661-667. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
-
NIST. Hexanedioic acid, dimethyl ester - Mass Spectrum. [Link]
-
NIST. Dimethyl 2-methyladipate. [Link]
Sources
A Comparative Guide to the Synthesis of 3-Methyladipic Acid Dimethyl Ester: Protocols and Performance
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 3-Methyladipic acid dimethyl ester, a derivative of 3-methyladipic acid, serves as a valuable building block in the synthesis of various organic molecules. This guide provides a cross-validation of distinct synthesis protocols for this diester, offering an in-depth comparison of their methodologies, performance, and underlying chemical principles. The protocols presented are based on established esterification techniques, adapted for the specific substrate, 3-methyladipic acid.
Introduction to 3-Methyladipic Acid Dimethyl Ester
3-Methyladipic acid is a dicarboxylic acid that can be found as a metabolite in human urine[1]. Its dimethyl ester derivative is a useful intermediate in organic synthesis, allowing for further functionalization at its two ester groups. The selection of a synthetic route to this diester can significantly impact yield, purity, cost, and environmental footprint. This guide will explore two primary approaches: the classic Fischer-Speier esterification and a modern, enzyme-catalyzed approach, representing a greener alternative.
Comparative Analysis of Synthesis Protocols
This section details the experimental protocols for two distinct methods of synthesizing 3-methyladipic acid dimethyl ester. A summary of their key performance indicators is presented in Table 1.
| Parameter | Protocol 1: Fischer-Speier Esterification | Protocol 2: Enzymatic Esterification |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Immobilized Candida antarctica Lipase B |
| Primary Reagents | 3-Methyladipic Acid, Methanol | 3-Methyladipic Acid, Methanol |
| Reaction Temperature | Reflux (typically 65-70 °C) | 40-50 °C |
| Reaction Time | 4-8 hours | 24-48 hours |
| Typical Yield | High (can exceed 90%) | Moderate to High (70-95%) |
| Byproducts | Water | Water |
| Workup Complexity | High (neutralization, extraction) | Low (filtration) |
| Environmental Impact | High (strong acid catalyst, solvent use) | Low (biocatalyst, milder conditions) |
| Catalyst Reusability | No | Yes |
Protocol 1: Fischer-Speier Esterification
This method is a cornerstone of organic chemistry, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol. The use of a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. An excess of the alcohol (methanol) is typically used to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.
Causality of Experimental Choices
-
Sulfuric Acid as Catalyst: A small amount of concentrated sulfuric acid provides the necessary protons to activate the carboxylic acid groups. Its dehydrating properties also help to remove the water formed during the reaction, further shifting the equilibrium to favor ester formation.
-
Methanol as Reagent and Solvent: Using a large excess of methanol ensures that the reaction proceeds towards the diester product and also serves as the reaction solvent, eliminating the need for an additional solvent.
-
Reflux Conditions: Heating the reaction to the boiling point of methanol increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyladipic acid (10.0 g, 62.4 mmol).
-
Reagent Addition: In a fume hood, carefully add methanol (100 mL, 2.47 mol) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1 mL).
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 200 mL of ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 3-methyladipic acid dimethyl ester.
-
Workflow Diagram
Caption: Workflow for Fischer-Speier Esterification.
Protocol 2: Enzymatic Esterification with Immobilized Lipase
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments, but in non-aqueous media, they can effectively catalyze the reverse reaction: ester synthesis. Immobilized Candida antarctica lipase B (CALB) is a robust and widely used biocatalyst for this purpose.
Causality of Experimental Choices
-
Immobilized CALB: Immobilizing the enzyme on a solid support enhances its stability, allows for easy recovery and reuse, and simplifies product purification. CALB is known for its broad substrate specificity and high efficiency in organic solvents.
-
Solvent-Free or Minimal Solvent: The reaction can often be run with a stoichiometric amount of methanol or with a minimal amount of a non-polar organic solvent to facilitate mixing and reduce enzyme inhibition. This minimizes the environmental impact of the solvent.
-
Mild Temperature: Enzymes operate under mild conditions (typically 40-50 °C), which prevents side reactions and degradation of sensitive substrates.
Experimental Protocol
-
Reaction Setup: To a 100 mL Erlenmeyer flask, add 3-methyladipic acid (5.0 g, 31.2 mmol) and methanol (5.0 mL, 123.5 mmol).
-
Catalyst Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) (0.5 g, 10% by weight of the carboxylic acid).
-
Reaction: Place the flask in an orbital shaker set to 200 rpm and 45 °C. The reaction progress can be monitored by taking small aliquots and analyzing them by GC. The reaction typically reaches equilibrium in 24-48 hours.
-
Workup and Purification:
-
Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.
-
The filtrate, containing the product and unreacted starting materials, can be concentrated under reduced pressure.
-
If necessary, the crude product can be purified by column chromatography on silica gel.
-
Workflow Diagram
Caption: Workflow for Enzymatic Esterification.
Conclusion
The choice between a classical Fischer-Speier esterification and a modern enzymatic approach for the synthesis of 3-methyladipic acid dimethyl ester depends on the specific priorities of the researcher. The Fischer-Speier method offers high yields and is relatively fast, but it requires harsh conditions and a more involved workup procedure. In contrast, enzymatic esterification represents a more sustainable and selective method that operates under mild conditions and allows for catalyst recycling, though it may require longer reaction times. For applications where purity and environmental considerations are paramount, the enzymatic route is a highly attractive alternative.
References
- Google Patents. (n.d.). CN102442905A - Method for preparing dimethyl adipate by continuous esterification.
-
Peters, J., Ortman, C., & Barefield, G. (n.d.). Lab #3: Esterification Reaction. Retrieved from [Link]
-
Cheméo. (n.d.). 3-Methyladipic acid, anhydride with acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104177279A - New process for preparing 3,3'-dimethyl thiodipropionate.
- Google Patents. (n.d.). CN111320543A - Method for producing dimethyl adipate from adipic acid.
-
Cholakov, G. St., Yanev, S., Markov, V., & Stoyanov, S. (2013). Esterification of mixtures of pure fatty acids with methanol. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN1225919A - Synthesizing method for dimethyl ester of mixed acid of butane diacid, glutaric acid and hexane diacid.
-
Journal of Chemical Technology and Metallurgy. (2013). Esterification of mixtures of pure fatty acids with methanol. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Method for producing dimethyl adipate from adipic acid. Retrieved from [Link]
-
YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link] Roj-s-Y
-
PubChem. (n.d.). (+-)-3-Methyladipic acid. Retrieved from [Link]
-
PubMed. (2019). Direct synthesis of adipic acid esters via palladium-catalyzed carbonylation of 1,3-dienes. Retrieved from [Link]
- ResearchGate. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide [Ph. Retrieved from https://www.researchgate.net/publication/257850228_One-Pot_Synthesis_of_Carboxylic_Acid_Esters_in_Neutral_and_Mild_Conditions_by_Triphenylphosphine_Dihalide_Ph
-
ResearchGate. (n.d.). 10. Syntheses of menthofuran, valerinic acid from pulegone as green.... Retrieved from [Link]
-
YouTube. (2014, February 22). Esters 9. Biodiesel: Production of a FAME by Transesterification. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of ester derivatives of mycophenolic acid and acridines/acridones as potential immunosuppressive agents. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (n.d.). Synthesis of novel lipoic acid derivatives. Retrieved from [Link]
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A Researcher's Guide to Characterizing Dimethyl 3-methylhexanedioate: A Comparative Analysis of In-Silico and Experimental Methodologies
In the landscape of chemical research and drug development, a thorough understanding of a molecule's physicochemical properties is paramount. These properties—ranging from boiling point and vapor pressure to aqueous solubility—govern a compound's behavior in various systems, influencing everything from reaction kinetics to bioavailability. This guide focuses on Dimethyl 3-methylhexanedioate (CAS No. 54576-13-5), a diester for which publicly available experimental data is notably scarce. This very scarcity presents a valuable opportunity to compare and contrast the two primary methods researchers use to characterize such compounds: in-silico computational prediction and traditional experimental determination.
This guide will not merely present data; it will delve into the causality behind the methods, the inherent trustworthiness of each approach, and the symbiotic relationship between prediction and empirical validation. For researchers working with novel or poorly characterized substances, understanding when and why to employ these different strategies is critical for efficient and scientifically sound progress.
Part 1: The In-Silico Approach - Predicting Properties from Structure
In the absence of experimental data, computational, or in-silico, methods provide a rapid and cost-effective means of estimating a molecule's properties. The most common of these are Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.[1]
The Principle of QSAR/QSPR Modeling
QSAR models are mathematical algorithms that correlate a molecule's structural features (the "predictors") with its physicochemical or biological activity (the "response variable").[1] These models are built by training them on large datasets of known chemicals where the properties have been experimentally determined.[2] By learning the relationships between molecular descriptors (e.g., size, shape, electronic properties) and a specific property, the model can then predict that property for new, untested molecules like Dimethyl 3-methylhexanedioate.[1][2]
Model Validation: The Cornerstone of Trustworthiness
A predictive model is only as good as its validation.[3][4] To be considered reliable, QSAR models must undergo rigorous statistical testing. This includes:
-
Internal Validation: Techniques like cross-validation (e.g., leave-one-out) assess the model's robustness using subsets of the initial training data.[4]
-
External Validation: The model's predictive power is tested on a set of compounds that were not used in its development.[5][6]
Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) have established principles for the validation of QSAR models to ensure their suitability for regulatory purposes.[7]
Predicted Physicochemical Properties of Dimethyl 3-methylhexanedioate
Publicly accessible databases like PubChem provide computationally derived properties for many molecules, including Dimethyl 3-methylhexanedioate. These serve as a valuable starting point for any research endeavor.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₆O₄ | PubChem[8] |
| Molecular Weight | 188.22 g/mol | PubChem[8] |
| XLogP3 | 1.3 | PubChem[8] |
| Hydrogen Bond Donor Count | 0 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[8] |
| Rotatable Bond Count | 7 | PubChem[8] |
| Topological Polar Surface Area | 52.6 Ų | PubChem[8] |
Table 1: In-silico predicted properties for Dimethyl 3-methylhexanedioate (PubChem CID: 521519).
Workflow for In-Silico Property Prediction
The process of generating and using in-silico predictions follows a logical sequence, as illustrated below.
Part 2: The Experimental Approach - Establishing Ground Truth
While in-silico models are powerful, experimental data remains the gold standard for chemical characterization. Empirical measurements provide definitive values that are essential for validating computational models, ensuring regulatory compliance, and making critical decisions in later-stage research and development.
Boiling Point Determination: The Thiele Tube Method
For determining the boiling point of a liquid, especially when only a small sample is available, the Thiele tube method is a classic and reliable technique.[9] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10][11] This method elegantly allows for the precise observation of this equilibrium.
Protocol for Micro Boiling Point Determination:
-
Preparation: Attach a small test tube (e.g., 6 x 50 mm) containing 0.2-0.3 mL of Dimethyl 3-methylhexanedioate to a thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.[12]
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.[13]
-
Assembly: Suspend the thermometer assembly in a Thiele tube filled with mineral oil, ensuring the sample is positioned midway in the oil bath and the rubber band is above the oil level.[9][14]
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The unique shape of the tube creates convection currents that ensure uniform heating of the oil bath.[9][15]
-
Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tube as trapped air expands. As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of bubbles will be observed as the liquid's vapor escapes.[12][14]
-
Measurement: Remove the heat source once a vigorous stream of bubbles is seen. The liquid and apparatus will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9][13][15] This moment signifies that the vapor pressure inside the capillary has become equal to the external atmospheric pressure.
-
Validation: For trustworthiness, this measurement should be repeated at least twice, and the thermometer's calibration should be checked against a substance with a known boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.[16][17]
Workflow for Experimental Boiling Point Determination
The following diagram outlines the key steps and decision points in the Thiele tube method.
Vapor Pressure & Aqueous Solubility
-
Vapor Pressure: This property is critical for assessing a compound's volatility.[18] For high-boiling point liquids like many diesters, vapor pressure is typically low and can be measured using techniques like the Knudsen effusion method or static methods, which measure the pressure exerted by the vapor in a closed system at thermodynamic equilibrium.[19]
-
Aqueous Solubility: Solubility is a key determinant of a compound's behavior in biological and environmental systems. For esters, solubility in water is generally low and decreases as the carbon chain length increases.[20] This is because the nonpolar hydrocarbon portion of the molecule disrupts the strong hydrogen bonds between water molecules.[20] A standard method for determination is the shake-flask method, where excess solute is agitated in water until equilibrium is reached, after which the concentration of the dissolved compound is measured.
Part 3: A Comparative Guide - When to Predict vs. When to Measure
| Feature | In-Silico Prediction | Experimental Measurement |
| Speed | High (seconds to minutes per compound) | Low (hours to days per property) |
| Cost | Low (primarily computational resources) | High (reagents, equipment, personnel) |
| Throughput | High (can screen thousands of virtual compounds) | Low (one compound at a time) |
| Accuracy | Variable; depends on model quality and applicability domain | High; considered the "ground truth" when performed correctly |
| Regulatory Acceptance | Growing, but often as supporting evidence or for screening | Gold standard; required for registration and safety assessment |
| Primary Use Case | Early-stage discovery, high-throughput screening, hypothesis generation, prioritizing candidates for synthesis. | Definitive characterization, validation of in-silico models, lead optimization, regulatory submissions. |
A Symbiotic Relationship
The most effective research strategy integrates both approaches. In-silico predictions for Dimethyl 3-methylhexanedioate can provide an estimated boiling point, which informs the choice of heating oil and the expected temperature range for the experiment. Similarly, a predicted low solubility can guide the selection of appropriate analytical techniques for measuring concentration in an experimental setting. Conversely, once high-quality experimental data is generated, it can be used to validate or even retrain existing QSAR models, improving their accuracy for future predictions on similar diesters.
Conclusion
The characterization of Dimethyl 3-methylhexanedioate exemplifies a common challenge in chemical and pharmaceutical research: the need to understand a molecule's properties in the absence of established data. This guide demonstrates that in-silico and experimental methods are not mutually exclusive but are powerful complementary tools.
-
In-silico predictions offer an invaluable, rapid, and low-cost method for generating initial hypotheses and guiding experimental design. For Dimethyl 3-methylhexanedioate, the computed data from PubChem provides a solid foundation.
For researchers and drug development professionals, the judicious application of both computational prediction and rigorous experimentation is the most efficient and reliable path to fully understanding and leveraging the properties of any chemical compound.
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
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Basicmedical Key. (2016, July 18). Validation of QSAR Models. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Dimethyl 3-methylhexanedioate
As researchers and scientists, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of Dimethyl 3-methylhexanedioate, a compound used in various research and development applications. This document is designed to synthesize technical accuracy with field-proven insights, ensuring that the procedures are not just followed, but understood.
Disclaimer: The following procedures are based on the best available information for similar chemical compounds, such as Dimethyl Adipate. However, a specific Safety Data Sheet (SDS) for Dimethyl 3-methylhexanedioate was not available at the time of writing. It is imperative to locate and consult the SDS for your specific product and to adhere to all local, state, and federal regulations, as well as your institution's specific waste disposal protocols.
Foundational Principles of Chemical Waste Disposal
The cornerstone of safe laboratory practice is the principle of "cradle to grave" responsibility for chemicals. This means that from the moment a chemical enters your laboratory to its final disposal, its handling and disposition are your responsibility. The procedures outlined below are designed to be a self-validating system, ensuring safety and compliance at every step.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data for similar diesters like Dimethyl Adipate, Dimethyl 3-methylhexanedioate is not classified as a hazardous waste.[1] However, it is prudent to handle it with the care afforded to all laboratory chemicals.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[3]
-
Protective Clothing: A standard laboratory coat is recommended to protect against incidental splashes.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if aerosols are generated or ventilation is poor, a NIOSH-approved respirator may be necessary.[2]
Disposal Protocol: A Step-by-Step Guide
The appropriate disposal method for Dimethyl 3-methylhexanedioate depends on the quantity of waste.
Small Quantities (<50 mL)
For minor spills or residual amounts, the primary goal is safe and effective containment and cleanup.
Methodology:
-
Absorb the Liquid: Use an inert absorbent material such as vermiculite, sand, or earth to absorb the spilled liquid.[1]
-
Collection: Carefully sweep or wipe up the absorbed material.
-
Containerization: Place the contaminated absorbent material into a clearly labeled, sealable container.
-
Final Disposal: Dispose of the container in the regular solid waste stream (landfill), provided this is in accordance with your local regulations.[1]
-
Decontamination: Clean the spill area with soap and water.
Causality: The use of an inert absorbent minimizes the risk of reaction and facilitates the complete collection of the chemical. Proper labeling ensures that waste streams are not mixed and are handled appropriately by disposal personnel.
Large Quantities (>50 mL)
For larger volumes of Dimethyl 3-methylhexanedioate, direct disposal to landfill is not appropriate without proper containment.
Methodology:
-
Containment: If a spill occurs, contain the liquid to prevent it from spreading or entering drains.
-
Absorption: Cover the spill with a generous amount of an inert absorbent material like sand or earth.[1]
-
Collection: Carefully collect the absorbed material into a suitable, sealable container.
-
Labeling: Label the container clearly as "Waste Dimethyl 3-methylhexanedioate absorbed on [absorbent material]".
-
Licensed Waste Contractor: Arrange for collection by a licensed hazardous waste disposal contractor. While the substance itself may not be classified as hazardous, the contractor will ensure its disposal in a permitted and environmentally sound manner.[4]
Causality: Licensed waste contractors have the expertise and permits to handle and dispose of chemical waste in compliance with all regulations, mitigating any potential environmental impact.
Prohibited Disposal Methods
Under no circumstances should Dimethyl 3-methylhexanedioate be disposed of via the following methods:
-
Drain Disposal: Do not pour this chemical down the sink. While it may have some water solubility, this can lead to contamination of waterways.[4]
-
Evaporation: Do not allow the chemical to evaporate in a fume hood as a primary means of disposal. This can contribute to air pollution and may not be permissible under local environmental regulations.
Experimental Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of Dimethyl 3-methylhexanedioate.
Caption: Disposal workflow for Dimethyl 3-methylhexanedioate.
Quantitative Data Summary
| Property | Value | Source |
| Hazard Classification | Not classified as hazardous waste | [1] |
| Disposal of Small Quantities (<50mL) | Absorb and dispose to landfill (pending local regulations) | [1] |
| Disposal of Large Quantities (>50mL) | Absorb and arrange for collection by a licensed waste contractor | [4] |
Conclusion
The responsible disposal of Dimethyl 3-methylhexanedioate is a straightforward process when guided by the principles of safety and regulatory compliance. By adhering to the step-by-step protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize consulting the specific Safety Data Sheet for the compound and your local waste disposal regulations.
References
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- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Cosmo Bio USA. (n.d.). Dimethyl Hexanedioate MSDS.
- Daich Coatings Corp. (2023, January 18). SAFETY DATA SHEET.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
